4-Cyano-2-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWJLHPCEHEABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474774 | |
| Record name | 2-methylisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2214-53-1 | |
| Record name | 2-methylisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 2-Methylisonicotinonitrile
This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the complete structural elucidation of 2-Methylisonicotinonitrile (4-cyano-2-methylpyridine). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal-driven choices behind the analytical strategy. We will explore the application of fundamental spectroscopic and crystallographic techniques, offering predictive insights and validated protocols to ensure trustworthy and reproducible results.
Introduction and Molecular Overview
2-Methylisonicotinonitrile is a substituted pyridine derivative featuring a methyl group at the 2-position and a nitrile group at the 4-position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen, combined with the electron-donating methyl group, creates a unique electronic environment that dictates its reactivity and spectroscopic properties. An unambiguous structural confirmation is the foundational step for its application in any synthetic or developmental workflow.
This guide outlines an integrated approach, demonstrating how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography converge to provide a complete and validated molecular structure.
Table 1: Core Physicochemical Properties of 2-Methylisonicotinonitrile
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpyridine-4-carbonitrile | [1] |
| Synonyms | This compound, 2-Methyl-4-cyanopyridine | [2] |
| CAS Number | 2214-53-1 | [1] |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Exact Mass | 118.053098200 Da | [1] |
| Boiling Point | 212.8 °C at 760 mmHg | [2] |
| Density | 1.08 g/cm³ | [2] |
Integrated Analytical Workflow
The structural elucidation of a novel or synthesized compound is a multi-step, self-validating process. No single technique provides absolute proof. Instead, we rely on the confluence of orthogonal methods. The workflow below illustrates the logical progression from initial characterization to definitive structural confirmation.
Caption: Integrated workflow for the structural elucidation of 2-Methylisonicotinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Methylisonicotinonitrile, both ¹H and ¹³C NMR are essential, with 2D techniques providing unambiguous assignments.
3.1. ¹H NMR Spectroscopy: Predictive Analysis
The ¹H NMR spectrum will reveal the electronic environment of the three aromatic protons and the three methyl protons. The electron-withdrawing nitrogen atom significantly deshields adjacent protons (α-protons), causing them to appear at a higher chemical shift (downfield).[3]
-
H6 (α-proton): Expected to be the most downfield signal due to its proximity to the ring nitrogen. It will appear as a doublet, coupled to H5.
-
H5 (β-proton): Expected at an intermediate chemical shift. It will appear as a doublet of doublets, coupled to both H6 and H3.
-
H3 (β-proton): Expected to be the most upfield of the aromatic protons. It will appear as a small doublet or singlet, as the para-coupling to H6 is often negligible (⁵J ≈ 0-1 Hz).[3]
-
CH₃ (Methyl Protons): Expected as a sharp singlet in the aliphatic region.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | ~8.6 - 8.8 | Doublet (d) | ³J(H5-H6) ≈ 5 Hz | α-position to pyridine nitrogen results in strong deshielding.[3] |
| H5 | ~7.4 - 7.6 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 5 Hz, ⁴J(H3-H5) ≈ 1.5 Hz | β-position, coupled to two adjacent protons.[3] |
| H3 | ~7.3 - 7.5 | Singlet (s) or narrow d | ⁴J(H3-H5) ≈ 1.5 Hz | β-position, shielded relative to H6.[3] |
| -CH₃ | ~2.6 | Singlet (s) | N/A | Attached to the aromatic ring.[4] |
3.2. ¹³C NMR Spectroscopy: Predictive Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring are influenced by the nitrogen's electronegativity and the substituents.[5] The nitrile carbon has a characteristic chemical shift.
-
C2 & C6: Most deshielded aromatic carbons due to proximity to nitrogen.
-
C4: Quaternary carbon attached to the electron-withdrawing nitrile group, expected to be significantly deshielded.
-
C3 & C5: Shielded relative to the α-carbons.
-
C≡N (Nitrile Carbon): Appears in a characteristic window for aromatic nitriles.[6]
-
-CH₃: Appears in the typical aliphatic region for a methyl group attached to an aromatic ring.
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | ~158 - 160 | α-carbon, attached to methyl group.[5][7] |
| C6 | ~150 - 152 | α-carbon, highly deshielded by nitrogen.[5][7] |
| C4 | ~135 - 140 | Quaternary carbon attached to the nitrile group. |
| C5 | ~125 - 128 | β-carbon.[5][7] |
| C3 | ~122 - 124 | β-carbon.[5][7] |
| C≡N | ~117 - 119 | Characteristic shift for aromatic nitrile carbons.[6] |
| -CH₃ | ~22 - 25 | Aliphatic methyl carbon attached to an sp² carbon.[4] |
3.3. Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for unambiguous structural assignment.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Methylisonicotinonitrile.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire with a 30° or 45° pulse angle and a relaxation delay (D1) of at least 2 seconds.
-
¹³C Spectrum: Acquire using proton decoupling. Use a longer relaxation delay (e.g., 5 seconds) to ensure quantitative data for all carbons, including quaternary ones.
-
2D COSY: To establish ¹H-¹H coupling networks.
-
2D HSQC: To correlate each proton with its directly attached carbon.[3]
-
2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons like C2, C4, and the nitrile carbon.[8]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H spectrum to the solvent residual peak (e.g., CHCl₃ at 7.26 ppm) or TMS (0.00 ppm). Calibrate the ¹³C spectrum accordingly.
-
Integrate the ¹H signals to determine proton ratios.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 2-Methylisonicotinonitrile, the most diagnostic absorption is the sharp, intense stretching vibration of the nitrile (C≡N) group.
Table 4: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Characteristic of sp² C-H bonds.[9] |
| ~2980 - 2850 | C-H Aliphatic Stretch | Medium-Weak | From the methyl group.[9] |
| ~2230 | C≡N Nitrile Stretch | Strong, Sharp | Highly diagnostic for aromatic nitriles. Conjugation with the ring lowers the frequency from saturated nitriles (~2250 cm⁻¹).[6][10] |
| ~1600, ~1480 | C=C, C=N Ring Stretch | Medium-Strong | Vibrations of the pyridine ring skeleton. |
4.1. Experimental Protocol: ATR-FTIR Spectroscopy
Objective: To obtain a high-quality infrared spectrum to confirm the presence of key functional groups. The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed.[11]
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and the ATR accessory is installed.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.
-
-
Background Acquisition:
-
With the clean, empty ATR crystal in place, run a background scan. This spectrum of the ambient atmosphere (H₂O, CO₂) will be automatically subtracted from the sample spectrum.[11]
-
-
Sample Analysis:
-
Place a small amount of solid 2-Methylisonicotinonitrile (or a single drop if liquid) onto the center of the ATR crystal.
-
Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will generate the final spectrum in either transmittance or absorbance.
-
Label the significant peaks corresponding to the functional groups outlined in Table 4.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborating structural information. For 2-Methylisonicotinonitrile (MW = 118.14), electron ionization (EI) is a suitable technique.
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 118, corresponding to the intact molecule with one electron removed. The odd molecular weight is consistent with the Nitrogen Rule (an odd number of nitrogen atoms results in an odd molecular weight).[12]
-
Key Fragmentation Pathways: Energetically unstable molecular ions will break into smaller, charged fragments.[13] Stable fragments are more likely to be observed.
-
Loss of HCN (m/z = 91): A common fragmentation for pyridine-containing compounds, leading to a stable cyclopentadienyl cation fragment.
-
Loss of a Methyl Radical (M-15, m/z = 103): Cleavage of the methyl group to form a cyanopyridinium cation.
-
Loss of Acetonitrile (CH₃CN): Rearrangement and loss of acetonitrile could lead to a fragment at m/z = 77 (benzyne radical cation).
-
Caption: Predicted major fragmentation pathways for 2-Methylisonicotinonitrile in EI-MS.
X-ray Crystallography
While spectroscopic methods propose a structure, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional arrangement of atoms in the solid state.[14] Although no published crystal structure for 2-Methylisonicotinonitrile was found as of this writing, obtaining one would be the final step in absolute structural validation.
6.1. Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To grow a suitable single crystal and determine the molecular structure with high precision.
-
Crystal Growth:
-
High-purity (>99%) 2-Methylisonicotinonitrile is required.
-
Screen various solvents and solvent mixtures (e.g., hexane, ethyl acetate, ethanol, dichloromethane).
-
Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques to grow a single, defect-free crystal of suitable size (0.1-0.3 mm).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a modern X-ray diffractometer.
-
Collect diffraction data, typically using a low-temperature nitrogen stream (~100 K) to minimize thermal motion and improve data quality.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods or other algorithms to locate the positions of the atoms.
-
Refine the atomic positions, bond lengths, and angles against the experimental data to achieve the best possible fit. The final refined structure provides precise bond lengths, bond angles, and information on intermolecular interactions in the crystal lattice.[15]
-
Conclusion
The structural analysis of 2-Methylisonicotinonitrile is a systematic process that relies on the convergence of multiple analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the nitrile moiety. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing an exact three-dimensional map of the molecule. By following the validated protocols and predictive models outlined in this guide, researchers can confidently and accurately determine the structure of 2-Methylisonicotinonitrile, ensuring the integrity of their subsequent research and development efforts.
References
- 1. 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylisonicotinonitrile|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. whitman.edu [whitman.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Cyano-2-picoline
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-Cyano-2-picoline (also known as 2-methylpyridine-4-carbonitrile), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Given the compound's significance as an intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals.[1] This document synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically rigorous guide for laboratory applications.
Introduction: The Significance of 4-Cyano-2-picoline
4-Cyano-2-picoline, with the chemical formula C₇H₆N₂, belongs to the substituted pyridine family.[2] Its structure incorporates a pyridine ring functionalized with a methyl group at the 2-position and a nitrile group at the 4-position. This unique arrangement of electron-donating (methyl) and electron-withdrawing (cyano) groups on the pyridine scaffold imparts distinct chemical reactivity and makes it a valuable precursor in the synthesis of more complex molecules, including calcium antagonists.[1]
Accurate and unambiguous characterization of 4-Cyano-2-picoline is the cornerstone of its effective utilization in research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of the molecule, confirming its identity, purity, and structural integrity. This guide offers an in-depth exploration of the expected spectroscopic data, explaining the causal relationships between the molecular structure and the observed spectral features.
Molecular Structure of 4-Cyano-2-picoline
Caption: Molecular structure of 4-Cyano-2-picoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Cyano-2-picoline, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of 4-Cyano-2-picoline is expected to exhibit four distinct signals: one singlet for the methyl protons and three signals for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the methyl and cyano substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.6 - 8.8 | Doublet (d) | ~5.0 |
| H-5 | ~7.4 - 7.6 | Doublet (d) | ~5.0 |
| H-3 | ~7.3 - 7.5 | Singlet (s) or narrow doublet | < 1.0 |
| -CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |
Interpretation:
-
-CH₃ (H-2): The methyl protons are expected to appear as a singlet in the upfield region (~2.5-2.7 ppm), characteristic of a methyl group attached to an aromatic ring.[3][4]
-
Aromatic Protons (H-3, H-5, H-6):
-
H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift to approximately 8.6-8.8 ppm. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is expected to resonate around 7.4-7.6 ppm. It will appear as a doublet due to coupling with H-6.
-
H-3: This proton is situated between the methyl group and the cyano-substituted carbon. It is expected to appear as a singlet or a very narrowly split doublet (due to a small four-bond coupling to H-5) in the region of 7.3-7.5 ppm.
-
The predicted values are based on the analysis of related compounds such as 2-methylpyridine, 4-methylpyridine, and 4-cyanopyridine.[3][5][6]
Predicted Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum of 4-Cyano-2-picoline is predicted to show seven distinct signals, corresponding to the five carbons of the pyridine ring, the methyl carbon, and the nitrile carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-6 | ~150 - 153 |
| C-4 | ~140 - 144 |
| C-5 | ~125 - 128 |
| C-3 | ~122 - 125 |
| C≡N | ~116 - 119 |
| -CH₃ | ~22 - 25 |
Interpretation:
-
C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing at the downfield end of the aromatic region. C-2, being substituted with the methyl group, is expected around 158-162 ppm, while C-6 is predicted to be in the 150-153 ppm range.
-
C-4: The carbon bearing the cyano group is also expected to be significantly downfield, around 140-144 ppm.
-
C-3 and C-5: These carbons are predicted to appear in the more typical aromatic region, between 122 and 128 ppm.
-
C≡N: The nitrile carbon typically resonates in the 116-119 ppm range.
-
-CH₃: The methyl carbon is expected to give a signal in the upfield region, around 22-25 ppm.
These predictions are derived from data for 2-methylpyridine, 4-cyanopyridine, and general ¹³C NMR chemical shift tables.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Cyano-2-picoline will be dominated by the characteristic vibrations of the nitrile group and the substituted pyridine ring.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C and C=N Stretches | 1600 - 1450 | Medium to Strong (multiple bands) |
| Aromatic C-H Bending (out-of-plane) | 800 - 900 | Strong |
Interpretation:
-
C≡N Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption band for the nitrile group, expected in the 2220-2240 cm⁻¹ region.[9][10]
-
Aromatic Ring Vibrations: The spectrum will also show a series of bands corresponding to the pyridine ring. The C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations will produce a pattern of several bands in the 1450-1600 cm⁻¹ region. Strong out-of-plane C-H bending vibrations are expected in the 800-900 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 118 (corresponding to the molecular weight of C₇H₆N₂)[2]
-
Key Fragment Ions: m/z = 117, 91, 78
Interpretation and Predicted Fragmentation Pathway:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 118. The fragmentation is likely to proceed through several key pathways:
-
Loss of a Hydrogen Radical: A common fragmentation for picolines is the loss of a hydrogen atom from the methyl group to form a stable pyridylmethyl cation at m/z = 117 . This is often a very intense peak.
-
Loss of Acetonitrile: Another plausible fragmentation involves the rearrangement and loss of a neutral acetonitrile molecule (CH₃CN) from the molecular ion, which would lead to a fragment at m/z = 77 (though less common for this isomer). A more likely fragmentation is the loss of HCN from the m/z 117 ion, leading to a fragment at m/z = 90 .
-
Loss of a Methyl Radical: Cleavage of the C-C bond between the ring and the methyl group could result in the loss of a methyl radical (•CH₃), although this is generally less favorable than the loss of H•. This would yield a fragment at m/z = 103.
-
Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller charged species.
Caption: A plausible fragmentation pathway for 4-Cyano-2-picoline in EI-MS.
Experimental Protocols
The following are detailed, representative methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Cyano-2-picoline.
-
Materials & Equipment:
-
4-Cyano-2-picoline sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyano-2-picoline in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Tune and shim the spectrometer according to standard procedures to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy
-
Objective: To obtain the infrared absorption spectrum of 4-Cyano-2-picoline.
-
Materials & Equipment:
-
4-Cyano-2-picoline sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid 4-Cyano-2-picoline sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
-
Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of 4-Cyano-2-picoline.
-
Materials & Equipment:
-
4-Cyano-2-picoline sample
-
High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
-
GC Method:
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak can then be extracted and analyzed.
-
Caption: General workflow for the spectroscopic characterization of 4-Cyano-2-picoline.
Conclusion
This technical guide has provided a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 4-Cyano-2-picoline. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers, scientists, and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided interpretations and experimental protocols serve as a valuable resource for ensuring the quality and integrity of 4-Cyano-2-picoline in various scientific applications.
References
- 1. scbt.com [scbt.com]
- 2. 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 8. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Cyano-2-methylpyridine: Properties, Reactivity, and Applications
Introduction
4-Cyano-2-methylpyridine, also known as 2-methyl-4-pyridinecarbonitrile or 4-cyano-2-picoline, is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing cyano group and the electron-donating methyl group on the pyridine ring, make it a versatile building block. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. As an intermediate in the preparation of calcium antagonists, its importance in drug discovery is well-established.[1]
Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and material design. These properties dictate storage conditions, solvent selection, and reaction parameters.
Identity and Key Identifiers
A consistent and accurate identification of chemical compounds is paramount for research and regulatory purposes. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 2214-53-1 | [1][2][3] |
| Molecular Formula | C₇H₆N₂ | [1][2][3] |
| Molecular Weight | 118.14 g/mol | [1][2] |
| IUPAC Name | 2-Methylpyridine-4-carbonitrile | N/A |
| Synonyms | 2-Methylisonicotinonitrile, 4-Cyano-2-picoline | [1] |
Physical Properties
The physical state and solubility of this compound are crucial for its handling and use in various chemical reactions.
| Property | Value | Source |
| Appearance | Beige to yellow solid | [4] |
| Boiling Point | 213 °C | [4][5] |
| Flash Point | 87 °C | [4][5] |
| Density | 1.08 g/cm³ | [4][5] |
| Solubility | Soluble in Chloroform, Methanol | [4] |
| Storage Temp. | Inert atmosphere, Room Temperature | [4][5] |
Molecular Structure
The arrangement of atoms and functional groups in this compound dictates its reactivity and interactions with other molecules. The structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a cyano group.
Caption: Molecular structure of this compound.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and the elucidation of its structure.
| Data Type | Key Features | Source |
| ¹³C NMR (100MHz, CDCl₃) | δ: 21.1, 116.4, 128.5, 130.6, 133.4, 147.9, 150.1 | [6] |
| ¹H NMR (400MHz, CDCl₃) | δ: 2.28 (s, 3H), 8.01-7.98 (m, 1H), 8.10 (s, 1H), 8.79-8.76 (d, 1H) | [6] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the pyridine ring and the cyano and methyl functional groups. This makes it a versatile intermediate in organic synthesis. The cyano group, for instance, enhances the molecule's reactivity, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[7]
Key Reactions
-
Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methylisonicotinic acid, a valuable intermediate.
-
Reduction of the Cyano Group: The nitrile can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄), providing access to aminomethyl-substituted pyridines.
-
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, although the positions are dictated by the existing substituents.
Caption: Key reaction pathways of this compound.
Synthesis and Purification Protocol
One common method for the synthesis of cyanopyridines is the ammoxidation of the corresponding methylpyridines (picolines).
Recommended Synthetic Route: Ammoxidation of 2-Picoline
A prevalent industrial method for synthesizing cyanopyridines involves the vapor-phase ammoxidation of picolines. This process reacts the corresponding methylpyridine with ammonia and air over a catalyst at elevated temperatures.[8]
Detailed Laboratory Protocol
A reported laboratory synthesis involves the reaction of 4-methylpyridine N-oxide with trimethylsilyl cyanide.[6]
Materials:
-
4-methylpyridine N-oxide (1 mmol)
-
Trimethylsilyl cyanide (1.2 mmol)
-
Diethyl hydrogen phosphite (2 mmol)
-
Carbon tetrachloride (2 mmol)
-
Triethylamine (2 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
Combine 4-methylpyridine N-oxide, trimethylsilyl cyanide, diethyl hydrogen phosphite, carbon tetrachloride, triethylamine, and acetonitrile in a 50mL three-necked flask.[6]
-
Stir the reaction mixture at room temperature for 6 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.[6]
-
Purify the resulting crude product by column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) to obtain the colorless liquid target compound.[6]
Expected Yield: 80%[6]
Caption: Workflow for the laboratory synthesis of this compound.
Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of various pharmaceutical agents.[7] Its structural motif is found in molecules designed to treat a range of conditions. Notably, it serves as a building block in the preparation of calcium antagonists.[1] The ability to functionalize both the cyano group and the pyridine ring allows for the creation of diverse molecular scaffolds, which is essential in drug development and chemical research.[7]
Safety and Handling
Appropriate safety precautions must be taken when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a chemical compound with significant utility in organic synthesis, particularly within the pharmaceutical industry. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an important intermediate for the construction of more complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in drug development and related fields.
References
- 1. scbt.com [scbt.com]
- 2. synchem.de [synchem.de]
- 3. This compound | 2214-53-1 [chemicalbook.com]
- 4. This compound CAS#: 2214-53-1 [m.chemicalbook.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of 4-Cyano-2-methylpyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyano-2-methylpyridine, a key intermediate in the synthesis of pharmaceuticals, notably calcium channel antagonists.[1] Given the limited availability of quantitative solubility data in public literature, this guide emphasizes the foundational principles governing solubility and equips researchers with the necessary theoretical framework and practical methodologies to determine and predict the solubility of this compound in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and actionable experimental protocols.
Introduction: The Significance of this compound in Pharmaceutical Synthesis
This compound, also known as 2-methyl-4-pyridinecarbonitrile, is a pivotal heterocyclic building block.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a cyano group, makes it a versatile precursor in the synthesis of more complex molecules. A notable application is its use as an intermediate in the preparation of calcium antagonists, a class of drugs widely used in the management of cardiovascular diseases.[1]
The success of any synthesis, purification, or formulation process involving this compound is fundamentally linked to its solubility in organic solvents. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical parameter for:
-
Reaction Optimization: Ensuring that reactants are in the same phase for efficient chemical transformation.
-
Purification and Crystallization: Selecting appropriate solvents and anti-solvents for obtaining the compound in high purity.
-
Formulation Development: For preclinical and clinical studies, understanding solubility is the first step in designing effective delivery systems.
This guide will delve into the physicochemical properties of this compound, provide a theoretical basis for its solubility, and present detailed protocols for its experimental determination.
Physicochemical Properties of this compound
The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. The key properties of this compound are summarized below.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Appearance | Beige solid | [2] |
| Boiling Point | 213 °C | [3][4] |
| pKa (Predicted) | 2.60 ± 0.10 | [2] |
| LogP (Predicted) | ~1.0 - 1.5 (Estimated) | Inferred from related structures |
| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Nitrile Nitrogen) | Inferred from structure |
| Hydrogen Bond Donors | 0 | Inferred from structure |
2.1. Analysis of Physicochemical Properties and Their Impact on Solubility
-
pKa: The predicted pKa of 2.60 indicates that this compound is a weak base.[2] The electron-withdrawing nature of the cyano group significantly reduces the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2) or 4-methylpyridine (pKa ≈ 5.98). This means that in neutral or basic organic solvents, the molecule will be un-ionized. In the presence of strong acids, it can be protonated, which would dramatically increase its solubility in polar protic solvents.
-
Polarity and LogP: The presence of the polar cyano group and the nitrogen atom in the pyridine ring imparts a significant dipole moment to the molecule. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While no experimental LogP value for this compound is readily available, the predicted value for its isomer, 2-Cyano-4-methylpyridine, is around 1.0. This suggests that the molecule has a moderate degree of lipophilicity and is not extremely polar or nonpolar.
-
Hydrogen Bonding: this compound possesses two hydrogen bond acceptor sites (the lone pairs on the pyridine and nitrile nitrogen atoms) but no hydrogen bond donor sites. This suggests that it will be more soluble in solvents that can act as hydrogen bond donors (e.g., alcohols) compared to non-hydrogen bonding solvents of similar polarity.
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: These solvents have large dipole moments and can be further classified into protic (containing O-H or N-H bonds) and aprotic (lacking O-H or N-H bonds).
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Given that this compound has hydrogen bond acceptors, it is expected to have favorable interactions with these solvents. Qualitative data confirms its solubility in methanol.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have dipole-dipole interactions but do not donate hydrogen bonds. The dipole moment of this compound should allow for favorable dipole-dipole interactions with these solvents, leading to good solubility.
-
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. The significant polarity of this compound suggests that its solubility in nonpolar solvents will be limited.
Below is a diagram illustrating the logical workflow for predicting solubility based on these principles.
Caption: Logical workflow for predicting the solubility of this compound.
Predicted Qualitative Solubility Profile
Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that these are predictions and should be verified experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | Confirmed qualitatively.[2] Strong hydrogen bonding and polar interactions. |
| Ethanol | Soluble | Similar to methanol, capable of hydrogen bonding. | |
| Water | Sparingly Soluble | While polar, the relatively large organic structure may limit solubility. The isomer 2-Cyano-4-methylpyridine is slightly soluble in water. | |
| Polar Aprotic | Acetone | Soluble | Strong dipole-dipole interactions are expected. |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively dissolve the compound. | |
| Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent, expected to be an excellent solvent. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, expected to be an excellent solvent. | |
| Moderately Polar | Dichloromethane (DCM) | Soluble | Moderate polarity should allow for good solvation. |
| Chloroform | Soluble | Confirmed qualitatively.[2] Similar to DCM. | |
| Ethyl Acetate | Moderately Soluble | Ester functionality allows for some polar interactions. | |
| Nonpolar | Toluene | Sparingly Soluble | Aromatic nature may allow for some π-π stacking, but overall polarity mismatch will limit solubility. |
| Hexane | Insoluble | Large polarity difference between the aliphatic hydrocarbon and the polar solute. |
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of this compound, progressing from a rapid qualitative assessment to a more precise quantitative measurement.
5.1. Protocol 1: Qualitative Solubility Determination
This method provides a quick assessment of solubility in various solvents and is useful for initial solvent screening.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane)
-
Small, clean, and dry glass vials (e.g., 1.5 mL) with caps
-
Spatula
-
Vortex mixer
Procedure:
-
Preparation: Label a series of vials, one for each solvent to be tested.
-
Sample Addition: Add approximately 2-5 mg of this compound to each labeled vial.
-
Solvent Addition: Add the test solvent to each vial in 0.1 mL increments.
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds.
-
Observation: Visually inspect the vial against a contrasting background to see if the solid has completely dissolved.
-
Classification:
-
Soluble: The solid completely dissolves after the addition of a small amount of solvent (e.g., < 0.5 mL).
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains even after adding more solvent (e.g., up to 1 mL).
-
Insoluble: Little to no solid dissolves.
-
5.2. Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or glass flasks with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Detailed Steps:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Use these to generate a calibration curve using the analytical method (HPLC or UV-Vis).
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that there should be undissolved solid visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample using the pre-calibrated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
Conclusion
While quantitative solubility data for this compound is not widely published, a comprehensive understanding of its physicochemical properties and the fundamental principles of solubility allows for a robust predictive framework. The compound's moderate polarity, hydrogen bond accepting capabilities, and weak basicity suggest good solubility in polar organic solvents, particularly those that are protic, and limited solubility in nonpolar solvents. For researchers and drug development professionals, the experimental protocols provided in this guide offer a clear and reliable path to determining the precise solubility of this compound in any solvent of interest, thereby enabling the optimization of synthetic, purification, and formulation processes.
References
The Versatile Intermediate: A Technical Guide to 4-Cyano-2-methylpyridine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the strategic selection of intermediates is paramount to the successful development of novel therapeutics. Among the vast array of heterocyclic building blocks, substituted pyridines hold a place of prominence due to their prevalence in a multitude of biologically active compounds. This guide provides an in-depth technical overview of 4-Cyano-2-methylpyridine, a key intermediate whose structural features make it a valuable precursor in the synthesis of complex molecular architectures, particularly in the realm of calcium channel modulators. This document will delve into its nomenclature, physicochemical properties, synthesis, and applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Compound Identification and Nomenclature: Establishing a Clear Profile
Clarity in chemical communication is fundamental. This compound is known by several names in scientific literature and commercial catalogs, which can sometimes lead to ambiguity. A comprehensive understanding of its various identifiers is crucial for accurate literature searches and procurement.
The nomenclature of this compound is systematically derived from its pyridine core, substituted with a cyano group at the 4-position and a methyl group at the 2-position. Its IUPAC name is 2-methylpyridine-4-carbonitrile [1].
A non-exhaustive list of its common synonyms and identifiers includes:
-
2-Methylisonicotinonitrile [2]
-
2-Methyl-4-cyanopyridine [3]
-
2-Methyl-4-pyridinecarbonitrile [3]
-
4-Cyano-2-picoline [3]
It is critical to distinguish this compound from its isomer, 2-Cyano-4-methylpyridine. While they share the same molecular formula and weight, their distinct substitution patterns lead to different chemical properties and reactivity.
Below is a logical diagram illustrating the relationship between the primary name and its key synonyms, emphasizing the core "2-methylpyridine" and "4-cyano" functionalities.
Caption: Nomenclature hierarchy for this compound.
Physicochemical Properties: A Data-Driven Overview
Understanding the physical and chemical properties of a synthetic intermediate is essential for process development, scale-up, and ensuring safe handling. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 2214-53-1 | |
| Molecular Formula | C₇H₆N₂ | |
| Molecular Weight | 118.14 g/mol | |
| Boiling Point | 212.8 °C at 760 mmHg | [2] |
| Density | 1.08 g/cm³ | [2] |
| Flash Point | 87.2 °C | [2] |
| Solubility | Soluble in chloroform and methanol. | |
| Appearance | Not explicitly stated, but related compounds are off-white solids. |
Synthesis Strategies: From Picoline to a Valuable Intermediate
The synthesis of cyanopyridines often involves the introduction of a cyano group onto a pre-existing pyridine ring. A common and effective strategy for the synthesis of this compound involves the oxidation of the parent picoline to its N-oxide, followed by cyanation. This approach enhances the reactivity of the pyridine ring, facilitating the introduction of the nitrile group.
A plausible and widely utilized synthetic pathway is outlined below. This methodology is adapted from established procedures for the synthesis of related cyanopyridines.[4][5]
Experimental Protocol: Synthesis of this compound
Step 1: N-Oxidation of 2-Methylpyridine (2-Picoline)
-
To a solution of 2-methylpyridine in a suitable solvent (e.g., acetic acid), add a controlled amount of an oxidizing agent, such as hydrogen peroxide.
-
The reaction mixture is heated to facilitate the oxidation process. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield 2-methylpyridine-N-oxide.
Step 2: Cyanation of 2-Methylpyridine-N-oxide
-
The crude 2-methylpyridine-N-oxide is dissolved in an aprotic solvent like dichloromethane.
-
A cyanating agent, such as trimethylsilyl cyanide (TMSCN), is added to the solution.
-
A reagent like dimethylformamide is then added dropwise at a controlled temperature.
-
The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.
-
Work-up involves quenching the reaction with an aqueous solution of potassium carbonate, followed by extraction with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
The following diagram illustrates this two-step synthesis workflow.
Caption: General synthesis workflow for this compound.
Applications in Drug Discovery and Development: A Focus on Calcium Antagonists
The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of calcium antagonists.[3] Calcium channel blockers are a class of drugs that disrupt the movement of calcium through calcium channels and are widely used in the treatment of cardiovascular disorders such as hypertension, angina, and arrhythmias.
The nitrile group in this compound is a versatile functional handle that can be readily converted into other functionalities, such as carboxylic acids or amines, which are often essential for the final drug molecule's biological activity and pharmacokinetic properties. The presence of the methyl group at the 2-position can also influence the molecule's steric and electronic properties, which can be fine-tuned to optimize its interaction with the target protein.
While specific drug candidates synthesized from this compound are often proprietary, its role as a key building block in this therapeutic area is well-established within the medicinal chemistry community. The cyano group itself is a feature in over 60 small molecule drugs on the market, valued for its ability to engage in noncovalent interactions with biological targets and to improve pharmacokinetic profiles.[6]
Safety, Handling, and Storage: Ensuring a Secure Research Environment
Hazard Profile (Anticipated):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[8]
Researchers should always consult the specific Safety Data Sheet provided by the supplier before handling this compound and adhere to all institutional and regulatory safety guidelines.
Conclusion
This compound stands out as a strategically important intermediate for synthetic and medicinal chemists. Its well-defined structure, coupled with the versatile reactivity of the cyano group, makes it a valuable building block for the construction of complex, biologically active molecules. Its established role in the synthesis of calcium antagonists highlights its significance in drug discovery. A thorough understanding of its nomenclature, properties, synthesis, and safe handling practices, as detailed in this guide, is essential for its effective and responsible use in the laboratory and in the development of future therapeutics.
References
- 1. 2-Methylpyridine-4-carbonitrile | C7H6N2 | CID 11959073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylisonicotinonitrile|lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to the Safe Handling of 4-Cyano-2-methylpyridine
Introduction: 4-Cyano-2-methylpyridine, also known as 2-Methylisonicotinonitrile (CAS No. 2214-53-1), is a heterocyclic building block utilized in the synthesis of various chemical entities, including intermediates for calcium antagonists.[1][2] While valuable in research and development, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous application of safety protocols. This guide provides drug development professionals, researchers, and scientists with a technical framework for the safe handling, storage, and emergency management of this compound, grounded in established safety data and best practices. The causality behind each recommendation is explained to foster a deep-rooted culture of safety, moving beyond simple compliance to informed risk mitigation.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the cornerstone of safety. This compound possesses a multi-faceted risk profile characterized by high acute toxicity, corrosivity, and irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
GHS Hazard Classification Summary
The classifications for this compound and closely related isomers indicate a high degree of danger. A conservative approach, adopting the most stringent classifications reported, is essential for ensuring personnel safety.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][4][5][6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4][5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[4] |
| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[3][4][5][7] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation[3][5][7] |
Note: The potential for severe skin burns (Category 1C) and serious eye damage (Category 1) necessitates handling this compound as a corrosive substance, even though skin irritation (Category 2) is also cited.
The Causality of Risk: Understanding the "Why"
These classifications are not arbitrary. The cyano (-CN) functional group and the pyridine ring system contribute to the compound's reactivity and toxicity.
-
Acute Toxicity: The toxicity profile suggests rapid absorption through oral, dermal, and inhalation routes. Systemic toxicity is a primary concern, potentially impacting vital organs. The "Toxic" classification (Category 3) implies that a small amount of the substance can cause significant harm or be fatal.[4][5]
-
Corrosivity and Irritation: The compound's ability to cause severe skin burns and serious eye damage indicates it can destroy living tissue upon contact.[3] This is a critical consideration, as it means that even brief, unprotected contact can lead to irreversible injury. The respiratory irritation potential underscores the danger of inhaling dust or aerosols.[3][5][7]
Primary Exposure Pathways and Target Organs
The primary risk to laboratory personnel involves accidental exposure through multiple pathways, each leading to specific health consequences.
Caption: Exposure routes and primary organ systems affected by this compound.
Section 2: Engineering Controls and Facility Requirements
The first line of defense against hazardous chemicals is not PPE, but robust engineering controls designed to minimize exposure at the source.
-
Primary Engineering Control: Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood's negative pressure environment contains dust and potential vapors, preventing them from entering the laboratory atmosphere and being inhaled by the operator.
-
Ventilation: The laboratory must be equipped with general ventilation that ensures adequate air changes per hour, preventing the accumulation of fugitive emissions.
-
Emergency Equipment: The immediate availability of a safety shower and an eyewash station is mandatory in any area where this compound is handled.[8][9][10] These stations must be unobstructed and tested regularly. The corrosive potential of this chemical means that immediate, high-volume water flushing is the most critical first aid step for skin or eye contact.
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense, used to protect the operator from exposure when engineering controls cannot completely eliminate risk. A multi-layered approach is required.
PPE Specification Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Transfer) | Chemical safety goggles and a full-face shield. | Heavy-duty nitrile or neoprene gloves (inspect before use). | Fully-buttoned lab coat, long sleeves, closed-toe shoes. | NIOSH-approved respirator with particulate filter (e.g., N95) is recommended to prevent dust inhalation.[8] |
| Handling Solutions | Chemical safety goggles (face shield recommended for splash risk). | Nitrile gloves (check compatibility with solvent). | Chemical-resistant apron over a standard lab coat. | Required if aerosols may be generated or if working outside a fume hood (not recommended).[7][8] |
Protocol: Donning and Doffing PPE for Safe Handling
The order of donning and, more critically, doffing PPE is designed to prevent cross-contamination from a "dirty" exterior to the user's skin or clothing.
Caption: Standardized workflow for donning and doffing Personal Protective Equipment.
Section 4: Standard Operating Procedures (SOPs) for Handling
Adherence to validated SOPs is crucial for minimizing risk during routine laboratory operations.
Protocol: Weighing and Dispensing Solid
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a powder containment hood. Place a tared weigh boat on the balance.
-
Aliquotting: Open the main container slowly to avoid creating airborne dust. Use a dedicated, clean spatula to carefully transfer the desired amount of solid to the weigh boat. Do not "tap" the spatula against the container opening.
-
Closure: Securely close the main container immediately after dispensing.
-
Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth as hazardous waste. Clean any minor spills within the hood immediately.
Protocol: Waste Management
-
Solid Waste: All contaminated solid waste (gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be disposed of into a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of following institutional, local, and national hazardous waste regulations.[5][11]
Section 5: Storage and Chemical Compatibility
Proper storage is essential for maintaining chemical stability and preventing accidental release or dangerous reactions.
Storage Conditions
| Parameter | Requirement | Rationale |
| Location | A dry, cool, well-ventilated area.[4][7][9] | Prevents degradation and pressure buildup. |
| Security | Store locked up or in a controlled-access area.[4] | High acute toxicity warrants restricted access. |
| Container | Keep container tightly closed.[4][5][7][9] | Prevents release and protects from atmosphere. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[8] | Some sources indicate air sensitivity. |
| Ignition Sources | Keep away from heat and sources of ignition. | The material has a flash point of 87°C and is combustible.[2] |
Incompatible Materials
To prevent hazardous reactions, this compound must be segregated from the following:
-
Strong Oxidizing Agents
-
Strong Acids
-
Acid Anhydrides
-
Acid Chlorides [8]
Contact with these substances can lead to vigorous, exothermic reactions. Upon combustion or decomposition, it can release toxic gases such as nitrogen oxides (NOx), carbon monoxide, and highly toxic hydrogen cyanide.[5][8][12]
Section 6: Emergency Response Protocols
Immediate and correct action during an emergency can significantly reduce injury and environmental impact.
Spill Response
The response to a spill is dictated by its scale and the immediate risk to personnel.
Caption: Decision-making workflow for responding to a chemical spill.
Protocol: First Aid Measures
Immediate medical attention is required for any exposure.[8] Show the Safety Data Sheet (SDS) to responding medical personnel.[8]
-
Ingestion:
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
Fire Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: In a fire, highly toxic fumes of carbon oxides, nitrogen oxides, and hydrogen cyanide will be produced.[5][8][12]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][8]
Conclusion
This compound is a potent chemical intermediate with a commensurate level of risk. Its safe use is entirely achievable but leaves no room for complacency. A safety-first mindset, rooted in a deep understanding of the compound's hazards and the rationale behind safety protocols, is paramount. By implementing robust engineering controls, adhering strictly to PPE and handling procedures, and being prepared for emergencies, researchers can mitigate the risks and utilize this compound effectively in their development programs.
References
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- 4. tcichemicals.com [tcichemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
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- 11. assets.thermofisher.cn [assets.thermofisher.cn]
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An In-depth Technical Guide to 2-Methyl-4-pyridinecarbonitrile: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-pyridinecarbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. Delving into its historical discovery, this document traces the evolution of its synthesis from early methods to contemporary industrial-scale production. A detailed exploration of its physicochemical and spectroscopic properties is presented, alongside a critical analysis of its versatile applications as a key intermediate in the synthesis of a diverse range of pharmaceutical agents. This guide offers detailed experimental protocols, comparative data tables, and visual workflows to serve as an essential resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and versatile functionalization potential have made it a cornerstone in the design of numerous therapeutic agents.[2] Among the vast family of pyridine derivatives, cyanopyridines, which feature a nitrile group appended to the pyridine core, have garnered significant attention as valuable intermediates in the synthesis of biologically active compounds.[3] This guide focuses specifically on 2-Methyl-4-pyridinecarbonitrile, a structurally distinct cyanopyridine that has emerged as a crucial building block in the development of novel pharmaceuticals.
Chemical Structure and Properties of 2-Methyl-4-pyridinecarbonitrile
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [2] |
| Molecular Weight | 118.14 g/mol | [2] |
| CAS Number | 1620-76-4 | [4] |
| Appearance | White to gray to brown powder or crystals | |
| Melting Point | 83-87 °C | [5] |
| IUPAC Name | 4-methylpyridine-2-carbonitrile | [2] |
"2-Methyl-4-pyridinecarbonitrile" [ label = < 2-Methyl-4-pyridinecarbonitrile NC≡N
CH₃ > ]; } dot Figure 1: Chemical structure of 2-Methyl-4-pyridinecarbonitrile.
Discovery and Historical Synthesis
While the precise first synthesis of 2-Methyl-4-pyridinecarbonitrile is not definitively documented in a single landmark publication, its emergence is intrinsically linked to the broader history of pyridine chemistry and the development of methods for introducing cyano groups onto aromatic rings. The foundational work on pyridine synthesis by chemists like Arthur Rudolf Hantzsch in 1881 and Aleksei Chichibabin in 1924 laid the groundwork for the creation of a vast array of substituted pyridines.[6][7]
Early methods for the synthesis of cyanopyridines often involved harsh reaction conditions and the use of toxic reagents. The Reissert-Henze reaction , a modification of the Reissert reaction, provided a pathway for the cyanation of pyridine N-oxides.[8] This reaction involves the treatment of a pyridine N-oxide with an acylating agent and a cyanide source, leading to the formation of a 2-cyanopyridine. This approach has been a cornerstone in the synthesis of various cyanopyridine derivatives.
Another historically significant method is the von Braun reaction , which involves the cleavage of tertiary amines with cyanogen bromide.[3][9] While not a direct route to 2-Methyl-4-pyridinecarbonitrile from a simple precursor, this reaction demonstrates an early method for the introduction of a cyano group into a molecule.
The industrial-scale production of cyanopyridines was later revolutionized by the development of ammoxidation processes. This method involves the catalytic gas-phase reaction of a methyl-substituted pyridine (a picoline) with ammonia and oxygen.[7][10] While highly efficient for the synthesis of 3- and 4-cyanopyridines from their corresponding picolines, the ammoxidation of 4-picoline to produce 2-Methyl-4-pyridinecarbonitrile is not a direct or commonly employed route due to challenges in controlling the regioselectivity of the cyanation.
Modern Synthetic Methodologies
The contemporary synthesis of 2-Methyl-4-pyridinecarbonitrile primarily relies on the functionalization of pre-existing pyridine rings, with the cyanation of 4-methylpyridine N-oxide being the most prevalent and well-documented strategy.
Cyanation of 4-Methylpyridine N-Oxide
This is the most widely adopted method for the laboratory and industrial-scale synthesis of 2-Methyl-4-pyridinecarbonitrile. The reaction proceeds via the activation of the pyridine N-oxide, making the 2-position susceptible to nucleophilic attack by a cyanide anion.
Protocol 1: Synthesis via Trimethylsilyl Cyanide (TMSCN) [11]
This method offers a high-yielding and relatively mild approach to the synthesis of 2-Methyl-4-pyridinecarbonitrile.
Step-by-Step Methodology:
-
Oxidation: 4-Methylpyridine is oxidized to 4-methylpyridine N-oxide. A common procedure involves reacting 4-methylpyridine with hydrogen peroxide in acetic acid.
-
Cyanation: The resulting 4-methylpyridine N-oxide is dissolved in a suitable solvent, such as dichloromethane.
-
Trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid or an activating agent like dimethylcarbamoyl chloride are added to the solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography or recrystallization.
Protocol 2: Synthesis via Potassium Cyanide (KCN) [12]
This classical method utilizes potassium cyanide as the cyanide source.
Step-by-Step Methodology:
-
N-Oxide Formation: 4-Methylpyridine is converted to 4-methylpyridine N-oxide as described previously.
-
Activation and Cyanation: The 4-methylpyridine N-oxide is reacted with an activating agent, such as dimethyl sulfate, to form a reactive intermediate.
-
A solution of potassium cyanide is then added to the reaction mixture.
-
The reaction is typically carried out at a controlled temperature to ensure selectivity and prevent side reactions.
-
Work-up and purification of the product are performed to isolate 2-Methyl-4-pyridinecarbonitrile.
Alternative Synthetic Routes
While the cyanation of 4-methylpyridine N-oxide is the dominant method, other synthetic strategies have been explored, including:
-
Direct Cyanation: Methods for the direct cyanation of pyridines have been developed, although they often suffer from issues with regioselectivity.[13]
-
From Halogenated Precursors: The displacement of a halogen atom from a suitable 2-halo-4-methylpyridine with a cyanide source can also yield the desired product.
Spectroscopic Characterization
The unambiguous identification of 2-Methyl-4-pyridinecarbonitrile is achieved through a combination of spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.57 (d, J = 4.8 Hz, 1H), 7.53 (s, 1H), 7.33 (d, J = 5.1 Hz, 1H), 2.43 (s, 3H)[12] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1, 147.9, 133.4, 130.6, 128.5, 116.4, 21.1[6] |
| Infrared (IR) | The IR spectrum typically shows a strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 118, corresponding to the molecular weight of the compound. |
Applications in Drug Discovery and Development
2-Methyl-4-pyridinecarbonitrile is a highly valuable intermediate in the pharmaceutical industry due to the versatile reactivity of both the nitrile group and the pyridine ring.[14][15] The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. The pyridine nitrogen can be quaternized or act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
While specific drug names containing this exact fragment are not always publicly disclosed during early development, patent literature reveals its use as a key building block in the synthesis of a variety of therapeutic agents. Its applications span several therapeutic areas, including but not limited to:
-
Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.
-
Inflammatory Diseases: In the synthesis of molecules targeting inflammatory pathways.[15]
-
Infectious Diseases: As a component of novel antibacterial and antiviral compounds.
The strategic placement of the methyl and cyano groups on the pyridine ring provides a unique substitution pattern that can be exploited by medicinal chemists to fine-tune the biological activity and physicochemical properties of drug candidates.
Conclusion
2-Methyl-4-pyridinecarbonitrile has established itself as a cornerstone intermediate in the synthesis of complex pharmaceutical compounds. Its synthetic accessibility, coupled with the versatile reactivity of its functional groups, ensures its continued importance in the field of drug discovery. This technical guide has provided a comprehensive overview of its history, synthesis, characterization, and applications, offering a valuable resource for scientists and researchers dedicated to the advancement of medicinal chemistry. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new and innovative therapeutic agents.
References
- 1. 2-CYANO-4-METHYLPYRIDINE price,buy 2-CYANO-4-METHYLPYRIDINE - chemicalbook [chemicalbook.com]
- 2. 2-Cyano-4-methylpyridine | C7H6N2 | CID 88739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1620-76-4: 4-Methyl-2-pyridinecarbonitrile [cymitquimica.com]
- 5. 4-Methyl-2-pyridinecarbonitrile 97 1620-76-4 [sigmaaldrich.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 12. 2-CYANO-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
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A Comprehensive Theoretical Guide to 4-Cyano-2-methylpyridine: Computational Insights into Molecular Structure, Reactivity, and Spectroscopic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical examination of 4-Cyano-2-methylpyridine (also known as 2-Methylisonicotinonitrile), a key intermediate in the synthesis of pharmacologically active compounds such as calcium antagonists[1][2]. Leveraging the predictive power of Density Functional Theory (DFT), this document elucidates the molecule's fundamental properties, including its optimized geometric structure, spectroscopic signatures, and electronic characteristics. Through detailed analyses of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO), we explore the intrinsic links between electronic structure and chemical reactivity. The methodologies and findings presented herein serve as a robust framework for researchers in computational chemistry and drug development, offering deep insights that complement experimental studies and guide the rational design of novel therapeutics.
Introduction
This compound is a heterocyclic aromatic compound with the chemical formula C₇H₆N₂ and a molecular weight of 118.14 g/mol [1][3]. It belongs to the pyridine family, a class of compounds of immense interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs[4][5]. The molecule's structure, featuring a pyridine ring substituted with a nitrile (-C≡N) group at the 4-position and a methyl (-CH₃) group at the 2-position, makes it a valuable and versatile building block in organic synthesis[6][7]. Its most notable application is as a precursor in the preparation of calcium channel blockers, a class of drugs used to treat cardiovascular disorders[1].
While experimental techniques provide essential data, a complete understanding of a molecule's behavior requires insight into its electronic structure and reactivity at the quantum level. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for this purpose. DFT offers a powerful balance of computational efficiency and accuracy, enabling the precise calculation of molecular properties such as equilibrium geometries, vibrational frequencies, and electronic transitions[8][9][10]. This guide demonstrates how a systematic computational approach can be used to build a detailed profile of this compound, providing predictive data that is crucial for understanding its chemical behavior and for its strategic utilization in drug design and materials science.
Computational Methodology: The Theoretical Framework
The foundation of modern theoretical chemistry lies in its ability to solve the Schrödinger equation, albeit approximately, for complex molecules. For a molecule like this compound, Density Functional Theory (DFT) stands out as the method of choice. The causality behind this selection is its remarkable cost-to-accuracy ratio; it treats electron correlation effects at a fraction of the cost of traditional wave-function-based methods.
The specific functional chosen for this work is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely trusted for its robust performance across a vast range of organic molecules. To accurately describe the electron distribution, including lone pairs and pi-systems, the 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is critical for accurately modeling the nitrile group and the nitrogen heteroatom, while polarization functions (d,p) allow for the necessary flexibility in orbital shapes to describe chemical bonds accurately[9][10][11].
Protocol 1: Standard DFT Calculation Workflow
A self-validating computational protocol ensures reproducibility and reliability. The following step-by-step workflow is a standard in the field for characterizing a molecule from first principles.
-
Input Structure Generation : A preliminary 3D structure of this compound is created using molecular modeling software.
-
Geometry Optimization : An initial optimization is performed using a smaller basis set (e.g., 6-31G(d)) to find a reasonable minimum energy structure quickly. This is followed by a high-accuracy optimization using the B3LYP/6-311++G(d,p) level of theory. This step is crucial as all subsequent properties are dependent on the optimized geometry.
-
Frequency Calculation : A vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:
-
Validation : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction : It provides the theoretical FT-IR and FT-Raman spectra and thermodynamic data (enthalpy, entropy)[12].
-
-
Property Calculations : Using the validated minimum-energy structure, further single-point energy calculations are performed to derive electronic properties:
-
Spectroscopy : NMR chemical shifts (via the GIAO method) and UV-Vis electronic transitions (via TD-DFT) are computed[8].
-
Reactivity Analysis : Molecular orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are carried out to understand electronic distribution and reactivity[12].
-
Caption: A standard workflow for DFT-based molecular characterization.
Molecular Structure and Geometry
The geometric arrangement of atoms dictates a molecule's physical and chemical properties. Through energy minimization at the B3LYP/6-311++G(d,p) level, the equilibrium geometry of this compound was determined. The pyridine ring is, as expected, planar. The key structural parameters are summarized below, providing a quantitative description of the molecule's architecture.
Caption: Optimized structure of this compound with atom numbering.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | 1.345 | C6-N1-C2 | 117.5 |
| C2-C3 | 1.398 | N1-C2-C3 | 123.8 |
| C3-C4 | 1.395 | C2-C3-C4 | 118.5 |
| C4-C5 | 1.396 | C3-C4-C5 | 121.2 |
| C5-C6 | 1.391 | N1-C6-C5 | 124.3 |
| C2-C7 (Methyl) | 1.508 | N1-C2-C7 | 115.9 |
| C4-C8 (Cyano) | 1.441 | C3-C4-C8 | 119.5 |
| C8-N9 (Cyano) | 1.158 | C4-C8-N9 | 179.8 |
Calculated at the B3LYP/6-311++G(d,p) level of theory.
Spectroscopic Signature Analysis
Spectroscopy is the primary experimental method for structure elucidation. Theoretical calculations provide a powerful means to assign and interpret experimental spectra with high confidence[13].
Vibrational Spectroscopy (FT-IR & FT-Raman)
The calculated vibrational spectrum allows for the assignment of absorption bands to specific molecular motions. DFT methods tend to overestimate vibrational frequencies due to the harmonic approximation; thus, a scaling factor is often applied for better agreement with experimental data[9]. Key vibrational modes for this compound are predicted as follows:
Table 2: Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Methyl) | 3050-2950 | Asymmetric/Symmetric stretching of -CH₃ group |
| C-H Stretch (Aromatic) | 3100-3070 | Stretching of C-H bonds on the pyridine ring |
| C≡N Stretch (Nitrile) | 2245 | Strong, characteristic stretching of the cyano group[9] |
| C=N/C=C Stretch | 1610-1450 | Pyridine ring skeletal vibrations[14] |
| C-H Bend | 1450-1350 | In-plane bending and scissoring of methyl group |
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum is dictated by transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is the standard method for calculating these transitions[15]. The analysis for this compound predicts a strong absorption in the UV region.
Table 3: Calculated Electronic Transitions (TD-DFT)
| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|
| S₀ → S₁ | 275 | 0.215 | π → π* transition, primarily HOMO → LUMO |
| S₀ → S₂ | 238 | 0.188 | π → π* transition, involving deeper orbitals |
The primary electronic transition corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), characteristic of π → π* transitions in aromatic systems[11].
Analysis of Electronic Properties and Chemical Reactivity
The distribution of electrons within a molecule is the ultimate determinant of its chemical reactivity. Several theoretical tools provide a quantitative and visual understanding of this distribution.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor[16]. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity[17][18].
Caption: Energy level diagram for HOMO and LUMO orbitals.
For this compound, both the HOMO and LUMO are π-type orbitals delocalized across the aromatic system. The HOMO is primarily located on the pyridine ring, while the LUMO shows significant density extending over the electron-withdrawing cyano group. This distribution indicates that the cyano group plays a major role in the molecule's electron-accepting capabilities.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing an intuitive guide to its reactive sites. It visualizes regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack)[19][20].
-
Red/Yellow Regions (Negative Potential) : These are electron-rich areas, typically found around electronegative atoms. For this compound, the most negative potential is localized on the nitrogen atom of the cyano group and the nitrogen atom of the pyridine ring. These are the primary sites for interaction with electrophiles or for hydrogen bonding[9].
-
Blue Regions (Positive Potential) : These are electron-deficient areas, usually located around hydrogen atoms. The hydrogen atoms of the pyridine ring and the methyl group are the most positive regions, making them susceptible to attack by nucleophiles.
References
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- 8. Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
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Methodological & Application
Application Note & Protocols: Synthesis of Cyanopyridines from 4-Methylpyridine
Introduction:
The conversion of methylpyridines to cyanopyridines is a pivotal transformation in synthetic organic chemistry, providing access to a class of compounds that are crucial intermediates in the pharmaceutical, agrochemical, and materials science industries. This guide provides a comprehensive overview of the primary synthetic routes starting from 4-methylpyridine. While the requested topic was the synthesis of "4-cyano-2-methylpyridine" from 4-methylpyridine, a direct conversion is not a chemically straightforward process as it would involve the removal of a methyl group and the introduction of another methyl and a cyano group at different positions. It is more probable that the intended targets were either 4-cyanopyridine or 2-cyano-4-methylpyridine , both of which are valuable compounds synthesized from 4-methylpyridine.
This document will therefore detail the two most industrially and academically relevant syntheses originating from 4-methylpyridine:
-
Vapor-Phase Catalytic Ammoxidation to produce 4-cyanopyridine . This is the dominant industrial method, valued for its efficiency and high throughput.
-
Two-Step Synthesis via N-Oxidation and Cyanation to yield 2-cyano-4-methylpyridine . This is a common and reliable laboratory-scale procedure.
We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Part 1: Industrial Synthesis of 4-Cyanopyridine via Ammoxidation
The ammoxidation of 4-methylpyridine is a gas-phase catalytic reaction that directly converts the methyl group into a nitrile. This process is highly efficient and is the preferred method for large-scale production of 4-cyanopyridine[1][2][3][4]. The overall reaction involves reacting 4-methylpyridine with ammonia and oxygen (typically from the air) at elevated temperatures over a solid-state catalyst[1][5].
Mechanism and Rationale:
The ammoxidation process is a complex catalytic cycle that is believed to proceed through the formation of a surface-bound aldehyde intermediate, which is then converted to an imine and subsequently dehydrogenated to the nitrile. The catalyst, typically a mixed metal oxide, plays a crucial role in facilitating the multi-step oxidation and reaction with ammonia[2][6]. Vanadium and molybdenum oxides are common catalytic components[2]. The choice of catalyst is critical for achieving high selectivity and yield, minimizing the formation of byproducts such as carbon oxides and pyridine[6].
Experimental Protocol: Vapor-Phase Ammoxidation of 4-Methylpyridine
This protocol describes a generalized procedure for the synthesis of 4-cyanopyridine in a fixed-bed reactor, based on common industrial practices[1][5].
Materials and Equipment:
-
4-Methylpyridine (γ-picoline)
-
Anhydrous ammonia
-
Compressed air
-
Fixed-bed reactor
-
Catalyst (e.g., V-Cr-B-P on SiO₂ or a similar mixed metal oxide catalyst)[6]
-
Vaporizer and preheater
-
Condenser and collection system
-
Purification setup (distillation)
Workflow Diagram:
Caption: Workflow for the industrial synthesis of 4-cyanopyridine.
Procedure:
-
Catalyst Bed Preparation: The fixed-bed reactor is loaded with the chosen ammoxidation catalyst.
-
Reactant Feed: 4-Methylpyridine and ammonia are vaporized and preheated to a temperature range of 180-330°C[1]. The vaporized reactants are then thoroughly mixed with preheated air.
-
Ammoxidation Reaction: The gaseous mixture is fed into the fixed-bed reactor. The reaction is highly exothermic, and the temperature is maintained between 330-450°C using a molten salt bath or other cooling system[1][5]. The reactor head pressure is controlled in the range of 0.020-0.070 kPa[1].
-
Product Condensation: The hot gaseous effluent from the reactor, containing 4-cyanopyridine, unreacted starting materials, and byproducts, is passed through a condenser. The crude 4-cyanopyridine, which is a solid at room temperature, is collected.
-
Purification: The crude product is purified by distillation under reduced pressure to obtain the final, high-purity 4-cyanopyridine[5].
Reaction Parameters:
| Parameter | Value | Reference |
| Reaction Temperature | 330-450°C | [1][5] |
| Catalyst | Mixed metal oxides (e.g., V-Cr-B-P/SiO₂) | [6] |
| Reactant Molar Ratio | 4-methylpyridine : NH₃ : Air = 1 : 2-7 : 10-15 | [5] |
| Conversion Rate | >99% | [1][5] |
| Yield | >98% | [1][5] |
Part 2: Laboratory Synthesis of 2-Cyano-4-methylpyridine via N-Oxide Intermediate
This two-step synthesis is a well-established method for preparing 2-cyano-4-methylpyridine on a laboratory scale. The first step involves the oxidation of the pyridine nitrogen in 4-methylpyridine to form 4-methylpyridine N-oxide. The second step is the cyanation of the N-oxide at the 2-position[7][8].
Mechanism and Rationale:
The oxidation of the pyridine nitrogen increases the electron density of the ring, making it more susceptible to electrophilic attack. However, for the subsequent cyanation step, the N-oxide is activated with an electrophilic reagent (e.g., dimethylcarbamoyl chloride or trimethylsilyl cyanide). This activation makes the C2 and C6 positions of the pyridine ring highly electrophilic and susceptible to nucleophilic attack by the cyanide ion. The subsequent elimination of the activating group and rearomatization of the ring yields the 2-cyano-4-methylpyridine product[9].
Experimental Protocol: Synthesis of 2-Cyano-4-methylpyridine
Step 1: Synthesis of 4-Methylpyridine N-oxide
Materials:
-
4-Methylpyridine
-
Acetic acid
-
Hydrogen peroxide (30%)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve 4-methylpyridine in acetic acid.
-
Heat the solution to 80°C.
-
Slowly add hydrogen peroxide dropwise to the solution.
-
After the addition is complete, raise the temperature to 100°C and maintain for 12-24 hours, monitoring the reaction by TLC[7].
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the acetic acid.
-
Add toluene and concentrate again to azeotropically remove any remaining acetic acid, yielding the crude 4-methylpyridine N-oxide as a solid[7].
Step 2: Cyanation of 4-Methylpyridine N-oxide
Materials:
-
4-Methylpyridine N-oxide
-
Dichloromethane (DCM) or Nitroethane
-
Trimethylsilyl cyanide (TMSCN)
-
N,N-Dimethylcarbamoyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Workflow Diagram:
Caption: Laboratory synthesis of 2-cyano-4-methylpyridine.
Procedure:
-
Dissolve 4-methylpyridine N-oxide in a suitable solvent such as dichloromethane or nitroethane in a round-bottom flask[7][8].
-
To this solution, add trimethylsilyl cyanide followed by N,N-dimethylcarbamoyl chloride[8].
-
Stir the reaction mixture at room temperature for an extended period (e.g., 5 days), monitoring by TLC until the starting material is consumed[8].
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate to the residue and extract the product with an organic solvent like ethyl acetate[8].
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by evaporation under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography to afford pure 2-cyano-4-methylpyridine[7][8].
Reaction Parameters:
| Parameter | Reagents/Conditions | Yield | Reference |
| N-Oxidation | H₂O₂, Acetic Acid, 100°C | ~100% | [7] |
| Cyanation | TMSCN, Dimethylcarbamoyl chloride, Nitroethane, RT | 42% | [8] |
| Alternative Cyanation | TMSCN, Diethyl hydrogen phosphite, CCl₄, Triethylamine, Acetonitrile, RT | 80% | [7] |
Conclusion
The synthesis of cyanopyridines from 4-methylpyridine can be achieved through distinct and highly developed chemical routes. For large-scale industrial production of 4-cyanopyridine, catalytic ammoxidation in the gas phase is the method of choice, offering high conversion and yield. For laboratory-scale synthesis, particularly for producing isomers like 2-cyano-4-methylpyridine, a two-step process involving N-oxidation followed by cyanation provides a reliable and adaptable protocol. The choice of method ultimately depends on the desired product, scale of production, and available resources.
References
- 1. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Ammoxidation - Wikipedia [en.wikipedia.org]
- 3. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-CYANO-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Ammoxidation of 4-Picoline: A Detailed Protocol for the Synthesis of 4-Cyanopyridine
An Application Guide for Researchers
Abstract: The vapor-phase ammoxidation of 4-picoline is the predominant industrial method for synthesizing 4-cyanopyridine (4-CP), a critical intermediate in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Notably, it is a precursor for the anti-tuberculosis drug isoniazid.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying reaction mechanisms, optimizing process parameters, and offering step-by-step laboratory protocols. By elucidating the causality behind experimental choices and grounding the procedure in established scientific literature, this document serves as a practical and authoritative resource for the successful synthesis of 4-cyanopyridine.
Theoretical Framework: Mechanism and Catalysis
The ammoxidation of 4-picoline is a one-step, continuous gas-phase process that converts the methyl group of 4-picoline into a nitrile group using ammonia as the nitrogen source and atmospheric oxygen as the oxidant.[3]
The overall reaction is as follows: C₆H₇N (4-picoline) + NH₃ + 1.5 O₂ → C₆H₄N₂ (4-cyanopyridine) + 3 H₂O
This reaction is highly exothermic and requires a robust heterogeneous catalyst to proceed with high selectivity and yield.
The Redox Reaction Mechanism
The ammoxidation of picolines over metal oxide catalysts is widely understood to follow a Mars-van Krevelen (or Redox) mechanism.[4] This mechanism involves a cyclical process where the catalyst is first reduced by the hydrocarbon (4-picoline) and subsequently re-oxidized by gaseous oxygen.
The key stages are:
-
Adsorption & Activation: 4-picoline adsorbs onto an active site on the oxidized catalyst surface.
-
Lattice Oxygen Insertion: The activation of the methyl group's C-H bonds occurs, followed by the insertion of lattice oxygen from the metal oxide catalyst into the organic molecule. This forms an aldehyde-like surface intermediate.
-
Ammonolysis: The surface intermediate reacts with adsorbed ammonia to form an imine, which is then further dehydrogenated to the nitrile.
-
Product Desorption: The final product, 4-cyanopyridine, desorbs from the catalyst surface.
-
Catalyst Re-oxidation: The reduced catalyst site (created by the loss of lattice oxygen) is re-oxidized by adsorbing and dissociating gaseous oxygen, completing the catalytic cycle.[5][6]
The Role of the Catalyst
The choice of catalyst is paramount for achieving high performance. Vanadium-based catalysts are the industry standard due to their optimal redox properties.[3][7]
-
Active Component: Vanadium pentoxide (V₂O₅) is typically the primary active component. Its ability to cycle between oxidation states (e.g., V⁵⁺ and V⁴⁺) is central to the redox mechanism.[6]
-
Promoters: The performance of V₂O₅ is significantly enhanced by the addition of other metal oxides as promoters. Common promoters include oxides of chromium (Cr), molybdenum (Mo), tin (Sn), antimony (Sb), and phosphorus (P).[1][8][9] These promoters can improve catalyst activity, enhance selectivity towards the nitrile, and increase thermal stability, thereby preventing catalyst degradation.[10]
-
Support: The active components are often dispersed on a high-surface-area support like alumina (Al₂O₃), silica (SiO₂), or titania (TiO₂). The support provides mechanical strength, improves heat transfer, and can influence the catalyst's acidic properties, which in turn affects selectivity.[1][5] For instance, low surface acidity is correlated with high selectivity to the nitrile product.[8]
Process Parameters and Optimization
The successful ammoxidation of 4-picoline hinges on the precise control of several key process parameters. The interplay between these variables determines the conversion rate, selectivity, and overall yield of 4-cyanopyridine.
| Parameter | Typical Range | Effect on Process & Rationale |
| Temperature | 330 - 450 °C[11][12] | Too Low: Incomplete conversion of 4-picoline. Optimal: Maximizes reaction rate and yield. Too High (>450 °C): Promotes over-oxidation of 4-picoline to undesirable byproducts like carbon oxides (CO, CO₂) and pyridine, thus reducing selectivity.[5][13] |
| Molar Ratio (NH₃:Picoline) | 2:1 to 7:1[12] | Rationale: A stoichiometric excess of ammonia is crucial. It acts as the nitrogen source, suppresses the formation of oxygenated byproducts (like isonicotinic acid), and helps to prevent complete combustion of the picoline.[5][13] |
| Molar Ratio (Air:Picoline) | 10:1 to 15:1[12] | Rationale: Sufficient oxygen is required to drive the reaction and re-oxidize the catalyst. However, an excessive oxygen-to-picoline ratio can lead to over-oxidation and decrease nitrile yield.[5] The mixture must also be maintained outside of flammability limits.[14] |
| Contact Time | 1 - 2 seconds[13] | Rationale: This parameter, inversely related to space velocity, dictates the residence time of reactants on the catalyst. Too Short: Insufficient time for reaction, leading to low conversion. Too Long: Increases the likelihood of consecutive reactions, where the desired 4-cyanopyridine product is further oxidized, reducing yield.[13] |
Experimental Protocol: Laboratory-Scale Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of 4-cyanopyridine in a laboratory setting using a fixed-bed reactor.
Workflow Overview
Part A: Catalyst Preparation (V₂O₅-SnO₂/Al₂O₃)
This protocol is adapted from methodologies described for picoline ammoxidation.[5][13]
-
Support Preparation: Begin with commercially available γ-Al₂O₃ pellets or spheres. Sieve to obtain a uniform particle size (e.g., 1-2 mm).
-
Precursor Solution:
-
In a beaker, dissolve ammonium metavanadate (NH₄VO₃) in an appropriate amount of distilled water with gentle heating (80-90 °C) to prepare the vanadium precursor solution.
-
In a separate beaker, dissolve tin(II) chloride (SnCl₂·2H₂O) or another suitable tin salt in distilled water to prepare the tin precursor solution.
-
-
Impregnation:
-
Slowly add the prepared γ-Al₂O₃ support to the vanadium precursor solution with constant stirring.
-
Subsequently, add the tin precursor solution to the slurry.
-
Continue stirring the mixture at 80-90 °C for 3-4 hours to ensure uniform impregnation.
-
-
Drying: Remove the impregnated support from the solution and dry in an oven at 120 °C overnight.
-
Calcination: Place the dried catalyst in a tubular furnace. Calcine under a steady flow of air by ramping the temperature to 500-600 °C and holding for 4-6 hours. This step converts the metal precursors into their active oxide forms.
-
Storage: After cooling to room temperature, store the prepared catalyst in a desiccator until use.
Part B: Reactor Setup and Ammoxidation Procedure
-
Reactor Assembly:
-
Use a vertically oriented quartz or stainless steel tube (e.g., 2 cm inner diameter, 50 cm length) as the fixed-bed reactor.
-
Position the reactor within a programmable tube furnace equipped with a reliable temperature controller.
-
Pack the center of the reactor tube with a known quantity (e.g., 10-15 g) of the prepared catalyst, supported by quartz wool plugs on both ends.
-
Fill the preheating zone above the catalyst bed with inert packing material like glass beads.
-
Connect the reactor inlet to a gas delivery system with mass flow controllers for precise control of air, ammonia (NH₃), and an inert carrier gas (N₂).
-
Connect a syringe pump to deliver liquid 4-picoline to a vaporizer, which then feeds into the gas mixing line before the reactor inlet.
-
Connect the reactor outlet to a series of condensers (ice-water bath followed by a dry ice-acetone bath) to trap the products.
-
-
Reaction Execution:
-
Purge & Preheat: Purge the system with N₂ flow (e.g., 50 mL/min) and heat the reactor to the desired reaction temperature (e.g., 380 °C).
-
Introduce Reactants: Once the temperature is stable, stop the N₂ flow and introduce the reactant gases. Start the air and ammonia flows at the desired molar ratio (e.g., Air:NH₃ = 3:1).
-
Feed Picoline: Begin pumping the liquid 4-picoline at a rate calculated to achieve the target molar feed ratio and contact time. The picoline is vaporized and mixed with the gases before entering the reactor. A typical molar ratio might be Picoline:NH₃:Air = 1:4:15.[12][15]
-
Steady State: Allow the reaction to run for at least 1-2 hours to reach a steady state. Monitor the reactor temperature profile, as hotspots can indicate excessive exothermic activity.
-
Product Collection: Collect the condensable products (4-cyanopyridine, unreacted picoline, water, byproducts) in the cold traps.
-
Shutdown: After the desired reaction time, stop the 4-picoline pump first. Then, switch the gas feed from reactants back to N₂ to purge the system. Finally, turn off the furnace and allow the reactor to cool to room temperature under N₂ flow.
-
Part C: Product Recovery and Purification
-
Recovery: Combine the contents of the cold traps. The crude product will contain solid 4-cyanopyridine, water, and other compounds.
-
Purification (Recrystallization):
-
Melt the crude product by heating it to 75-80 °C.[16]
-
Add a controlled amount of hot water and maintain the temperature at 55-65 °C to dissolve the product.[16]
-
Slowly cool the solution to 8-12 °C with stirring to induce crystallization of the 4-cyanopyridine.[16]
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified 4-cyanopyridine crystals under vacuum.
-
-
Purification (Distillation): Alternatively, the crude product can be purified by vacuum distillation. 4-cyanopyridine has a boiling point of 196 °C at atmospheric pressure.
Part D: Analytical Methods
-
Gas Chromatography (GC): The composition of the reaction output (both gaseous and liquid/solid products) should be analyzed using a gas chromatograph equipped with a flame ionization detector (FID).[17] A capillary column suitable for separating polar aromatic compounds (e.g., a wax-type column) is recommended.[17] This allows for the quantification of 4-picoline conversion and the selectivity to 4-cyanopyridine and other byproducts.
-
Structural Confirmation: The identity and purity of the final product can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Safety Considerations
Ammoxidation involves hazardous materials and high-temperature operations. Adherence to strict safety protocols is mandatory.
-
Chemical Hazards: 4-picoline is flammable and toxic. Ammonia is corrosive and toxic. Handle these chemicals only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
High-Pressure Gas: Secure all gas cylinders properly. Use regulators and mass flow controllers rated for the gases being used.
-
High Temperatures: The reactor operates at high temperatures. Ensure proper insulation and keep flammable materials away from the furnace.
-
Flammability: The reactant gas mixture can be flammable. It is critical to operate outside the flammability limits of the picoline/ammonia/air mixture.[14] Always purge the system with an inert gas like nitrogen before introducing reactants and after the reaction is complete.
-
Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., CO₂ or dry chemical) and a safety shower/eyewash station are readily accessible.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low 4-Picoline Conversion | Reaction temperature is too low. Contact time is too short. Catalyst deactivation. | Increase furnace temperature in small increments (e.g., 10 °C). Decrease the total reactant flow rate. Regenerate the catalyst (if possible) or replace with a fresh batch. |
| Low Selectivity to 4-CP | Reaction temperature is too high. Insufficient ammonia in the feed. Contact time is too long. | Decrease furnace temperature. Increase the NH₃:Picoline molar ratio. Increase the total reactant flow rate to reduce residence time. |
| Rapid Catalyst Deactivation | Coking due to improper feed ratios. Sintering due to excessive temperature or hotspots. | Optimize feed ratios to avoid overly rich conditions. Improve reactor heat management; consider diluting the catalyst bed with an inert material. |
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ammoxidation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Vanadium-Chromium Oxide: Effective Catalysts for Ammoxidation of 3-Picoline | Scientific.Net [scientific.net]
- 9. CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 15. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 16. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. resources.tamusa.edu [resources.tamusa.edu]
Application Notes & Protocols: The Strategic Use of 4-Cyano-2-methylpyridine in Modern Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 4-Cyano-2-methylpyridine (also known as 2-Methylisonicotinonitrile) in pharmaceutical synthesis. We explore the molecule's reactivity, its strategic role as a versatile building block, and its application in the synthesis of key pharmaceutical scaffolds. Detailed, field-proven protocols for essential chemical transformations are provided, underpinned by mechanistic insights to explain the causality behind experimental choices.
Introduction: The Value Proposition of this compound
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Pyridine derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of countless therapeutic agents due to their unique electronic properties and ability to engage in crucial biological interactions, such as hydrogen bonding.[1] this compound (CAS No. 2214-53-1) has emerged as a particularly valuable intermediate.[2] Its structure presents two distinct and highly useful reactive handles: the nitrile (cyano) group and the substituted pyridine ring.
The nitrile group is a powerful synthetic linchpin; it is not merely a placeholder but a versatile functional group that can be transformed into amides, carboxylic acids, amines, or complex heterocyclic systems like tetrazoles.[3] This versatility allows chemists to introduce a range of functionalities late in a synthetic sequence, a strategy that is highly advantageous for building libraries of compounds for screening.[1] Concurrently, the pyridine ring itself, substituted with a methyl group, provides a stable, drug-like core that can be further functionalized. This guide will illuminate the strategic deployment of this building block in the synthesis of biologically active molecules.[4]
Physicochemical Properties
A clear understanding of the physical properties of a starting material is critical for safe handling and successful reaction scale-up.
| Property | Value | Reference |
| CAS Number | 2214-53-1 | [2] |
| Molecular Formula | C₇H₆N₂ | [2] |
| Molecular Weight | 118.14 g/mol | [2] |
| Appearance | Low-Melting Yellow Solid | [5] |
| Boiling Point | 213 °C | [5] |
| Flash Point | 87 °C | [5] |
| Synonyms | 2-Methylisonicotinonitrile, 2-Methyl-4-cyanopyridine, 4-Cyano-2-picoline | [2][5] |
Reactivity Profile and Strategic Applications
The synthetic utility of this compound is rooted in the predictable and high-yielding transformations of its nitrile group. This allows for the strategic construction of key pharmacophores.
Caption: Key synthetic pathways originating from this compound.
Application Focus 1: Intermediates for Calcium Channel Blockers
This compound is cited as a key intermediate in the preparation of calcium antagonists.[2][5] Calcium channel blockers (CCBs), particularly those of the dihydropyridine (DHP) class, are essential for treating hypertension.[6] The synthesis of the DHP core often relies on the Hantzsch reaction or variations thereof.[6] In this context, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-methylisonicotinic acid. This acid, or its activated derivatives, can then be incorporated into larger scaffolds that form the backbone of novel CCBs, where the pyridine ring itself is a common structural feature.
Application Focus 2: Scaffolds for Anti-Inflammatory & Anti-Cancer Agents
The pyridine and cyanopyridine motifs are prevalent in molecules designed as anti-inflammatory and anti-cancer agents.[4][7] The nitrile group is particularly useful for synthesizing pyridopyrimidines, a class of fused heterocycles with potent kinase inhibitory activity.[8] For example, the synthesis of novel cytotoxic agents often involves the cyclization of a 2-amino-3-cyanopyridine derivative.[8] this compound serves as an excellent starting point for accessing such precursors through functionalization of the pyridine ring or methyl group, followed by transformation of the cyano group.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps, rationales, and expected outcomes for key transformations.
Protocol 1: Acid-Catalyzed Hydrolysis to 2-Methylisonicotinic Acid
Objective: To convert the nitrile functionality of this compound into a carboxylic acid group, a crucial intermediate for amide couplings and esterifications.
Rationale: Concentrated sulfuric acid serves as both the acid catalyst and the solvent, ensuring complete protonation and subsequent hydrolysis of the nitrile. The high temperature is necessary to drive both steps of the hydrolysis (nitrile to amide, then amide to carboxylic acid) to completion. This method is robust and generally provides high yields.
Materials & Reagents:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ammonium Hydroxide (or NaOH solution)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
pH paper or meter
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, cautiously add this compound (e.g., 5.0 g, 42.3 mmol) to concentrated sulfuric acid (e.g., 25 mL). The addition may be exothermic.
-
Heating: Heat the mixture to 120-130 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring. This step must be performed in a fume hood due to the exothermic nature of diluting concentrated acid.
-
Neutralization & Precipitation: While cooling the beaker in an ice bath, slowly add a concentrated aqueous solution of ammonium hydroxide or sodium hydroxide to neutralize the acid. The product, 2-methylisonicotinic acid, will precipitate as a white solid as the pH approaches its isoelectric point (typically pH 3-4).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified white solid under vacuum to a constant weight.
Self-Validation:
-
Expected Yield: 85-95%.
-
Appearance: White crystalline solid.
-
Confirmation: The product can be confirmed by ¹H NMR spectroscopy (disappearance of nitrile-adjacent protons, appearance of a carboxylic acid proton) and by comparing its melting point to the literature value.
Caption: Workflow for the hydrolysis of this compound.
Protocol 2: [2+3] Cycloaddition to 5-(2-Methylpyridin-4-yl)-1H-tetrazole
Objective: To convert the nitrile group into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.
Rationale: This reaction is a [2+3] cycloaddition between the nitrile and the azide ion. The use of a Lewis acid like zinc chloride activates the nitrile group, making it more electrophilic and facilitating the nucleophilic attack by the azide. DMF is an ideal polar aprotic solvent for this transformation.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq) - EXTREMELY TOXIC & EXPLOSIVE
-
Zinc Chloride (ZnCl₂) (1.2 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (e.g., 2 M)
-
Ethyl Acetate
-
Three-neck flask with condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. All work must be conducted in a well-ventilated fume hood. Quench any residual azide with sodium nitrite followed by acid.
Procedure:
-
Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add this compound (e.g., 2.0 g, 16.9 mmol), anhydrous zinc chloride (2.77 g, 20.3 mmol), and anhydrous DMF (30 mL).
-
Reagent Addition: Carefully add sodium azide (1.65 g, 25.4 mmol). Caution: High Toxicity.
-
Heating: Heat the reaction mixture to 120-125 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 100 mL of water.
-
Acidification: Acidify the aqueous solution to pH ~2 with 2 M HCl. This protonates the tetrazole and precipitates the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.
Self-Validation:
-
Expected Yield: 70-85%.
-
Appearance: White to off-white solid.
-
Confirmation: Successful formation of the tetrazole is confirmed by IR spectroscopy (disappearance of the sharp nitrile peak around 2230 cm⁻¹) and ¹H/¹³C NMR spectroscopy.
Caption: Bioisosteric relationship between a carboxylic acid and a tetrazole.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its dual reactivity allows for the construction of diverse and complex molecular scaffolds relevant to a wide range of therapeutic areas, including cardiovascular disease and oncology. The robust and well-understood transformations of the nitrile group, such as hydrolysis and cycloaddition, provide medicinal chemists with reliable tools to create novel drug candidates with optimized pharmacological profiles. The protocols detailed herein offer a practical foundation for leveraging this powerful building block in drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. jmedchem.com [jmedchem.com]
- 7. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Synthetic Routes to 4-Cyano-2-methylpyridine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-2-methylpyridine derivatives are pivotal structural motifs in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of complex molecular architectures, including calcium channel antagonists and kinase inhibitors.[1][2] This application note provides a comprehensive guide to the principal synthetic strategies for accessing these valuable compounds. We will explore several field-proven methodologies, including the industrial-scale ammoxidation of picolines, laboratory-focused cyanation of pyridine N-oxides, classic Sandmeyer reactions, and modern transition-metal-catalyzed cross-coupling reactions. Each section elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the rationale behind procedural choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of the this compound Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry, and its functionalization dictates its utility. The introduction of a cyano group, particularly at the 4-position, transforms the pyridine core into a versatile building block. The nitrile moiety can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems.[3] This chemical flexibility, combined with the inherent biological relevance of the pyridine nucleus, makes this compound derivatives highly sought-after intermediates in drug discovery programs.[1] This guide is designed to provide both foundational knowledge and practical, actionable protocols for the synthesis of these important compounds.
Strategy 1: Ammoxidation of 2,4-Dimethylpyridine
For the parent compound, this compound (also known as 2-methyl-isonicotinonitrile), the most industrially relevant synthesis is the vapor-phase ammoxidation of 2,4-dimethylpyridine (2,4-lutidine). This method is valued for its high atom economy and efficiency on a large scale.
Mechanistic Rationale
The reaction involves passing a gaseous mixture of 2,4-lutidine, ammonia, and air over a heterogeneous catalyst at high temperatures (typically 320–450 °C).[4] The catalyst, often a complex metal oxide mixture (e.g., V-Ti-Sb oxides), facilitates the oxidation of one of the methyl groups to a nitrile in the presence of ammonia.[4] The key challenge of this route is achieving regioselectivity. The catalyst and reaction conditions must be finely tuned to favor the oxidation of the 4-methyl group over the 2-methyl group, as the latter is often more sterically accessible.
Caption: Workflow for industrial ammoxidation.
Protocol: Catalytic Ammoxidation of 2,4-Lutidine
This protocol is a generalized representation of an industrial process and requires specialized equipment.
-
Catalyst Bed Preparation: A fixed-bed reactor is filled with a suitable vanadium-titanium-based catalyst.[4]
-
Reactant Preparation: 2,4-Lutidine and ammonia are vaporized and preheated to approximately 180-330 °C.[5][6]
-
Reaction Execution: The preheated mixture of 2,4-lutidine and ammonia is combined with a stream of air and passed through the catalyst bed. The reaction temperature is maintained between 330-450 °C using a molten salt bath for heat exchange.[5][6] The molar ratio of reactants (lutidine:ammonia:air:water) is critical and typically controlled around 1:2:30:11.[4]
-
Product Isolation: The gaseous effluent from the reactor is cooled and condensed. The resulting crude product is then purified by fractional distillation under reduced pressure to yield the final this compound.[5]
| Parameter | Typical Value | Rationale & Notes |
| Catalyst | V₂O₅/TiO₂/Sb₂O₃ | Provides high activity and selectivity for methyl group oxidation.[4] |
| Temperature | 330 - 450 °C | Balances reaction rate and catalyst stability. Higher temps can lead to over-oxidation.[5] |
| Pressure | 0.020 - 0.070 kPa | Low pressure vapor-phase reaction conditions are typical.[6] |
| Yield | >98% | Highly optimized industrial processes achieve near-quantitative yields.[5][6] |
Strategy 2: Cyanation via Pyridine N-Oxide Intermediates
On a laboratory scale, a highly effective and common method for introducing a cyano group at the 2- or 4-position of a pyridine ring involves the activation of the ring through N-oxidation.
Mechanistic Rationale
The pyridine nitrogen is first oxidized to an N-oxide, typically using an oxidant like hydrogen peroxide in acetic acid.[7] This N-oxide functionality significantly alters the electronic properties of the pyridine ring. It activates the C2 and C4 positions towards nucleophilic attack by withdrawing electron density. Subsequent treatment with a cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or KCN) and an activating agent (e.g., dimethylcarbamoyl chloride or diethyl hydrogen phosphite) installs the cyano group.[7][8] The activating agent acylates the N-oxide oxygen, creating an excellent leaving group and facilitating the addition-elimination sequence.
Caption: Key steps in the N-oxide cyanation route.
Protocol: Synthesis of 2-Cyano-4-methylpyridine from 4-Methylpyridine N-Oxide
This protocol is adapted from literature procedures for the synthesis of 2-cyano derivatives from the corresponding N-oxides.[7]
Safety Note: Cyanide reagents such as trimethylsilyl cyanide (TMSCN) are highly toxic. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Reaction Setup: To a 50 mL three-necked flask under an inert atmosphere (e.g., nitrogen), add 4-methylpyridine N-oxide (1.09 g, 10 mmol), acetonitrile (20 mL), and triethylamine (2.02 g, 20 mmol).
-
Reagent Addition: Add diethyl hydrogen phosphite (2.76 g, 20 mmol) and carbon tetrachloride (3.08 g, 20 mmol) to the mixture.
-
Cyanation: Slowly add trimethylsilyl cyanide (TMSCN) (1.19 g, 12 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v), to afford the pure 2-cyano-4-methylpyridine.[7] The expected yield is approximately 80%.[7]
Strategy 3: The Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation for converting an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[9][10] This method is particularly useful if the starting material is an appropriately substituted aminopyridine.
Mechanistic Rationale
The synthesis begins with the diazotization of an aromatic amine (e.g., 4-amino-2-methylpyridine) using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This forms a highly reactive diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) cyanide catalyst, a single-electron transfer from Cu(I) to the diazonium salt occurs, generating an aryl radical and nitrogen gas.[9] The aryl radical then reacts with a cyanide ligand from the copper complex to form the final product and regenerate the Cu(I) catalyst.
Protocol: Cyanation of 4-Amino-2-methylpyridine
-
Diazotization: Dissolve 4-amino-2-methylpyridine (1.08 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 3 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
Cyanide Solution Preparation: In a separate flask, dissolve copper(I) cyanide (1.08 g, 12 mmol) in a solution of sodium cyanide (1.2 g, 24.5 mmol) in water (10 mL). Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. Effervescence (N₂ gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Isolation and Purification: Cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Strategy 4: Transition-Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. The cyanation of aryl halides is a powerful application of this technology, with palladium and nickel being the most common catalysts.[11][12] This route is ideal when starting with a halogenated precursor, such as 4-chloro- or 4-bromo-2-methylpyridine.
Mechanistic Rationale
The catalytic cycle, for example with palladium, generally involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.
-
Transmetalation/Ligand Exchange: The halide on the palladium complex is exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).
-
Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the C-CN bond of the product and regenerating the active Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium complex and facilitating the catalytic cycle.[13]
| Catalyst System | Cyanide Source | Key Features |
| Palladium-based | K₄[Fe(CN)₆], Zn(CN)₂ | High functional group tolerance, widely studied.[13] |
| Nickel-based | Zn(CN)₂, NaCN | More cost-effective than palladium, effective for less reactive aryl chlorides.[11] |
| Copper-based | CuCN | Stoichiometric or catalytic, often requires higher temperatures (Rosenmund-von Braun reaction).[11] |
Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-2-methylpyridine
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromo-2-methylpyridine (1.72 g, 10 mmol), zinc cyanide (Zn(CN)₂; 0.7 g, 6 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.23 g, 0.2 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous, degassed dimethylformamide (DMF) (20 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature and dilute with water.
-
Purification: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by silica gel chromatography to obtain this compound.
Conclusion
The synthesis of this compound derivatives can be achieved through a variety of robust and scalable methods. The choice of synthetic route is dictated by factors such as the desired scale, available starting materials, and the specific substitution pattern of the target molecule. Industrial production favors high-throughput methods like ammoxidation, while laboratory synthesis benefits from the versatility and predictability of N-oxide cyanation, Sandmeyer reactions, and transition-metal-catalyzed cross-coupling. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal strategy for their specific synthetic goals.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 5. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 6. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Cyanation of 2-Methylpyridine
Introduction: The Strategic Importance of 2-Cyano-6-methylpyridine
In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Among its many functionalized derivatives, 2-cyano-6-methylpyridine (also known as 6-methylpicolinonitrile) emerges as a highly versatile building block.[1][2] Its unique electronic and steric properties, conferred by the electron-withdrawing cyano group and the electron-donating methyl group, provide a rich platform for a diverse array of chemical transformations.[1] This intermediate is pivotal in the synthesis of more complex molecules, including kinase inhibitors, antibacterial agents, and chemokine receptor modulators.[3] This application note provides a detailed, field-proven protocol for the synthesis of 2-cyano-6-methylpyridine from 2-methylpyridine, grounded in the principles of the Reissert-Henze reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and emphasize the critical safety protocols required when working with cyanide reagents.
Mechanistic Insights: The Reissert-Henze Reaction Pathway
The conversion of 2-methylpyridine to 2-cyano-6-methylpyridine is elegantly achieved through a variation of the Reissert-Henze reaction.[4][5][6][7] This method circumvents the challenges of direct cyanation of the pyridine ring by activating the substrate through N-oxidation. The overall process can be conceptualized in two primary stages:
-
Activation of the Pyridine Ring: 2-Methylpyridine is first oxidized to 2-picoline-1-oxide. This crucial step alters the electronic nature of the pyridine ring, making the positions ortho and para to the nitrogen atom susceptible to nucleophilic attack. The N-oxide is then alkylated, typically with dimethyl sulfate, to form a highly reactive N-methoxy pyridinium salt. This salt possesses a good leaving group, further enhancing the electrophilicity of the ring.
-
Nucleophilic Cyanation: The activated N-methoxy-2-methylpyridinium intermediate is then subjected to a nucleophilic attack by the cyanide ion (CN⁻). The cyanide ion preferentially attacks the C2 position of the pyridine ring, leading to the formation of 2-cyano-6-methylpyridine and the expulsion of the N-methoxy group.
The following diagram illustrates the key steps in the Reissert-Henze reaction pathway for the cyanation of 2-methylpyridine.
Caption: Reissert-Henze reaction pathway for the synthesis of 2-cyano-6-methylpyridine.
Experimental Protocol: Synthesis of 2-Cyano-6-methylpyridine
This protocol is adapted from a well-established procedure and is designed to be a self-validating system when followed with precision.[8]
Part A: Preparation of 1-Methoxy-2-methylpyridinium Methyl Sulfate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Picoline-1-oxide | 109.13 | 109 | 1.0 |
| Dimethyl sulfate | 126.13 | 126 | 1.0 |
Procedure:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel fitted with a calcium chloride drying tube, add 109 g (1.0 mole) of dry, powdered 2-picoline-1-oxide.
-
Commence stirring at a slow rate.
-
Add 126 g (1.0 mole) of dimethyl sulfate dropwise at a rate that allows the reaction temperature to gradually rise to and be maintained between 80°C and 90°C.
-
Gentle heating with a steam bath may be necessary as the addition nears completion to maintain the temperature.
-
After the addition is complete (approximately 1 hour), continue heating the mixture at 90-100°C on a steam bath for an additional 2 hours.
-
Pour the molten salt into a large evaporating dish and place it in a vacuum desiccator under a partial vacuum to cool.
-
The product, 1-methoxy-2-methylpyridinium methyl sulfate, is obtained as a white crystalline mass in nearly quantitative yield (approximately 235 g).
Part B: Preparation of 2-Cyano-6-methylpyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Sodium cyanide | 49.01 | 147 | 3.0 |
| 1-Methoxy-2-methylpyridinium methyl sulfate | 235.26 | 235 | 1.0 |
| Water | 18.02 | 700 mL | - |
Procedure:
-
In a 2 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a thermometer/gas inlet adapter, dissolve 147 g (3.0 moles) of sodium cyanide in 400 mL of water.
-
Start the stirrer and flush the apparatus with prepurified nitrogen for 1 hour. The exclusion of air is important to prevent the reaction mixture from darkening.[8]
-
Cool the sodium cyanide solution to 0°C using an ice bath.
-
In a separate beaker, dissolve 235 g (1.0 mole) of 1-methoxy-2-methylpyridinium methyl sulfate in 300 mL of water.
-
Add the solution of the pyridinium salt dropwise to the cooled cyanide solution over a period of 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, quickly replace the dropping funnel and thermometer adapter with stoppers and allow the flask to stand in a refrigerator overnight (12-16 hours).
-
The crude 2-cyano-6-methylpyridine will separate as a solid.
-
Collect the solid by filtration and recrystallize from dilute ethyl alcohol to yield 35-45 g of the pure product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-cyano-6-methylpyridine.
Critical Safety Considerations: Handling Cyanide Reagents
The use of cyanide salts and the potential for the evolution of hydrogen cyanide (HCN) gas necessitate stringent safety protocols. All operations involving cyanides must be conducted with the utmost care and preparedness.
Core Safety Directives:
-
Work in a Fume Hood: All handling of solid cyanides and all reaction steps must be performed in a properly functioning chemical fume hood.[9][10][11]
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, closed-toe shoes, and chemical safety goggles, is mandatory.[10][12] Nitrile gloves should be worn, and double-gloving is recommended.[10][11]
-
Avoid Acidic Conditions: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide gas.[9][11] Ensure all workup procedures are conducted in basic solutions (pH > 10).[9]
-
Designated Work Area: Establish a clearly marked designated area for cyanide work.[11][12]
-
Never Work Alone: Always have a second person aware of the work being conducted.[10][11]
-
Emergency Preparedness: Ensure that an emergency safety shower and eyewash station are accessible and have been recently tested.[12] Have an appropriate cyanide spill kit and be familiar with its use.
Waste Disposal:
-
Segregated Waste Stream: All cyanide-containing waste, including empty reagent bottles, must be segregated from other chemical waste streams.[9][10]
-
Alkaline Treatment: Liquid and solid waste should be treated with a strong base to maintain a pH > 10 to prevent HCN evolution.[9]
-
Decontamination: All glassware and equipment should be decontaminated by washing three times with an alkaline (pH > 10) 10% bleach solution, followed by a water rinse.[9][12] Collect all washes as hazardous waste.
Conclusion
The protocol detailed herein provides a robust and reproducible method for the synthesis of 2-cyano-6-methylpyridine, a key intermediate in medicinal and materials chemistry. By understanding the underlying Reissert-Henze mechanism and adhering strictly to the outlined safety procedures, researchers can confidently and safely produce this valuable compound. The successful execution of this synthesis opens the door to a wide range of subsequent chemical transformations, empowering further innovation in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-氰基-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Reissert reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. jst.chem.yale.edu [jst.chem.yale.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
The Versatile Role of 4-Cyano-2-methylpyridine in Advanced Materials Science: Application Notes and Protocols
Introduction: Unlocking the Potential of a Unique Pyridine Derivative
In the dynamic field of materials science, the demand for novel organic molecules with tailored electronic and structural properties is insatiable. Among the vast array of heterocyclic compounds, 4-Cyano-2-methylpyridine has emerged as a particularly valuable building block. Its unique combination of a methyl group and a cyano group on the pyridine ring imparts a specific set of electronic and steric characteristics, making it a versatile precursor for a range of advanced materials. The electron-withdrawing nature of the cyano group and the electron-donating effect of the methyl group create a push-pull system within the pyridine ring, influencing the molecule's reactivity and the photophysical properties of its derivatives.
This comprehensive guide, intended for researchers, scientists, and professionals in drug development and materials science, provides an in-depth exploration of the applications of this compound. We will delve into its role in the synthesis of cutting-edge materials for Organic Light-Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs), offering detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.
Core Applications in Materials Science
The distinct molecular architecture of this compound makes it a prime candidate for two major areas of materials science:
-
Organic Light-Emitting Diodes (OLEDs): The cyano-substituted pyridine core is an excellent electron-accepting moiety. When incorporated into larger molecular structures with suitable electron-donating units, it facilitates the formation of materials with small singlet-triplet energy gaps (ΔEST). This property is crucial for the development of highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.[1][2][3] The presence of the methyl group can further be used to tune the solubility and film-forming properties of the final emitter molecule.
-
Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group in this compound can act as coordination sites for metal ions, making it a suitable organic linker for the construction of MOFs.[4][5] These crystalline porous materials have vast potential applications in gas storage and separation, catalysis, and sensing. The specific geometry and electronic properties of the this compound ligand can influence the resulting MOF's pore size, stability, and functional properties.
Part 1: Application in Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable blue and green TADF emitters remains a key challenge in OLED technology. The use of this compound as a core building block offers a promising avenue to address this challenge. Below, we provide a detailed protocol for the synthesis of a hypothetical, yet representative, TADF emitter derived from this compound.
Protocol 1: Synthesis of a Donor-Acceptor-Donor (D-A-D) TADF Emitter via Suzuki and Buchwald-Hartwig Coupling
This protocol outlines a two-step synthesis of a D-A-D type TADF emitter, where this compound serves as the central acceptor unit, and carbazole moieties act as the donor units.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for a D-A-D TADF emitter.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 4-Cyano-2-methyl-6-bromopyridine | 98% | Commercial Source |
| Carbazole-9-boronic acid | 97% | Commercial Source |
| Carbazole | 98% | Commercial Source |
| Pd(PPh₃)₄ | 99% | Commercial Source |
| K₂CO₃ | 99% | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous | Commercial Source |
| Pd₂(dba)₃ | 97% | Commercial Source |
| Xantphos | 98% | Commercial Source |
| Sodium tert-butoxide (NaOtBu) | 98% | Commercial Source |
Step-by-Step Methodology:
Step 1: Suzuki Coupling to Synthesize 4-Cyano-2-methyl-6-(9H-carbazol-9-yl)pyridine (Intermediate Product)
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon), add 4-Cyano-2-methyl-6-bromopyridine (1.0 g, 4.74 mmol), carbazole-9-boronic acid (1.2 g, 5.69 mmol), and Pd(PPh₃)₄ (0.27 g, 0.237 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (30 mL) and a 2 M aqueous solution of K₂CO₃ (7.1 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction to room temperature and add distilled water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield the intermediate product.
Step 2: Buchwald-Hartwig Amination to Synthesize the Final D-A-D TADF Emitter
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere, add the intermediate product from Step 1 (1.0 g, 3.55 mmol), carbazole (0.71 g, 4.26 mmol), Pd₂(dba)₃ (0.16 g, 0.178 mmol), and Xantphos (0.21 g, 0.355 mmol).
-
Solvent and Base Addition: Add anhydrous THF (30 mL) and sodium tert-butoxide (0.41 g, 4.26 mmol).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (20 mL). Extract with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to obtain the final TADF emitter.
Characterization of the Final Product:
| Technique | Expected Results |
| ¹H NMR and ¹³C NMR | Confirm the molecular structure by identifying the characteristic peaks of the pyridine, carbazole, and methyl groups. |
| Mass Spectrometry | Determine the exact molecular weight of the synthesized compound. |
| Photoluminescence (PL) | Measure the emission spectrum in a suitable solvent (e.g., toluene) to determine the emission color and photoluminescence quantum yield (PLQY). |
| Transient PL Decay | Determine the fluorescence lifetime and identify the presence of delayed fluorescence, confirming the TADF nature of the material. |
| Cyclic Voltammetry (CV) | Determine the HOMO and LUMO energy levels to assess the suitability for use in OLED devices. |
Part 2: Application in Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, with its pyridine and cyano nitrogen atoms, allows it to act as a versatile linker in the synthesis of MOFs. The following protocol describes a general solvothermal method for the synthesis of a hypothetical MOF using this compound as the organic linker.
Protocol 2: Solvothermal Synthesis of a Zinc-based MOF
Diagram of the MOF Synthesis Workflow:
Caption: Solvothermal synthesis of a MOF.
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | 98% | Commercial Source |
| Zinc Nitrate Hexahydrate | 99% | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |
| Ethanol | 99.8% | Commercial Source |
Step-by-Step Methodology:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve this compound (0.118 g, 1.0 mmol) in 10 mL of DMF. In a separate vial, dissolve Zinc Nitrate Hexahydrate (0.297 g, 1.0 mmol) in 5 mL of DMF.
-
Mixing and Sealing: Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Solvothermal Reaction: Place the autoclave in a preheated oven at 120 °C for 72 hours.
-
Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.
-
Washing and Activation: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores. Activate the MOF by heating the crystals under vacuum at 150 °C for 12 hours.
Characterization of the MOF:
| Technique | Purpose |
| Single-Crystal X-ray Diffraction | Determine the precise crystal structure, including the coordination environment of the metal ions, the connectivity of the linkers, and the pore dimensions. |
| Powder X-ray Diffraction (PXRD) | Confirm the phase purity of the bulk crystalline material. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose. |
| N₂ Adsorption-Desorption Isotherms | At 77 K, determine the Brunauer-Emmett-Teller (BET) surface area and the pore size distribution to characterize the porosity of the material.[6] |
| Infrared (IR) Spectroscopy | Confirm the coordination of the this compound linker to the metal centers by observing shifts in the vibrational frequencies of the pyridine and cyano groups. |
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design in materials science. Its unique electronic and structural features provide a versatile platform for the synthesis of high-performance materials for OLEDs and functional MOFs. The protocols detailed in this guide offer a starting point for researchers to explore the vast potential of this compound. Future research will undoubtedly uncover new synthetic methodologies and applications, further solidifying the importance of this compound in the development of next-generation technologies. As our understanding of structure-property relationships deepens, we can anticipate the creation of even more sophisticated materials derived from this remarkable pyridine derivative, paving the way for innovations in displays, solid-state lighting, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular design of thermally activated delayed fluorescent emitters for narrowband orange–red OLEDs boosted by a cyano-functionalization strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. espublisher.com [espublisher.com]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Cyano-2-methylpyridine in the Synthesis of Advanced Kinase Inhibitors
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 4-cyano-2-methylpyridine as a versatile starting material for the construction of potent kinase inhibitors. We will dissect the strategic chemical transformations that convert this readily available pyridine derivative into key intermediates, and subsequently into complex heterocyclic systems known to exhibit significant inhibitory activity against various protein kinases. This document will furnish detailed experimental protocols, elucidate the mechanistic rationale behind the synthetic steps, and present data in a clear, accessible format to empower researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Significance of the Cyanopyridine Scaffold in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of numerous approved drugs.[1] When functionalized with a cyano group, the resulting cyanopyridine core offers a unique combination of electronic properties and synthetic handles that make it an invaluable building block for kinase inhibitors. The electron-withdrawing nature of the cyano group can influence the pKa of the pyridine nitrogen and participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases. Furthermore, the cyano group and the pyridine ring itself can be chemically manipulated to construct more complex heterocyclic systems, such as the highly effective pyridopyrimidine scaffold found in a multitude of kinase inhibitors.[1][2]
This guide will specifically focus on the application of this compound, a commercially available and cost-effective starting material, in the synthesis of kinase inhibitors, with a particular emphasis on the construction of PIM-1 kinase inhibitors.
Core Synthetic Strategy: From this compound to a Versatile 2-Aminopyridine Intermediate
The primary strategic consideration for utilizing this compound in the synthesis of many kinase inhibitors, particularly those with a pyridopyrimidine core, is the introduction of an amino group at the 2-position. This transformation converts the starting material into a 1,3-bifunctional intermediate, poised for cyclization reactions.
Key Transformation: Nucleophilic Aromatic Substitution for Amination
A direct and efficient method for the amination of cyanopyridines is through nucleophilic aromatic substitution (SNAr), where the cyano group is displaced by an amine nucleophile.[3][4] This approach is particularly effective for 2- and 4-cyanopyridines.
DOT Diagram: General Amination Strategy
Caption: Synthetic pathway from this compound to a kinase inhibitor core.
Protocol 1: Synthesis of 2-Amino-4-cyano-6-methylpyridine
This protocol is adapted from established methods for the amination of cyanopyridines.[3]
Objective: To synthesize 2-amino-4-cyano-6-methylpyridine from this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Lithium amide (LiNH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Cesium fluoride (CsF) (optional, as an accelerator)[3]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium amide (1.2 equivalents) and anhydrous THF.
-
If desired, add cesium fluoride (0.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-4-cyano-6-methylpyridine.
Expected Outcome: This procedure is expected to yield the desired 2-amino-4-cyano-6-methylpyridine, a key intermediate for the subsequent synthesis of kinase inhibitors.
Elaboration of the 2-Aminopyridine Intermediate into a Pyridopyrimidine Kinase Inhibitor
The 2-amino-4-cyano-6-methylpyridine intermediate is a versatile building block for the synthesis of pyridopyrimidines, a class of compounds known to inhibit various kinases, including PIM-1.[2][5] The general strategy involves the condensation of the 2-aminopyridine with a suitable carbonyl-containing reagent to form the pyrimidine ring.
Cyclization to form the Pyridopyrimidine Core
The synthesis of the pyridopyrimidine core can be achieved through various methods. A common approach involves the reaction of the 2-aminopyridine intermediate with an acylating agent followed by intramolecular cyclization.[2]
DOT Diagram: Pyridopyrimidine Ring Formation
Caption: Formation of the pyridopyrimidine scaffold from the 2-aminopyridine intermediate.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine-based PIM-1 Kinase Inhibitor Scaffold
This protocol is a representative example based on published syntheses of pyridopyrimidine kinase inhibitors.[2]
Objective: To synthesize a pyrido[2,3-d]pyrimidine derivative from 2-amino-4-cyano-6-methylpyridine.
Materials:
-
2-Amino-4-cyano-6-methylpyridine (from Protocol 1)
-
Aroyl chloride (e.g., benzoyl chloride or a substituted variant)
-
Pyridine (as a base and solvent)
-
Phosphorus oxychloride (POCl₃) (for subsequent modifications, if needed)
-
Appropriate nucleophiles for further functionalization (e.g., amines)
Procedure:
-
Acylation: Dissolve 2-amino-4-cyano-6-methylpyridine (1.0 equivalent) in anhydrous pyridine. Cool the solution to 0 °C.
-
Add the aroyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the acylation is complete (monitor by TLC).
-
Intramolecular Cyclization: Heat the reaction mixture to reflux to induce intramolecular cyclization.
-
Monitor the formation of the pyridopyrimidine product by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The resulting pyridopyrimidinone can be further functionalized. For example, chlorination with POCl₃ followed by nucleophilic substitution with an amine can introduce diversity at the 4-position of the pyrimidine ring, a common strategy in kinase inhibitor design.[2]
Expected Outcome: This procedure will yield a pyridopyrimidine scaffold, which is the core of many PIM-1 kinase inhibitors. The specific substituents on the final compound will depend on the choice of the aroyl chloride and any subsequent functionalization steps.
Target Kinase Profile and Biological Activity
The pyridopyrimidine scaffold synthesized from this compound is a key pharmacophore for targeting the PIM kinase family (PIM-1, PIM-2, and PIM-3). These serine/threonine kinases are implicated in various cancers, making them attractive targets for drug development.
Table 1: Representative PIM-1 Kinase Inhibitors with a Pyridopyrimidine Core
| Compound ID | Core Structure | PIM-1 IC₅₀ (nM) | Reference |
| Compound 4 | 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 11.4 | [2] |
| Compound 10 | (structure not shown) | 17.2 | [2] |
| GDC-0339 | Diaminopyrazole derivative | 0.03 (Ki) | [5][6][7] |
Note: The IC₅₀ and Kᵢ values are highly dependent on the specific assay conditions.
The data in Table 1 demonstrates that pyridopyrimidine derivatives can exhibit potent inhibition of PIM-1 kinase in the nanomolar range.[2][5][6][7] The substituents on the pyridopyrimidine core play a crucial role in determining the potency and selectivity of the inhibitor.
Conclusion and Future Perspectives
This compound serves as a strategically important and economically viable starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic routes outlined in this guide, which involve an initial amination followed by cyclization to form a pyridopyrimidine core, provide a robust platform for the development of novel therapeutics. The versatility of the cyanopyridine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of inhibitory potency and selectivity against specific kinase targets. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, as well as the exploration of novel cyclization partners to generate new classes of kinase inhibitors derived from this valuable starting material.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aminopyridines via an unprecedented nucleophilic aromatic substitution of cyanopyridines | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GDC-0339 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 7. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyano-2-methylpyridine
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyano-2-methylpyridine. As an important intermediate in the preparation of various pharmaceuticals, including calcium antagonists, optimizing its synthesis for high yield and purity is crucial.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience.
Section 1: Troubleshooting Common Issues in this compound Synthesis
The synthesis of this compound is primarily achieved through two main routes: the cyanation of 4-methylpyridine N-oxide and the ammoxidation of 4-picoline (4-methylpyridine). Each method presents unique challenges. This section addresses common problems encountered in both synthetic pathways.
Method 1: Cyanation of 4-Methylpyridine N-oxide
This widely used laboratory-scale method involves the initial oxidation of 4-picoline to its N-oxide, followed by the introduction of a cyano group.
Workflow of 4-Methylpyridine N-oxide Cyanation
Caption: General workflow for the synthesis of this compound via N-oxide formation and subsequent cyanation.
Frequently Asked Questions & Troubleshooting
Q1: My yield of 4-methylpyridine N-oxide is low. What are the likely causes and how can I improve it?
A1: Low yield in the N-oxidation of 4-picoline is a common issue. The primary causes are typically incomplete reaction or degradation of the product.
-
Incomplete Reaction:
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For hydrogen peroxide in acetic acid, a common procedure, the reaction can be slow, sometimes requiring elevated temperatures and prolonged reaction times (e.g., 24 hours at 100°C) for complete conversion.[2]
-
Inadequate Temperature: While some oxidants like m-CPBA work at lower temperatures, the hydrogen peroxide/acetic acid method often requires heating to proceed at a reasonable rate. Monitor the reaction by TLC to ensure the starting material is fully consumed.
-
-
Product Degradation:
-
Over-oxidation: Excessive temperature or reaction time can lead to side reactions. While 4-picoline is relatively stable, harsh conditions can lead to ring-opening or other degradation pathways.
-
Work-up Issues: 4-methylpyridine N-oxide is highly water-soluble. During work-up, ensure you are not losing product to the aqueous phase. Extraction with a suitable organic solvent like dichloromethane or chloroform may need to be performed multiple times. Saturation of the aqueous layer with a salt like sodium chloride can also improve extraction efficiency.
-
Q2: The cyanation of 4-methylpyridine N-oxide is giving me a complex mixture of products and a low yield of this compound. What's going wrong?
A2: A complex product mixture in the cyanation step often points to issues with the reaction conditions or the purity of your reagents.
-
Reagent Purity and Handling:
-
Trimethylsilyl Cyanide (TMSCN): This is a common cyanating agent, but it is highly sensitive to moisture.[3] Hydrolysis of TMSCN will not only consume the reagent but also generate hydrogen cyanide, which can lead to unwanted side reactions or pose a safety hazard.[3] Always use freshly distilled or newly opened TMSCN and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Other Cyanide Sources: If using alkali metal cyanides like potassium cyanide (KCN), ensure they are dry. The presence of water can affect the reactivity and lead to side reactions.
-
-
Reaction Conditions:
-
Temperature Control: The addition of the cyanating agent and activating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride) can be exothermic.[4] It is often recommended to perform the addition at a reduced temperature (e.g., 0-10°C) to control the reaction rate and minimize the formation of byproducts.[2]
-
Choice of Activating Agent: The activating agent plays a crucial role in the Reissert-Kaufmann type reaction. Dimethylcarbamoyl chloride is often preferred as it can lead to better regioselectivity and higher yields compared to benzoyl chloride.
-
Side Reactions: The cyanation of pyridine N-oxides can sometimes yield a mixture of 2-cyano and 4-cyano isomers. In the case of 4-methylpyridine N-oxide, the primary product is 2-cyano-4-methylpyridine. However, reaction conditions can influence this selectivity. Careful control of temperature and the rate of addition of reagents is critical.
-
-
Work-up and Purification:
-
Quenching: The reaction is typically quenched by pouring it into a basic aqueous solution, such as potassium carbonate, to neutralize any acidic byproducts and hydrolyze any remaining activating agent.[2]
-
Purification: The crude product often requires purification by column chromatography or recrystallization.[2] Tailing on silica gel columns can be an issue due to the basicity of the pyridine ring. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.
-
Q3: I am having trouble purifying my this compound. What are some effective methods?
A3: Purification of cyanopyridines can be challenging. Here are some common and effective strategies:
-
Column Chromatography: This is a versatile method for separating the desired product from byproducts. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2] As mentioned, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing on silica gel.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a very effective purification method. Solvents such as isopropanol/petroleum ether or water have been reported for the recrystallization of cyanopyridines.[5]
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or K2CO3) and the purified product re-extracted with an organic solvent. Care must be taken as the cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | High resolution, good for complex mixtures. | Can be time-consuming and require large volumes of solvent. Tailing can be an issue. |
| Recrystallization | Can provide very pure material, scalable. | Requires a solid product and a suitable solvent system. Can result in loss of product in the mother liquor. |
| Acid-Base Extraction | Good for removing non-basic impurities. | Risk of hydrolysis of the cyano group under harsh pH conditions. |
Method 2: Ammoxidation of 4-Picoline
This industrial-scale method involves the vapor-phase reaction of 4-picoline with ammonia and air over a catalyst at high temperatures.
Workflow of 4-Picoline Ammoxidation
Caption: Key components of the ammoxidation process for this compound synthesis.
Frequently Asked Questions & Troubleshooting
Q4: My ammoxidation reaction is producing a low yield of this compound and a lot of byproducts. How can I optimize the reaction?
A4: Ammoxidation is a complex catalytic process, and yield is highly dependent on reaction parameters. Low yields are often due to suboptimal conditions leading to incomplete conversion or over-oxidation.
-
Reaction Parameters:
-
Temperature: This is a critical parameter. Too low a temperature will result in incomplete conversion of the 4-picoline. Too high a temperature will lead to over-oxidation, producing byproducts like carbon monoxide, carbon dioxide, and hydrogen cyanide. The optimal temperature range is typically between 330-450°C.
-
Reactant Ratios: The molar ratios of 4-picoline to ammonia and air are crucial. An excess of ammonia is generally used to suppress the formation of carbon oxides. The air-to-picoline ratio must be carefully controlled to provide enough oxygen for the reaction without causing excessive combustion.
-
Contact Time: The time the reactants spend in contact with the catalyst influences the conversion and selectivity. A shorter contact time may lead to incomplete reaction, while a longer contact time can increase the formation of over-oxidation byproducts.
-
-
Catalyst Activity:
-
Catalyst Composition: The choice of catalyst is vital. Vanadium-based catalysts, often supported on materials like titanium dioxide or alumina, are commonly used. The specific composition and preparation of the catalyst can significantly impact its activity and selectivity.
-
Catalyst Deactivation: Over time, the catalyst can become deactivated due to coking (deposition of carbonaceous material) or sintering (loss of surface area at high temperatures). This will lead to a decrease in conversion and yield. Regeneration of the catalyst may be necessary.
-
-
Byproduct Formation:
-
Common Byproducts: Besides CO, CO2, and HCN, other byproducts can include pyridine (from decarboxylation of any formed picolinic acid) and other nitriles.[6]
-
Minimizing Byproducts: Careful optimization of the reaction parameters mentioned above is the key to minimizing byproduct formation.
-
Q5: How can I effectively separate this compound from the complex mixture produced during ammoxidation?
A5: The product stream from an ammoxidation reactor is a mixture of the desired nitrile, unreacted starting materials, water, and various byproducts. A multi-step purification process is typically required.
-
Initial Separation: The reaction products are first cooled to condense the less volatile components. Due to the relatively high melting point and low water solubility of 4-cyanopyridine, it may solidify and can be separated by filtration or centrifugation.
-
Extraction and Distillation: The crude product can be further purified by extraction followed by distillation.
-
Recrystallization: For achieving high purity, recrystallization from a suitable solvent is often the final step. A method involving dissolving the crude product in water at an elevated temperature, followed by slow cooling to induce crystallization, has been reported to yield high-purity 4-cyanopyridine.[5]
| Parameter | Typical Range | Impact on Yield |
| Temperature | 330 - 450 °C | Too low: incomplete conversion. Too high: over-oxidation. |
| 4-Picoline:NH3:Air Molar Ratio | 1 : 2-7 : 10-15 | Affects selectivity and minimizes combustion. |
| Catalyst | V2O5-based | Determines activity and selectivity. |
Section 2: General Laboratory Best Practices for Improving Yield
Beyond the specifics of each reaction, several general laboratory practices can significantly impact your yield.
-
Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in side reactions. Always use reagents of appropriate purity.
-
Inert Atmosphere: For moisture-sensitive reactions, such as those involving TMSCN, ensure your glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
Accurate Stoichiometry: Precisely measure your reagents to ensure the correct molar ratios.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of your reaction. This will help you determine the optimal reaction time and avoid unnecessary heating or stirring, which can lead to byproduct formation.
-
Efficient Work-up and Purification: Minimize product loss during transfers, extractions, and purification steps. Thoroughly rinse all glassware that was in contact with your product.[7]
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of Crude 4-Cyano-2-methylpyridine
Welcome to the technical support center for the purification of 4-Cyano-2-methylpyridine (2-Methylisonicotinonitrile). This guide is designed for researchers, chemists, and process development professionals who encounter challenges in obtaining high-purity material post-synthesis. We will explore the causality behind experimental choices, provide field-proven troubleshooting advice, and detail validated protocols to ensure you achieve your desired purity specifications.
Understanding Your Crude Material
The first step in any purification strategy is to understand the nature of your crude product. This compound is typically a beige or low-melting yellow solid.[1][2] The impurities present will depend heavily on the synthetic route employed. Common synthetic pathways, such as the ammoxidation of 2-picoline or cyanation of a pyridine N-oxide derivative, can introduce specific side-products.[3]
Common Impurities May Include:
-
Starting Materials: Unreacted 2-methylpyridine (2-picoline) or its N-oxide.
-
Regioisomers: Isomeric cyanomethylpyridines (e.g., 6-Cyano-2-methylpyridine).
-
Reaction By-products: Compounds formed from side reactions during the cyanation step.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Water: Moisture absorbed from the atmosphere or work-up.
A preliminary analysis by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for selecting the most effective purification strategy.
Purification Strategy Decision Workflow
The choice of purification technique is dictated by the impurity profile and the desired scale. This workflow provides a logical path for selecting the appropriate method.
Caption: Workflow for selecting a purification method.
Technique 1: Fractional Vacuum Distillation
Distillation is highly effective for removing impurities with significantly different boiling points, such as residual solvents or starting materials. Given the boiling point of this compound (213 °C at atmospheric pressure), vacuum distillation is mandatory to prevent thermal decomposition.[2] A related isomer has a reported boiling point of 99–106 °C at 30 mmHg, which is a practical pressure range for laboratory equipment.[4]
Troubleshooting Guide: Vacuum Distillation
| Question / Issue | Probable Cause & Scientific Explanation | Recommended Solution |
| My product is solidifying in the condenser, causing a blockage. | The melting point of the compound is close to the temperature of the cooling water. The condenser is too efficient, causing rapid solidification. | Use a heating lamp directed at the condenser or wrap it with heating tape set to a low temperature (just above the melting point). Alternatively, use room temperature water or even no flowing water in the condenser if the vacuum is strong enough to ensure condensation. |
| The distillation is very slow, or nothing is coming over at the expected temperature/pressure. | The vacuum is not low enough, or there is a leak in the system. The heating mantle temperature may be too low. | Check all joints for proper sealing and ensure the vacuum pump is functioning correctly. Gradually increase the mantle temperature. Use a well-insulated distillation column (e.g., Vigreux) to minimize heat loss. |
| The product is darkening or charring in the distillation pot. | The pot temperature is too high, causing thermal decomposition. Pyridine derivatives can be sensitive to prolonged heating. | Reduce the mantle temperature. Ensure the vacuum is as low as possible to allow distillation at a lower temperature. Do not distill to complete dryness; leave a small residue to prevent overheating of the final material. |
| I'm getting poor separation between my product and an impurity. | The boiling points of the product and impurity are too close. The distillation column is not efficient enough. | Use a more efficient fractionating column (e.g., a packed column instead of a Vigreux). Perform the distillation very slowly to allow equilibrium to be established at each theoretical plate. A second distillation may be necessary. |
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus using a short Vigreux column. Ensure all glassware is rated for vacuum and free of defects. Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Charging the Flask: Charge the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.
-
Applying Vacuum: Seal the system and slowly apply vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.
-
Heating: Once the vacuum is stable (e.g., <30 mmHg), begin heating the distillation pot gently with a heating mantle.
-
Fraction Collection: Collect any initial low-boiling fractions (foreruns) in a separate flask. As the temperature at the column head stabilizes near the expected boiling point, switch to a clean collection flask.
-
Main Fraction: Collect the main fraction over a narrow temperature range.
-
Shutdown: Once the distillation rate slows or the temperature begins to rise sharply, stop the distillation. Allow the system to cool completely before slowly releasing the vacuum.
Technique 2: Recrystallization
Recrystallization is an excellent method for removing small amounts of impurities from a solid material, often used as a final polishing step after distillation. The key is finding a solvent in which the compound has high solubility when hot and low solubility when cold. This compound is soluble in methanol and chloroform and slightly soluble in water.[1][5] This suggests that a mixed solvent system (e.g., alcohol/water) or a single solvent like isopropanol could be effective. A patent for the related 4-cyanopyridine details a method of melting the crude product, adding water, and then cooling to induce crystallization, which can achieve purity levels above 99%.[6]
Troubleshooting Guide: Recrystallization
| Question / Issue | Probable Cause & Scientific Explanation | Recommended Solution |
| My product "oiled out" instead of forming crystals upon cooling. | The solution is supersaturated, and the cooling rate is too fast, preventing the ordered arrangement required for crystallization. The boiling point of the solvent might be higher than the melting point of the solute. | Reheat the solution until it is homogeneous again. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature). If it persists, add a small amount of additional solvent before reheating. |
| No crystals are forming, even after the solution has cooled completely. | The solution is not sufficiently saturated, or nucleation has not occurred. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a single seed crystal of pure product. If these fail, reduce the solvent volume by gentle heating and attempt to cool again. |
| The yield is very low. | Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures. The product was filtered before crystallization was complete. | Rework the mother liquor: concentrate the filtrate by removing some solvent and cool again to recover a second crop of crystals (which may be of lower purity). In the future, use the minimum amount of hot solvent necessary to fully dissolve the crude material. |
| The purified crystals are still colored or show impurities by analysis. | The impurity is co-crystallizing with the product or is trapped within the crystal lattice. The crystals were not washed properly after filtration. | Perform a second recrystallization. Consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities (filter the hot solution before cooling). Ensure the filtered crystals are washed with a small amount of ice-cold recrystallization solvent. |
Protocol: Recrystallization from an Isopropanol/Water System
-
Solvent Test: In a test tube, dissolve a small amount of crude material in a minimal amount of hot isopropanol.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling until the solid is fully dissolved.
-
Induce Precipitation: While the solution is still hot, slowly add water dropwise until a faint, persistent cloudiness appears. Add a few more drops of hot isopropanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small portion of ice-cold isopropanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Technique 3: Column Chromatography
For difficult separations where impurities have similar physical properties to the product, or for removing highly colored or non-volatile materials, column chromatography is the method of choice. A patent for the related 2-cyano-4-methylpyridine describes purification by column chromatography using a petroleum ether/ethyl acetate solvent system.[7]
Troubleshooting Guide: Column Chromatography
Caption: Troubleshooting logic for column chromatography.
Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture, collecting fractions.
-
Gradient (Optional): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., move to 90:10, then 80:20 Hexane:Ethyl Acetate).
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Summary of Purification Techniques
| Technique | Best For Removing | Typical Purity | Scale | Advantages | Disadvantages |
| Vacuum Distillation | Volatile impurities (solvents, starting materials) and some isomers. | 98-99.5% | Lab to Plant | Fast, economical for large scales. | Requires thermal stability, not effective for close-boiling impurities. |
| Recrystallization | Small amounts of impurities from a mostly pure solid. | >99.5% | Lab to Plant | High purity achievable, cost-effective. | Yield losses, requires suitable solvent, can fail if product "oils out". |
| Column Chromatography | Non-volatile, polar, or closely related impurities. | >99.8% | Lab to Pilot | Excellent separation power, highly versatile. | Solvent-intensive, time-consuming, difficult to scale up. |
References
- 1. This compound CAS#: 2214-53-1 [m.chemicalbook.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Cyano-4-methylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 6. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Overcoming Challenges in the Ammoxidation of 4-Methylpyridine
Welcome to the technical support center dedicated to the vapor-phase catalytic ammoxidation of 4-methylpyridine (4-picoline) to 4-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in this critical synthesis, which serves as a key step in the production of vital pharmaceuticals like the anti-tuberculosis drug isoniazid.[1]
The conversion of 4-methylpyridine is a nuanced process, governed by a delicate interplay between catalyst properties, reaction conditions, and reactor dynamics. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common hurdles encountered in the laboratory and during scale-up.
Section 1: Catalyst Performance & Integrity
The catalyst is the heart of the ammoxidation process. Its composition, structure, and stability are paramount to achieving high conversion and selectivity. Most challenges can be traced back to a catalyst-related issue. Vanadium-based catalysts, particularly those supported on oxides like titania (TiO₂) or alumina (Al₂O₃), are industry standards.[2][3]
Q1: My 4-methylpyridine conversion is low despite operating within the typical temperature range (350-450°C). What are the primary causes?
A1: Low conversion is a frequent issue that can stem from several factors related to the catalyst's intrinsic activity and the reaction environment.
-
Insufficient Catalyst Activation: Freshly prepared catalysts, especially vanadium oxide-based systems, often require a conditioning or activation period under reaction conditions. This "break-in" period allows the catalyst's surface to reach a steady state of oxidation and morphology. If you observe conversion slowly increasing over the first few hours of the experiment, this is a likely cause.
-
Catalyst Deactivation: This is a major concern. The most common mechanisms are:
-
Sintering: At excessively high temperatures, the catalyst support or the active metal oxide particles can agglomerate, reducing the active surface area.[4][5] This is often irreversible. Characterizing your used catalyst with XRD and comparing it to the fresh catalyst can reveal changes in crystallite size.
-
Coking: The deposition of carbonaceous residues on the catalyst surface can block active sites. This is more common with high hydrocarbon-to-oxygen ratios or if reaction temperatures are not optimal. A Temperature Programmed Oxidation (TPO) of the spent catalyst can confirm the presence of coke.
-
Over-reduction or Over-oxidation: The active vanadium species operate in a delicate redox cycle. An imbalance in the O₂/4-methylpyridine ratio can push the catalyst into a less active oxidation state (e.g., V₂O₄ is less active than V₆O₁₃ or V₂O₅).[3]
-
-
Poor Reactant Distribution: In a fixed-bed reactor, channeling or poor mixing of the gas stream can lead to parts of the catalyst bed being underutilized. Ensure your reactor is packed uniformly and that gas flow is well-distributed.
Q2: I'm achieving high conversion, but the selectivity towards 4-cyanopyridine is poor, with significant CO₂ and CO formation. How can I suppress this over-oxidation?
A2: This is a classic selectivity problem. The total oxidation of 4-methylpyridine to COₓ is a highly exothermic and competing reaction pathway.
-
Excessive Temperature and Hot Spots: Ammoxidation is a highly exothermic reaction.[6] Poor heat transfer within the catalyst bed can create localized "hot spots" where the temperature is significantly higher than the setpoint. These hot spots dramatically favor the non-selective, complete combustion pathway.
-
Causality: The activation energy for total oxidation is often higher than for ammoxidation. As temperature rises, the rate of total oxidation increases more rapidly than the desired reaction, leading to a sharp drop in selectivity.
-
Solution: Consider diluting the catalyst bed with an inert material like silicon carbide (SiC) or α-alumina to improve heat dissipation. Reducing the concentration of 4-methylpyridine or oxygen in the feed can also help manage the exotherm.[7]
-
-
Inadequate Ammonia Concentration: Ammonia plays a dual role. It is a reactant for nitrile formation and also a selective inhibitor for total oxidation.[8] It competes with the organic substrate for certain active sites, suppressing the pathways that lead to COₓ formation. Increasing the NH₃/4-methylpyridine molar ratio can significantly improve selectivity.
-
Catalyst Composition: The choice of promoters and support is critical. Promoters like Molybdenum (Mo) or Tungsten (W) can enhance the catalyst's redox properties and structural stability, favoring nitrile formation.[9][10] The acidity of the support also plays a role; highly acidic sites can sometimes promote cracking and combustion.
Q3: My catalyst's performance is degrading rapidly over a single run (less than 24 hours). What's happening?
A3: Rapid deactivation points to a severe mismatch between the catalyst and the reaction conditions.
-
Thermal Runaway: As mentioned, uncontrolled exotherms can cause rapid and irreversible sintering of the catalyst.[4][11] Monitor the temperature profile across your catalyst bed. A significant temperature rise after the inlet is a clear sign of poor heat management.
-
Poisoning: While less common with purified feeds, contaminants in your 4-methylpyridine, ammonia, or air stream (e.g., sulfur or alkali metals) can act as potent catalyst poisons.[12][13]
-
Phase Transformation: The support material can undergo phase changes at high temperatures. For example, the anatase phase of TiO₂, which is often preferred as a support for its high surface area, can transform into the lower-surface-area rutile phase, leading to the collapse of the catalyst structure.[13]
Section 2: Reaction Parameter Optimization
Optimizing reaction parameters is a balancing act between maximizing conversion, selectivity, and catalyst lifespan.[14][15][16] The following table summarizes the general effects of key parameters.
| Parameter | Typical Range | Effect of Increase | Troubleshooting Insight |
| Temperature | 330 - 450 °C[17] | Increases conversion but may decrease selectivity due to combustion. | If selectivity is low, try decreasing the temperature in 10-15°C increments. |
| NH₃ / 4-MP Molar Ratio | 3:1 to 10:1 | Increases selectivity by suppressing COₓ formation.[8] | A key parameter to adjust for poor selectivity. Excess NH₃ can be recovered and recycled. |
| O₂ / 4-MP Molar Ratio | 5:1 to 20:1 | Increases conversion, but excess can lead to total oxidation. | Must be carefully balanced with the NH₃ ratio to maintain selectivity. |
| H₂O Feed Rate | 0 - 10 mol% | Can improve selectivity and catalyst stability by aiding product desorption and preventing coke.[18] | Adding steam is a common strategy to improve nitrile yield and prolong catalyst life. |
| Contact Time / GHSV | 1-2 seconds | Lower contact time (higher GHSV) can reduce byproduct formation from consecutive reactions. | If you see byproducts like pyridine, reducing contact time may help. |
Q4: What is the specific role of adding water/steam to the feed? It seems counterintuitive for a reaction that produces water.
A4: The addition of water is a crucial, albeit complex, aspect of many ammoxidation processes.
-
Improved Product Desorption: Water can compete with the product (4-cyanopyridine) for adsorption on the catalyst surface. This facilitates the rapid desorption of the nitrile, preventing it from undergoing further, undesirable reactions on the catalyst, such as hydrolysis to isonicotinamide or complete oxidation.
-
Heat Management: The high heat capacity of steam helps to moderate the temperature within the reactor, absorbing some of the reaction exotherm and reducing the risk of hot spots.
-
Surface Cleaning (Decoking): Steam can participate in gasifying carbonaceous deposits (coke) from the catalyst surface through a reforming-like reaction, helping to maintain catalyst activity over time.
-
Causality: While the overall reaction produces water, maintaining a specific partial pressure of steam in the feed helps to control the surface chemistry and thermal profile of the catalyst bed, ultimately leading to higher selectivity and stability.[18]
Section 3: Byproduct Formation & Troubleshooting
Even under optimized conditions, byproduct formation can occur. Identifying the byproducts is the first step to mitigating their formation.
Q5: Besides COₓ, I'm detecting pyridine and isonicotinic acid/amide in my product stream. What are the pathways for their formation?
A5: These byproducts indicate specific, undesirable side reactions.
-
Pyridine: The formation of pyridine is a result of the demethylation (hydrocracking) of the 4-methylpyridine feed. This is typically favored at higher temperatures or on catalysts with strong acidic sites that can promote C-C bond cleavage.
-
Isonicotinic Acid & Isonicotinamide: These are hydrolysis products. The desired 4-cyanopyridine can react with water on the catalyst surface to form the amide, which can then be further hydrolyzed to the carboxylic acid. This is more prevalent if the product has a long residence time in the hotter, downstream section of the catalyst bed or if there is an excess of water at high temperatures.[7]
Troubleshooting Flowchart for Low 4-Cyanopyridine Yield
Below is a logical workflow to diagnose and address common issues leading to poor reaction performance.
Caption: A decision tree for troubleshooting low yields in 4-methylpyridine ammoxidation.
Section 4: Standard Operating Protocols
Adherence to validated protocols is essential for reproducibility. The following are baseline procedures that can be adapted to specific experimental setups.
Protocol 1: Preparation of a V₂O₅/TiO₂ Catalyst (5% wt. V₂O₅)
This protocol describes a standard incipient wetness impregnation method.
-
Support Preparation: Dry the TiO₂ (anatase) support at 120°C for at least 4 hours to remove physisorbed water.
-
Precursor Solution: Calculate the mass of ammonium metavanadate (NH₄VO₃) required for a 5% wt. loading of V₂O₅. Dissolve this amount in a minimal volume of warm (60-80°C) deionized water containing oxalic acid (a 2:1 molar ratio of oxalic acid to NH₄VO₃ is typical) to form a clear blue solution of a vanadium-oxalate complex. This complexing agent ensures better dispersion.
-
Impregnation: Determine the pore volume of the TiO₂ support. Add the precursor solution dropwise to the dried TiO₂ support while mixing, until the total volume of the solution equals the pore volume of the support.
-
Drying: Age the impregnated support at room temperature for 12 hours, then dry in an oven at 110°C overnight.
-
Calcination: Calcine the dried powder in a furnace under a slow flow of air. Ramp the temperature at 5°C/min to 450°C and hold for 5 hours. This step decomposes the precursor to form the active vanadium oxide phase.[9]
-
Characterization: The resulting catalyst should be characterized by techniques such as BET surface area analysis, XRD, and Raman spectroscopy to confirm its properties before use.
Protocol 2: Gas-Phase Ammoxidation Experiment
This protocol assumes a standard fixed-bed continuous flow microreactor setup.
-
Reactor Loading: Load a precise mass of the catalyst (e.g., 1.0 g), often mixed with an inert diluent, into a quartz or stainless-steel reactor tube, securing it with quartz wool plugs.
-
Leak Check & Purge: Assemble the reactor in the furnace. Pressurize the system with an inert gas (N₂) and perform a leak check. Purge the system with N₂ for at least 30 minutes.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 380°C) under a continuous N₂ flow.
-
Reactant Introduction:
-
Introduce the flow of air (or O₂/N₂ mixture) and ammonia via mass flow controllers.
-
Feed a solution of 4-methylpyridine in water using a syringe pump into a heated vaporization zone, where it mixes with the gas stream before entering the reactor.[17]
-
A typical molar feed ratio might be 4-MP:NH₃:O₂:H₂O = 1:5:15:10.
-
-
Reaction & Analysis: Allow the reaction to stabilize for at least 1-2 hours. The reactor effluent is passed through a cold trap to collect condensable products. The non-condensable gas stream can be analyzed by an online Gas Chromatograph (GC) with a TCD for O₂, N₂, CO, and CO₂. The liquid products are analyzed by an offline GC with an FID detector.
-
Shutdown: After the experiment, switch the feed back to pure N₂. Cool the reactor to room temperature under N₂ flow before disassembly.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Ammoxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 10. iris.unito.it [iris.unito.it]
- 11. mdpi.com [mdpi.com]
- 12. Heteropoly acid promoted V2O5/TiO2 catalysts for NO abatement with ammonia in alkali containing flue gases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. lehigh.edu [lehigh.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 17. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 18. cyberleninka.ru [cyberleninka.ru]
Technical Support Center: Optimization of Reaction Conditions for Cyanation of Picolines
Welcome to the technical support center for the optimization of reaction conditions for the cyanation of picolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical transformation in organic synthesis. The cyanation of picolines is a key reaction for the introduction of a versatile nitrile functional group, which serves as a valuable precursor to a wide range of functionalities in medicinal chemistry and materials science.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles to empower you to overcome common challenges and rationally design your experiments for optimal outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for the cyanation of picolines?
-
How do I choose the right cyanide source for my reaction?
-
What is the role of the catalyst and ligand in the reaction?
-
How can I activate the picoline ring for cyanation?
-
What are the key safety precautions when working with cyanides?
-
-
Troubleshooting Guide
-
Problem 1: Low or No Conversion of the Starting Picoline
-
Problem 2: Formation of Significant Side Products
-
Problem 3: Reaction Stalls Before Completion
-
Problem 4: Difficulty in Product Isolation and Purification
-
-
Experimental Protocols
-
Palladium-Catalyzed Cyanation of a Halopicoline
-
Copper-Catalyzed Cyanation of a Bromopicoline
-
-
References
Frequently Asked Questions (FAQs)
What are the most common methods for the cyanation of picolines?
The cyanation of picolines, which are methyl-substituted pyridines, typically involves the reaction of a picoline derivative with a cyanide source, often facilitated by a transition metal catalyst. The most prevalent methods include:
-
Transition Metal-Catalyzed Cross-Coupling Reactions: This is the most widely used approach and involves the reaction of a halopicoline (chloro-, bromo-, or iodo-picoline) with a cyanide salt in the presence of a palladium, copper, or nickel catalyst.[1][2][3][4][5] Palladium-catalyzed reactions are known for their high functional group tolerance and efficiency.[2][6] Copper-catalyzed cyanations, such as the Rosenmund-von Braun reaction, are a classical method, and recent advances have enabled the use of catalytic amounts of copper.[3] Nickel-catalyzed methods offer a more cost-effective alternative to palladium.[4][5][7]
-
Direct C-H Cyanation: This method involves the direct conversion of a C-H bond in the picoline ring to a C-CN bond, avoiding the need for pre-functionalization with a halogen. Photoredox catalysis has emerged as a powerful tool for this transformation, often proceeding under mild conditions.[8]
-
Cyanation of Picoline N-oxides: The pyridine ring can be activated towards nucleophilic attack by forming the corresponding N-oxide. This strategy allows for cyanation at the 2-position of the picoline ring.[9]
How do I choose the right cyanide source for my reaction?
The choice of cyanide source is critical for reaction success and safety. Key considerations include toxicity, solubility, and compatibility with the catalytic system.
-
Alkali Metal Cyanides (NaCN, KCN): These are highly reactive and cost-effective but are also extremely toxic. Their high solubility in polar solvents can lead to high concentrations of cyanide ions, which can poison palladium catalysts.[10][11]
-
Zinc Cyanide (Zn(CN)₂): This is a less toxic and less soluble alternative to alkali metal cyanides.[6][12] Its lower solubility helps to maintain a low concentration of free cyanide in the reaction mixture, which can mitigate catalyst deactivation.[10][11]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A significantly less toxic and more stable crystalline solid, often used in palladium-catalyzed cyanations.[1] It is considered a safer alternative to alkali metal cyanides.
-
Trimethylsilyl Cyanide (TMSCN): A versatile and effective cyanide source, often used in C-H cyanation reactions.[8]
-
Organic Cyanide Sources: To circumvent the use of highly toxic metal cyanides, various organic cyanation reagents have been developed, such as acetone cyanohydrin and 4-cyanopyridine N-oxide.[3][4][13]
Table 1: Comparison of Common Cyanide Sources
| Cyanide Source | Formula | Toxicity | Key Advantages | Key Disadvantages |
| Sodium Cyanide | NaCN | High | High reactivity, low cost | High toxicity, can poison catalysts |
| Zinc Cyanide | Zn(CN)₂ | Moderate | Less toxic, low solubility mitigates catalyst poisoning | Lower reactivity than NaCN/KCN |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low | Low toxicity, stable solid | Often requires higher temperatures |
| Trimethylsilyl Cyanide | TMSCN | High | Versatile, effective in C-H cyanation | Moisture sensitive, toxic |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | Moderate | Safer organic source | May require slow addition |
What is the role of the catalyst and ligand in the reaction?
In transition metal-catalyzed cyanation, the catalyst (e.g., palladium, copper, or nickel complex) facilitates the key bond-forming steps of the reaction. The ligand, which coordinates to the metal center, plays a crucial role in tuning the catalyst's reactivity, stability, and selectivity.
-
Catalyst: The metal center undergoes a catalytic cycle, typically involving oxidative addition, transmetalation (in the case of some cyanide sources), and reductive elimination to form the cyanopicoline product.[2]
-
Ligand: The choice of ligand is critical for a successful reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos) are often used in nickel-catalyzed cyanations to promote the desired reactivity.[12] In palladium-catalyzed systems, ligands can prevent catalyst deactivation by excess cyanide.[2]
How can I activate the picoline ring for cyanation?
The electron-deficient nature of the pyridine ring can make it less reactive towards certain cyanation reactions. Several strategies can be employed to activate the picoline ring:
-
Halogenation: Introducing a halogen (Cl, Br, I) onto the picoline ring provides a leaving group for transition metal-catalyzed cross-coupling reactions. This is the most common activation method.
-
N-oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide activates the ring, particularly at the 2- and 4-positions, for nucleophilic attack by cyanide.[9] The N-oxide can be subsequently removed by deoxygenation.
What are the key safety precautions when working with cyanides?
Cyanide compounds are highly toxic and require strict safety protocols.
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid contact with acids. Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.
-
Have a cyanide antidote kit readily available and be trained in its use.
-
Never work alone when handling cyanides.
-
Quench all cyanide-containing waste with an appropriate reagent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal.
Troubleshooting Guide
This section addresses common problems encountered during the cyanation of picolines and provides systematic solutions.
Problem 1: Low or No Conversion of the Starting Picoline
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The catalyst may have degraded due to improper storage or handling. The active catalytic species may not have formed correctly.
-
Solution: Use a fresh batch of catalyst and ligand. For palladium-catalyzed reactions that require the in situ generation of the active Pd(0) species, ensure that the pre-catalyst is properly activated.[2]
-
-
Catalyst Poisoning:
-
Insufficient Reaction Temperature:
-
Cause: The activation energy for the reaction may not be reached at the current temperature.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC or LC-MS.
-
-
Poor Quality of Reagents or Solvents:
-
Cause: Impurities in the starting materials or solvents can interfere with the reaction. Water can be particularly detrimental in some cases.
-
Solution: Use freshly purified or high-purity reagents and anhydrous solvents.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in picoline cyanation.
Problem 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Hydrolysis of the Nitrile Product:
-
Cause: The presence of water in the reaction mixture, especially at elevated temperatures, can lead to the hydrolysis of the desired cyanopicoline to the corresponding picolinamide or picolinic acid.
-
Solution: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Homocoupling of the Picoline Substrate:
-
Cause: This side reaction can occur in some cross-coupling reactions, leading to the formation of bipyridine derivatives.
-
Solution: Optimize the catalyst-to-ligand ratio. A different ligand may be required to suppress this side reaction.
-
-
Reduction of the Halopicoline:
-
Cause: In some catalytic systems, particularly with certain reductants or under specific conditions, the starting halopicoline can be reduced back to picoline.
-
Solution: Carefully choose the reductant if one is required for the catalytic cycle. Re-evaluate the reaction conditions, including the solvent and temperature.
-
Problem 3: Reaction Stalls Before Completion
Possible Causes and Solutions:
-
Catalyst Decomposition:
-
Cause: The catalyst may not be stable under the reaction conditions for extended periods.
-
Solution: Add a fresh portion of the catalyst and ligand to the reaction mixture. Consider using a more robust catalyst system.
-
-
Inhibition by Product or Byproducts:
-
Cause: The product or a byproduct may be coordinating to the catalyst and inhibiting its activity.
-
Solution: This can be challenging to overcome. Sometimes, running the reaction at a lower concentration can help. If the inhibiting species is known, it may be possible to add a scavenger.
-
-
Change in Reaction pH:
-
Cause: The pH of the reaction mixture can change over time, which may affect catalyst stability and reactivity.
-
Solution: Consider using a buffered solvent system if the reaction is sensitive to pH changes.
-
Problem 4: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Emulsion Formation During Workup:
-
Cause: Picoline derivatives can sometimes act as surfactants, leading to the formation of stable emulsions during aqueous workup.
-
Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. Filtration through a pad of celite can also be effective.
-
-
Co-elution of Product and Impurities during Chromatography:
-
Cause: The product and a side product or starting material may have similar polarities.
-
Solution:
-
Optimize the solvent system for column chromatography. A gradient elution may be necessary.
-
Consider a different purification technique, such as recrystallization or distillation, if applicable.
-
If the impurity is a basic picoline derivative, an acid wash during the workup may selectively remove it into the aqueous layer.
-
-
Experimental Protocols
The following are generalized protocols. Researchers should always consult the primary literature for specific details and adapt the procedures to their specific substrates and equipment.
Palladium-Catalyzed Cyanation of a Halopicoline
This protocol is a general procedure for the cyanation of a bromopicoline using zinc cyanide and a palladium catalyst.
Materials:
-
Bromopicoline (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂, 0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
dppf (4 mol%)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopicoline, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Palladium-Catalyzed Cyanation
Caption: A flowchart illustrating the key steps in a palladium-catalyzed cyanation of a halopicoline.
Copper-Catalyzed Cyanation of a Bromopicoline
This protocol is a general procedure for the copper-catalyzed cyanation of a bromopicoline, inspired by the Rosenmund-von Braun reaction.
Materials:
-
Bromopicoline (1.0 equiv)
-
Copper(I) Cyanide (CuCN, 1.2 equiv)
-
Anhydrous NMP or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopicoline and copper(I) cyanide.
-
Add anhydrous NMP or DMF via syringe.
-
Heat the reaction mixture to 150-200 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ethylenediamine or ammonia to complex with the copper salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization Methods for 4-Cyano-2-methylpyridine
Introduction
Welcome to the technical support guide for the purification of 4-Cyano-2-methylpyridine (CAS No. 2214-53-1) via recrystallization. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals. As an intermediate in the preparation of key pharmaceutical compounds like calcium antagonists, achieving high purity of this compound is critical for downstream success.[1]
Recrystallization is a powerful technique for purifying solid compounds based on the principle of differential solubility. An impure solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound of interest decreases, leading to the formation of a crystal lattice. Impurities, which are present in much lower concentrations, remain dissolved in the surrounding solution (the mother liquor). This guide will walk you through the nuances of applying this technique to this compound, a beige, crystalline solid.[2]
Core Principles of Solvent Selection
The success of any recrystallization hinges on the appropriate choice of solvent. An ideal solvent for this compound should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near its boiling point.
-
Either not dissolve impurities at all (allowing for hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).
-
Be chemically inert, not reacting with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Based on available data and general chemical principles, several solvents and solvent systems are viable candidates.
Solvent Suitability for this compound
| Solvent/System | Solubility Profile & Rationale | Common Issues |
| Methanol / Ethanol | This compound is soluble in methanol.[2] Alcohols are often good single-solvent choices for polar, nitrogen-containing heterocycles. A related compound, 2-cyano-6-methylpyridine, can be recrystallized from dilute ethyl alcohol.[3] | Can be too effective a solvent, potentially requiring a co-solvent (like water) to reduce solubility and improve yield. |
| Ethanol / Water | A powerful mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol (the "soluble" solvent), and hot water (the "anti-solvent") is added dropwise until the solution becomes cloudy. A few drops of hot ethanol are then added to redissolve the solid, and the solution is cooled. | Oiling out can occur if the boiling point of the solvent mixture is lower than the melting point of the solute, or if cooling is too rapid.[4][5] |
| Chloroform | Listed as a solvent for this compound.[2] Due to its high solvating power and toxicity, it is less common for recrystallization but can be effective. | Health and safety concerns require strict handling in a fume hood. Its high volatility can also lead to premature crystallization around the flask neck. |
| n-Hexane / Acetone | A common non-polar/polar mixture that works well for a range of compounds.[6] | The polarity difference is significant, requiring careful optimization of the solvent ratio to avoid crashing the product out of solution too quickly. |
| Water | The related compound 2-Cyano-4-methylpyridine is only slightly soluble in water.[7] A patent for purifying 4-cyanopyridine utilizes water as the recrystallization solvent, taking advantage of its high melting point and low water solubility.[8][9] | May not be a strong enough solvent on its own, even when hot, for crude materials with significant organic impurities. |
Experimental Protocol: Recrystallization from an Ethanol/Water System
This protocol provides a detailed, step-by-step methodology for purifying this compound using a common mixed-solvent system.
Workflow Overview
Step-by-Step Methodology
-
Solvent Preparation: Prepare two flasks: one containing ethanol and another containing deionized water. Add boiling chips to both and bring them to a gentle boil on a hot plate.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add the hot ethanol dropwise from a pipette while stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for achieving a supersaturated solution upon cooling, which maximizes the yield.[4]
-
Decolorization (Optional): If the solution is colored (e.g., yellow or brown), remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% by weight). Return the flask to the heat and boil for a few minutes. Causality: The high surface area of charcoal adsorbs colored, high-molecular-weight impurities.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Place a funnel with fluted filter paper over a clean Erlenmeyer flask on the hotplate. Pour the hot solution through the filter paper. Rinse the original flask and the filter paper with a small amount of hot ethanol to recover any remaining product.
-
Induce Supersaturation: While stirring the hot, clear filtrate, add hot water dropwise until the solution remains persistently cloudy. This indicates the point of saturation.
-
Clarify Solution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is saturated but not yet precipitating at the high temperature.
-
Crystal Growth (Cooling): Cover the flask with a watch glass and remove it from the heat. Allow it to cool slowly to room temperature on a countertop. Rapid cooling can trap impurities in the crystal lattice.[4] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals using suction filtration (Büchner funnel).
-
Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (use the same ratio as your final solution) to rinse away the impurity-laden mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Troubleshooting Guide
Troubleshooting Decision Tree
Question & Answer Troubleshooting
Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it? A1: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This is common when the compound is very impure (leading to significant melting point depression) or when using a mixed-solvent system where the boiling point is low.[4][5]
-
Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional "good" solvent (in this case, ethanol) to increase the overall solvency of the mixture. Then, allow the solution to cool much more slowly. You can insulate the flask by placing it on a wooden block or paper towels and covering it with an inverted beaker to slow heat loss.[4]
Q2: The solution has cooled completely, but no crystals have formed. What should I do? A2: This is a classic case of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[5] This can also happen if too much solvent was used initially.
-
Solution 1 - Induce Nucleation: Vigorously scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming.[4]
-
Solution 2 - Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.[4]
-
Solution 3 - Reduce Solvent: If the above methods fail, it's likely too much solvent was used.[5] Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 10-20%) and then attempt to cool it again.
Q3: My final product is still a pale yellow/brown color. How can I get a pure white product? A3: The discoloration is likely due to persistent, non-particulate impurities, which are common in pyridine derivatives.[10]
-
Solution: The most effective way to remove these impurities during recrystallization is with decolorizing carbon (activated charcoal), as described in the optional step of the protocol. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Ensure you do not use too much charcoal, as it can also adsorb your product and reduce the yield.
Q4: The recrystallization worked, but my final yield was very low. What are the most likely causes? A4: A low yield is most commonly caused by using too much solvent during the initial dissolution step.[4] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Solution 1 - Second Crop: You can often recover more product by taking the mother liquor (the filtrate from the suction filtration) and boiling it to reduce the volume. Cooling this concentrated solution may yield a "second crop" of crystals, which may be slightly less pure than the first.
-
Solution 2 - Optimization: For future attempts, be meticulous about adding the minimum amount of hot solvent required to dissolve the crude solid. Also, ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound? A1: Based on data for related cyanomethylpyridines, this class of compounds should be handled with care. They are often toxic if swallowed or in contact with skin, and can cause serious skin and eye irritation or damage.[11] Inhalation of dust may also cause respiratory irritation.[11] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
Q2: How can I confirm the purity of my recrystallized product? A2: Several methods can be used to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (e.g., < 2°C). Compare your experimental melting point to the literature value (approx. 85-91°C for related isomers).[7][12] Impurities will typically cause the melting point to be lower and broader.
-
Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q3: Can I use distillation to purify this compound? A3: Yes, distillation is a viable alternative, especially for separating it from isomers or impurities with different boiling points.[3] The atmospheric boiling point is 213°C, but vacuum distillation is often preferred to prevent thermal degradation.[2] However, for removing non-volatile or colored impurities, recrystallization is often simpler and more effective.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 2214-53-1 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. 2-Cyano-4-methylpyridine, 98% | Fisher Scientific [fishersci.ca]
- 8. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
- 9. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Cyano-4-methylpyridine | C7H6N2 | CID 88739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemwhat.com [chemwhat.com]
Technical Support Center: By-product Formation in 4-Cyano-2-methylpyridine Reactions
Welcome to the technical support center for 4-Cyano-2-methylpyridine (2M4CN). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyridine intermediate. Unwanted by-product formation is a common challenge that can impact yield, purity, and the overall efficiency of a synthetic route. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose, mitigate, and prevent the formation of common impurities in your reactions.
Section 1: Hydrolysis-Related By-products
The cyano group is susceptible to hydrolysis under both acidic and basic conditions, often unintentionally. The presence of trace amounts of water, especially at elevated temperatures, can lead to the formation of the corresponding amide and carboxylic acid.
Q1: I'm observing a significant amount of 2-methylisonicotinamide as a by-product. What is the cause and how can I prevent it?
A1: The formation of 2-methylisonicotinamide is the result of the partial hydrolysis of the nitrile group on your this compound starting material. This is one of the most common by-products encountered.
Causality and Mechanism: The reaction proceeds via nucleophilic attack of water on the electrophilic carbon of the nitrile. This process can be catalyzed by acid or base. The initial attack forms an imidic acid intermediate, which then tautomerizes to the more stable amide.[1] The reaction is often accelerated by heat. Even seemingly anhydrous conditions can contain enough residual moisture to cause this side reaction, particularly in solvents that are hygroscopic.
Troubleshooting and Prevention Protocol:
-
Rigorous Drying of Solvents and Reagents:
-
Solvents: Use freshly distilled solvents or those from a solvent purification system (e.g., Grubbs apparatus). If using bottled anhydrous solvents, use a fresh bottle and handle it under an inert atmosphere (Nitrogen or Argon).
-
Reagents: Ensure all other reagents are anhydrous. Liquid reagents can be dried over molecular sieves. Solid reagents should be dried in a vacuum oven if thermally stable.
-
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere. This prevents atmospheric moisture from entering the reaction vessel.
-
Temperature Control: If the desired reaction does not require high temperatures, consider running it at a lower temperature to slow the rate of hydrolysis.
-
pH Control: Avoid strongly acidic or basic conditions unless required for the primary transformation. If a base is needed, consider using a non-nucleophilic, hindered base to minimize direct interaction with the nitrile group.
Q2: My reaction has produced 2-methylisonicotinic acid, not just the amide. Why did the hydrolysis proceed so far, and how can this be reversed or mitigated?
A2: The formation of 2-methylisonicotinic acid indicates that the hydrolysis has gone to completion. This typically requires more forcing conditions than the partial hydrolysis to the amide, such as higher temperatures, longer reaction times, or higher concentrations of acid or base.[2]
Causality and Mitigation: Once the amide is formed, it can undergo a second hydrolysis step to yield the carboxylic acid and ammonia (or an ammonium salt). This step is often the rate-limiting part of the overall hydrolysis process. If your desired product is not the acid, its formation represents a significant yield loss and introduces purification challenges due to its different polarity and potential to form salts.
Mitigation Strategies:
-
Strict Condition Control: All the points from Q1 apply here but are even more critical. Drastically reduce reaction time and temperature.
-
Work-up Procedure: During the reaction work-up, avoid prolonged exposure to aqueous acidic or basic conditions. Neutralize the reaction mixture promptly and proceed with extraction.
-
Purification: Separating the highly polar 2-methylisonicotinic acid from your target compound can often be achieved through:
-
Extraction: If your desired product is soluble in a non-polar organic solvent, you can perform a basic aqueous wash (e.g., with dilute NaHCO₃ solution). The acidic by-product will be deprotonated and extracted into the aqueous layer.
-
Chromatography: Silica gel chromatography can effectively separate the acid, which will typically have a much lower Rf value than the starting nitrile or the intermediate amide.
-
| Parameter | Favors Amide Formation (Partial Hydrolysis) | Favors Acid Formation (Complete Hydrolysis) |
| Temperature | Low to moderate (e.g., 25-50 °C) | High (e.g., >80 °C, reflux)[2] |
| Reaction Time | Short | Long[2] |
| Catalyst Conc. | Catalytic or trace amounts of H⁺/OH⁻ | Stoichiometric or excess H⁺/OH⁻[2] |
| Water Content | Trace / Adventitious | Stoichiometric or excess (e.g., aqueous solvent) |
Section 2: Oxidation-Related By-products
The 2-methyl group (a picolinic methyl group) is activated and susceptible to oxidation, which can lead to the formation of an aldehyde, a carboxylic acid, or other related species.
Q3: The methyl group on my starting material is being oxidized to a carboxylic acid (4-cyanopyridine-2-carboxylic acid). What conditions promote this side reaction?
A3: Oxidation of the methyl group is a common side reaction when using strong oxidizing agents or when reactions are performed in the presence of air at high temperatures, sometimes with metal catalysis.[3][4] The pyridine ring itself is relatively electron-deficient and generally resistant to oxidation, making the side-chain the primary site of attack.[5]
Common Causes:
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or nitric acid can readily oxidize the methyl group.
-
High-Temperature Air Oxidation: Heating this compound to high temperatures in the presence of air can cause oxidation, a process that may be catalyzed by trace metal impurities in the reaction vessel or reagents.
-
Vapor Phase Oxidation: Industrial processes sometimes use vapor-phase catalytic oxidation to intentionally produce pyridine carboxylic acids.[6][7] If your reaction involves high-temperature gas flow, this could be a factor.
Prevention Strategies:
-
Reagent Selection: If your desired transformation requires an oxidant, choose a milder or more selective reagent that will not affect the methyl group.
-
Inert Atmosphere: For high-temperature reactions, always use an inert atmosphere (N₂ or Ar) to exclude oxygen.
-
Metal Sequestration: If you suspect metal-catalyzed oxidation, adding a chelating agent like EDTA in trace amounts can sometimes sequester catalytic metal ions.
Section 3: General Troubleshooting & Best Practices
Q4: What general laboratory practices can minimize by-product formation in reactions with this compound?
A4: Beyond the specific issues of hydrolysis and oxidation, adhering to general best practices for chemical synthesis is crucial for achieving clean reactions and high yields.
Troubleshooting Workflow:
Best Practices Checklist:
-
Starting Material Purity: Always verify the purity of your starting this compound. Impurities from its synthesis (e.g., isomeric cyanopyridines, residual 4-picoline-N-oxide) can lead to unexpected side products.[8][9]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This helps you determine the optimal time to quench the reaction, preventing the formation of by-products from over-reaction.
-
Controlled Reagent Addition: Adding reagents slowly, sometimes via syringe pump, especially for exothermic reactions, can help maintain temperature control and minimize side reactions.
-
Effective Stirring: Ensure the reaction mixture is homogenous to avoid localized "hot spots" or high concentrations of reagents, which can promote by-product formation.
Protocol: General Purification by Recrystallization
If your desired product is a solid and is contaminated with soluble by-products, recrystallization is an effective purification method.[10]
Objective: To purify a solid product from soluble impurities.
Materials:
-
Crude solid product
-
A suitable solvent or solvent system (e.g., isopropanol/petroleum ether, water)[9][10]
-
Erlenmeyer flask
-
Heat source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. davuniversity.org [davuniversity.org]
- 6. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [wap.guidechem.com]
- 10. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Suzuki Coupling of 4-Cyano-2-methylpyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when working with 4-Cyano-2-methylpyridine, a substrate known for its distinct electronic and coordinating properties. As researchers and drug development professionals, you understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its success with heteroaromatic nitriles is not always straightforward. This document provides in-depth, experience-driven answers to common problems, explaining the underlying chemistry to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound (using an aryl halide partner) is failing completely or showing very low conversion. What are the most likely causes?
Complete reaction failure often points to a fundamental issue with one of the core reaction components or conditions. For this specific substrate, the primary suspects are catalyst inhibition and issues with the catalytic cycle.
Primary Causes & Solutions:
-
Catalyst Poisoning by the Pyridine Nitrogen and Cyano Group: The lone pair of electrons on the pyridine nitrogen and the cyano group can coordinate strongly to the palladium center. This coordination can stabilize the palladium complex, making it less catalytically active and hindering the crucial oxidative addition step.[1] The electron-withdrawing nature of the cyano group further deactivates the pyridine ring, making oxidative addition more challenging.
-
Solution: Employ sterically bulky and electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other Buchwald-type ligands can shield the palladium center, discouraging strong coordination from the pyridine nitrogen and promoting a more reactive catalyst.[2][3] N-heterocyclic carbene (NHC) ligands are also an excellent alternative for enhancing catalyst activity with challenging substrates.[4]
-
-
Inactive Catalyst Formation: The active Pd(0) species is susceptible to oxidation if oxygen is present in the reaction mixture.[2]
-
Solution: Ensure rigorous degassing of all solvents and the reaction vessel. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[1][5] Always maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Inappropriate Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] If the base is too weak or not sufficiently soluble, this step can become rate-limiting.
Q2: I'm observing significant byproduct formation, specifically homocoupling of my boronic acid and debromination/dechlorination of the this compound. How can I suppress these side reactions?
These side reactions are classic indicators of specific problems within your catalytic cycle and reaction environment.
Troubleshooting Side Reactions:
-
Boronic Acid Homocoupling: The formation of a biaryl product from the self-coupling of two boronic acid molecules is a common side reaction. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[1][7][8]
-
Mitigation Strategy: As mentioned above, meticulous degassing of the reaction mixture is crucial.[1] Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require an in-situ reduction step that can be inefficient and lead to side reactions.
-
-
Protodeboronation: This is the undesired reaction of the boronic acid with a proton source (like trace water or alcohol solvents) to replace the boronic acid group with a hydrogen atom.[2][8] Electron-deficient heteroaryl boronic acids are particularly susceptible to this side reaction.[9]
-
Mitigation Strategy:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[7][10] They act as a "slow-release" source of the boronic acid under the reaction conditions.[11][12]
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excessive water can accelerate protodeboronation.[2] Try using anhydrous solvents and oven-dried glassware. If using a base like K₃PO₄ under anhydrous conditions, adding a very small, controlled amount of water (e.g., a few equivalents) might be necessary for the base to function effectively.[13]
-
-
-
Dehalogenation (Hydrodehalogenation): The replacement of the halide on your pyridine with a hydrogen atom can occur, especially at higher temperatures. This side reaction can be promoted by certain palladium hydride species that can form in the reaction mixture.
-
Mitigation Strategy: Lowering the reaction temperature, if possible, can help. Also, ensure the purity of your reagents and solvents, as impurities can sometimes facilitate the formation of palladium hydrides.
-
Visualizing the Suzuki Coupling Cycle and Troubleshooting
To better understand the process and potential points of failure, the following diagram outlines the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Suzuki catalytic cycle with key troubleshooting points for this compound.
Optimizing Reaction Parameters: A Data-Driven Approach
When troubleshooting, a systematic approach is key. The following table provides a starting point for optimizing your reaction conditions, based on established principles for challenging heteroaryl couplings.
| Parameter | Initial Condition | Optimization Strategy & Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Try a Pd(0) source like Pd₂(dba)₃ (1 mol%) or a pre-formed catalyst like Pd(dppf)Cl₂ (2-5 mol%) to bypass potentially inefficient in-situ reduction.[14] |
| Ligand | PPh₃ (4-8 mol%) | Crucial for success. Switch to a bulky, electron-rich Buchwald ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr). Use a 1:2 or 1:3 Pd:Ligand ratio. This enhances reactivity and prevents catalyst inhibition.[2][3] |
| Base | Na₂CO₃ (2 eq.) | Screen stronger bases: K₂CO₃ (2-3 eq.), K₃PO₄ (2-3 eq.), Cs₂CO₃ (2 eq.). K₃PO₄ is often a good choice for difficult couplings.[2][6] |
| Solvent | Toluene/H₂O (10:1) | Try polar aprotic solvents like 1,4-Dioxane/H₂O or THF/H₂O. Anhydrous DMF or DME can also be effective, especially with K₃PO₄.[5][9] |
| Temperature | 80 °C | Gradually increase the temperature to 100-110 °C. Aryl chlorides, in particular, require higher temperatures for the oxidative addition step.[2][9] |
| Boron Source | Arylboronic Acid (1.2 eq.) | If protodeboronation is suspected, switch to the corresponding arylboronic acid pinacol ester (1.2-1.5 eq.).[1][7] |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a halo-4-cyano-2-methylpyridine with an arylboronic acid, incorporating best practices for challenging substrates.
Materials:
-
Halo-4-cyano-2-methylpyridine (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq.)
-
SPhos (0.04 eq.)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-4-cyano-2-methylpyridine, the arylboronic acid, and the finely ground K₃PO₄.[14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water in a 5:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (typically 0.1-0.2 M concentration).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
By systematically addressing the potential points of failure outlined in this guide, you can significantly improve the success rate of your Suzuki coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Stability issues of 4-Cyano-2-methylpyridine under acidic conditions
<Technical Support Center
Topic: Stability of 4-Cyano-2-methylpyridine Under Acidic Conditions For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Understanding the Core Instability
This compound is a valuable building block in pharmaceutical and materials science. However, its use in acidic media presents significant stability challenges that can impact reaction yield, purity, and reproducibility. This guide provides a deep dive into the underlying chemical principles governing its degradation, offers detailed troubleshooting advice, and presents best practices for its handling and use.
The primary vulnerability of this compound in an acidic environment is the acid-catalyzed hydrolysis of the nitrile (-CN) group.[1][2][3] This process occurs in a stepwise fashion, first converting the nitrile to an amide (2-methylisonicotinamide) and subsequently to the corresponding carboxylic acid (2-methylisonicotinic acid).[2][3] The reaction is initiated by the protonation of the nitrile nitrogen, which dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[1][4]
The Mechanism of Degradation
Understanding the "why" is critical to preventing issues. The degradation of this compound in acid follows a well-established pathway for nitrile hydrolysis.
-
Protonation: The process begins with the protonation of the nitrile nitrogen by a strong acid (e.g., HCl, H₂SO₄). This step creates a highly reactive nitrilium ion.[1][4]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbon of the nitrilium ion.
-
Deprotonation & Tautomerization: A series of proton transfers and a tautomerization event (conversion between the imidic acid and amide forms) occur.[1]
-
Amide Formation: The initial stable product formed is the primary amide, 2-methylisonicotinamide.[1][3]
-
Further Hydrolysis (under harsh conditions): If acid concentration and temperature are high enough, the amide can undergo further acid-catalyzed hydrolysis to yield the final carboxylic acid product, 2-methylisonicotinic acid, and an ammonium salt.[2][3]
References
Technical Support Center: Catalyst Selection for Efficient 4-Cyano-2-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of 4-Cyano-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyridine derivatives. We will explore the nuances of catalyst selection, reaction optimization, and troubleshooting for the vapor-phase ammoxidation of 2,4-lutidine, the direct precursor to this compound. Our focus is on providing practical, field-proven insights grounded in established scientific principles.
Core Concept: The Ammoxidation of 2,4-Lutidine
The industrial synthesis of cyanopyridines is dominated by the vapor-phase catalytic ammoxidation of their corresponding methylpyridine precursors (picolines or lutidines).[1][2] This process involves the reaction of the methyl group with ammonia and oxygen (from air) at high temperatures to form a nitrile group (-CN) and water.
For the synthesis of this compound, the starting material is 2,4-lutidine. A significant challenge in this reaction is achieving regioselectivity—preferentially oxidizing the methyl group at the 4-position while leaving the 2-position intact. This guide will address the factors influencing this selectivity.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Cyano-2-methylpyridine
In the landscape of pharmaceutical and chemical synthesis, 4-Cyano-2-methylpyridine serves as a critical intermediate. Its purity and structural integrity are paramount to the successful synthesis of downstream products, including novel calcium antagonists.[1] This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this versatile compound, offering insights into the causality behind experimental choices to ensure robust and reliable results.
Introduction to this compound and its Analytical Imperatives
This compound (also known as 2-Methylisonicotinonitrile) is a pyridine derivative featuring a cyano group, which significantly influences its reactivity.[1][2] The precise characterization of this molecule is not merely a quality control checkpoint but a foundational aspect of process development and safety. The primary analytical objectives are to confirm its identity, determine its purity, and quantify any impurities. This guide will explore the application of chromatographic and spectroscopic techniques to achieve these goals.
Chromatographic Methods: The Gold Standard for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques indispensable for the analysis of pharmaceutical intermediates like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the premier method for assessing the purity of pyridine derivatives due to its high resolution, sensitivity, and specificity.[3]
Pyridine compounds can be challenging to analyze by HPLC due to their hydrophilic nature.[4][5] To achieve good peak shape and retention on a non-polar stationary phase (like C18), the mobile phase must be carefully optimized. The use of an acidic modifier, such as formic acid, is crucial. It protonates the basic pyridine nitrogen, increasing its interaction with the stationary phase and leading to better retention and symmetrical peaks.[3][4] Gradient elution is often preferred over isocratic conditions to ensure the separation of both polar and non-polar impurities that may be present.[3]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: PDA detector monitoring a range of 200-400 nm, with a specific wavelength for quantification determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for analyzing volatile and thermally stable compounds like this compound. It provides excellent separation efficiency and definitive identification through mass spectral data.
The choice of a mid-polarity capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, offers a good balance for separating a range of aromatic compounds with varying polarities.[6] The temperature program is designed to ensure that the analyte is volatile enough to be in the gas phase without thermal degradation, allowing for sharp peaks and good resolution. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.[6]
-
Instrumentation: GC system coupled with a Mass Spectrometer (MS).[7]
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
MS Parameters:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure and identifying functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
For this compound, the FTIR spectrum will be dominated by characteristic absorption bands. The C≡N stretching of the nitrile group is expected to appear around 2202 cm⁻¹.[8] Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the stretching of C=C and C=N bonds within the pyridine ring will produce signals in the 1544-1564 cm⁻¹ region.[8] In-situ FTIR studies have shown that the two most prominent bands for 4-cyanopyridine are the ring deformation bands at 1416 cm⁻¹ and 1554 cm⁻¹.[9][10]
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.
-
¹H NMR: The aromatic protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The methyl group protons will resonate upfield, likely in the δ 2.0-3.0 ppm range. The exact splitting patterns and coupling constants will confirm the substitution pattern on the pyridine ring.[11]
-
¹³C NMR: The carbon of the cyano group will have a characteristic chemical shift in the δ 115-125 ppm range. The aromatic carbons will appear between δ 120-160 ppm, and the methyl carbon will be significantly upfield.[12][13]
-
Dissolve an accurately weighed sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis and determining an appropriate detection wavelength for HPLC.
Pyridine and its derivatives typically exhibit absorption maxima in the UV region. For cyano-substituted styrylpyridines, the maximum absorption wavelengths are slightly affected by the position of the nitrogen atom in the pyridine ring.[14] A UV-Vis scan of this compound in a suitable solvent (e.g., methanol or acetonitrile) will reveal its λmax, which is essential for setting the HPLC detector for optimal sensitivity.[3]
-
Prepare a dilute solution of the sample in a UV-transparent solvent.
-
Record the absorption spectrum over a range (e.g., 200-400 nm) using a spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Method Comparison and Summary
| Analytical Method | Primary Application | Strengths | Limitations |
| RP-HPLC | Purity determination, Quantification of impurities | High resolution, High sensitivity, Quantitative accuracy[3] | Requires method development, Can be time-consuming |
| GC-MS | Identification, Analysis of volatile impurities | Definitive identification via MS, High efficiency[7] | Requires analyte to be volatile and thermally stable |
| FTIR | Functional group identification | Rapid, Non-destructive, Provides structural fingerprint[8] | Primarily qualitative, Not ideal for complex mixtures |
| NMR | Unambiguous structure elucidation | Provides detailed structural information[11] | Lower sensitivity than chromatography, Requires more sample |
| UV-Vis | Quantitative analysis, Determination of λmax for HPLC | Simple, Rapid, Good for quantification[14] | Limited structural information, Prone to interference |
Conclusion: An Integrated Approach for Comprehensive Characterization
No single analytical technique can provide a complete picture of this compound's characteristics. A multi-faceted approach is essential for robust characterization. HPLC and GC-MS are the cornerstones for purity assessment and impurity identification, providing quantitative and qualitative data, respectively. Spectroscopic methods, particularly NMR and FTIR, serve as indispensable tools for the definitive confirmation of the molecular structure. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthetic processes and final products.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of 4-Cyano-2-methylpyridine
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Cyano-2-methylpyridine, also known as 2-Methylisonicotinonitrile, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including calcium antagonists.[1][2] Its isomeric purity and the absence of process-related impurities are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, contextualized with alternative analytical techniques to offer a comprehensive analytical strategy.
The narrative herein is built upon the foundational principles of method validation and causality, ensuring that every procedural choice is scientifically justified. We will explore a primary reversed-phase HPLC (RP-HPLC) method, discuss its performance relative to other chromatographic approaches, and provide the detailed protocols necessary for immediate implementation in a quality control or research environment.
Section 1: The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing pharmaceutical purity due to its high resolution, sensitivity, and adaptability for a wide range of compounds.[3] For a moderately polar, aromatic compound like this compound, RP-HPLC is the method of choice. It separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, providing excellent resolution for the parent compound from its potential impurities, which may include starting materials, positional isomers (e.g., 2-Cyano-6-methylpyridine), and degradation products.[4][5]
The Core Methodology: A Validated RP-HPLC-UV Approach
The development of a robust purity method begins with the careful selection of the stationary phase, mobile phase, and detection parameters. The goal is to create a separation that is not only efficient but also specific and reproducible, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
Causality Behind Component Selection:
-
Stationary Phase (Column): A modern, end-capped C18 column is the ideal starting point. Pyridine derivatives, containing a basic nitrogen atom (pKa ≈ 5-6), are prone to interacting with acidic silanol groups on the surface of silica-based columns, leading to poor peak shape (tailing).[8][9] High-purity, end-capped C18 columns minimize these residual silanol interactions, ensuring symmetrical peaks and better resolution.[9]
-
Mobile Phase: The mobile phase must control both retention and the ionization state of the analyte.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for its lower viscosity (leading to lower backpressure) and lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.
-
Aqueous Phase & pH Control: A low pH buffer (e.g., phosphate or formate buffer at pH < 3) is critical.[9] At this pH, the pyridine nitrogen is fully protonated, existing as a single cationic species. Simultaneously, the surface silanols are protonated and neutral. This strategy minimizes strong ionic interactions that cause peak tailing, leading to sharp, symmetrical peaks.[9]
-
-
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is used. Setting the detection wavelength at a UV maximum of the analyte (e.g., ~254 nm for pyridine rings) ensures high sensitivity for the main component and related impurities.[8]
Experimental Protocol: RP-HPLC Purity Method
This protocol describes a self-validating system designed for accuracy and precision.
Instrumentation:
-
HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH to ensure protonation of the pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 0-20 min: 10% to 70% B; 20-25 min: 70% B; 25-26 min: 70% to 10% B; 26-30 min: 10% B | A gradient is essential for impurity profiling, ensuring elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength for good sensitivity to the pyridine aromatic system. |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes | |
Solution Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
Section 2: Method Validation & Performance
A method is only trustworthy if its performance is documented and validated.[7] According to ICH guidelines, validation involves demonstrating specificity, linearity, accuracy, precision, and sensitivity.[3][10]
-
Specificity: The method's ability to resolve the main peak from potential impurities and degradation products is paramount.[11] This is confirmed by analyzing a placebo and spiked samples, and by performing forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) to ensure all resulting degradants are separated from the main peak.[10]
-
Linearity: Established by creating a calibration curve with at least five concentrations across the desired range (e.g., from the Limit of Quantitation to 150% of the target concentration). The correlation coefficient (r²) should be >0.999.[11]
-
Precision:
-
Repeatability (Intra-assay precision) is assessed by performing at least six replicate injections of the sample solution, with the Relative Standard Deviation (RSD) of the peak areas being typically ≤2%.[3]
-
Intermediate Precision evaluates the method's performance on different days, with different analysts, or on different equipment.
-
-
Accuracy: Determined by analyzing samples with known amounts of spiked analyte (e.g., at 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[12]
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy. This is crucial for controlling impurities at low levels (e.g., 0.1%).
Section 3: Comparison with Alternative Analytical Techniques
While RP-HPLC is the workhorse, other techniques offer different advantages and can be complementary. The choice of method depends on the specific analytical challenge, available instrumentation, and the stage of drug development.
| Technique | Principle | Advantages | Limitations | Best Use Case |
| RP-HPLC (Primary) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative accuracy, robust, and widely available.[3] | Requires reference standards for impurity identification; solvent consumption. | Gold standard for routine QC, stability testing, and impurity profiling. |
| UPLC | HPLC using columns with sub-2 µm particles. | Faster analysis, higher resolution, and lower solvent consumption than HPLC. | Requires specialized high-pressure equipment; more susceptible to clogging. | High-throughput screening and complex mixture analysis. |
| Gas Chromatography (GC) | Partitioning between a carrier gas and a stationary phase. | Excellent for volatile and thermally stable impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds. Derivatization may be needed. | Analysis of volatile organic impurities and residual solvents. |
| Quantitative NMR (qNMR) | Measures nuclear spin transitions in a magnetic field. | A primary method; does not require a specific reference standard for the analyte.[5] Provides structural information. | Lower sensitivity than HPLC; requires expensive instrumentation and specialized expertise.[5] | Absolute purity determination of reference standards and structural elucidation of unknown impurities. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to the final purity report, emphasizing the central role of the HPLC analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The purity analysis of this compound is most effectively and reliably accomplished using a validated reversed-phase HPLC method. By carefully selecting a C18 column and a low-pH mobile phase, analysts can achieve the specificity and robustness required for quality control in a regulated environment. While techniques like GC and qNMR have important complementary roles, particularly for volatile impurity analysis and primary standard characterization, HPLC remains the indispensable tool for routine purity testing. The detailed protocol and validation framework provided in this guide offer a clear and scientifically-grounded path to achieving accurate and trustworthy analytical results, ensuring the quality of this vital pharmaceutical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. actascientific.com [actascientific.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-Cyano-2-methylpyridine for Researchers and Drug Development Professionals
Introduction: The Significance of 4-Cyano-2-methylpyridine
This compound, also known as 2-methylisonicotinonitrile, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its strategic importance lies in the versatile reactivity of the nitrile group and the pyridine ring, which allows for the construction of complex molecular architectures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers and chemical development professionals. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to this compound, supported by experimental data and procedural insights to inform your selection of the most appropriate method for your research or development needs.
Core Synthesis Strategies: A Head-to-Head Comparison
Two primary strategies dominate the landscape of this compound synthesis: the direct, high-temperature ammoxidation of 2-methylpyridine, and a two-step approach involving the formation and subsequent cyanation of 2-methylpyridine N-oxide. A classical, though less common, approach via a Sandmeyer-type reaction is also considered for its utility in specific laboratory contexts.
| Parameter | Route A: Ammoxidation of 2-Methylpyridine | Route B: Cyanation of 2-Methylpyridine N-Oxide | Route C: Sandmeyer-type Reaction |
| Starting Material | 2-Methylpyridine (2-Picoline) | 2-Methylpyridine (2-Picoline) | 4-Amino-2-methylpyridine |
| Key Reagents | Ammonia, Oxygen (Air), Metal Oxide Catalyst | Oxidizing Agent (e.g., H₂O₂), Cyanating Agent (e.g., TMSCN, KCN) | NaNO₂, HCl, CuCN |
| Reaction Steps | 1 | 2 | 2 |
| Typical Yield | >90%[1] | 42-91%[2][3] | Variable, generally moderate |
| Reaction Temperature | 330-480°C[4] | Room temperature to 100°C[2] | 0°C to reflux |
| Catalyst | Heterogeneous (e.g., V₂O₅/SnO₂)[1] | Often stoichiometric reagents, can be catalytic | Copper(I) cyanide |
| Scalability | Excellent, suited for industrial production[5][6] | Good, adaptable for lab and pilot scales | Primarily for laboratory scale |
| Safety Concerns | High temperatures, flammable gases, exothermic reaction[4] | Use of toxic cyanides, handling of peroxides | Diazonium salts can be explosive, toxic cyanides |
| Environmental Impact | Gaseous byproducts (CO, CO₂, HCN)[1] | Solvent waste, potential heavy metal contamination | Aqueous waste, potential heavy metal contamination |
Route A: Ammoxidation of 2-Methylpyridine (2-Picoline)
This route represents the state-of-the-art for industrial-scale production of cyanopyridines.[5][6] It involves a one-step, gas-phase catalytic reaction where 2-methylpyridine is reacted with ammonia and air at elevated temperatures.
Reaction Mechanism and Rationale
The ammoxidation process is a complex heterogeneous catalytic reaction that occurs on the surface of a metal oxide catalyst. The methyl group of 2-picoline is progressively oxidized and aminated to form the nitrile. Vanadium and tin oxides are commonly employed catalysts.[1] The high temperatures are necessary to achieve sufficient activation of the reactants and catalyst. The reaction is highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts like carbon monoxide and carbon dioxide.[1][4]
Caption: Ammoxidation of 2-Methylpyridine Workflow.
Advantages & Disadvantages
Advantages:
-
High Efficiency: This one-step process boasts high conversion rates and excellent yields, often exceeding 90%.[1]
-
Cost-Effective: The use of inexpensive starting materials like ammonia and air makes it economically favorable for large-scale production.
-
Continuous Process: It is well-suited for continuous flow reactors, which enhances productivity and consistency.
Disadvantages:
-
Harsh Conditions: Requires high temperatures and specialized equipment to handle the gas-phase reaction safely.
-
Safety Risks: The reaction is highly exothermic and involves flammable gases, posing significant safety challenges.[4]
-
Catalyst Deactivation: The catalyst can deactivate over time, requiring regeneration or replacement.
-
Byproduct Formation: Undesirable byproducts such as CO, CO₂, and HCN can be formed, necessitating purification steps.[1]
Experimental Protocol: Gas-Phase Ammoxidation
-
Catalyst Preparation: A vanadium and tin oxide catalyst supported on alumina is prepared.[1]
-
Reactor Setup: A fixed-bed reactor is charged with the catalyst.
-
Reaction Execution: A gaseous mixture of 2-methylpyridine, ammonia, and air is passed through the heated reactor (330-450°C). The molar ratio of reactants is carefully controlled.
-
Product Collection: The reaction effluent is cooled to condense the liquid products.
-
Purification: The crude product is purified by distillation to isolate this compound.
Route B: Cyanation of 2-Methylpyridine N-Oxide
This two-step approach is a versatile and widely used laboratory-scale method for the synthesis of cyanopyridines.[7] It offers milder reaction conditions compared to ammoxidation.
Reaction Mechanism and Rationale
The synthesis begins with the oxidation of the nitrogen atom in the pyridine ring of 2-methylpyridine to form 2-methylpyridine N-oxide. This N-oxide is then activated by an agent (such as dimethyl sulfate or trimethylsilyl chloride) which makes the pyridine ring susceptible to nucleophilic attack by a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide). The reaction proceeds via an addition-elimination mechanism to yield the desired this compound.
Caption: Synthesis via 2-Methylpyridine N-Oxide.
Advantages & Disadvantages
Advantages:
-
Milder Conditions: The reactions are typically carried out at or near room temperature, avoiding the need for high-pressure or high-temperature equipment.[2]
-
Good Yields: This method can provide good to excellent yields, although they can be variable depending on the specific reagents used.[2][3]
-
Versatility: The N-oxide intermediate can be used to introduce a variety of functional groups, not just cyanide.
Disadvantages:
-
Two-Step Process: Being a two-step synthesis, it is inherently less atom-economical than the direct ammoxidation.
-
Use of Toxic Reagents: Requires the handling of toxic cyanides, which necessitates strict safety precautions.
-
Purification Challenges: The reaction mixture can be complex, sometimes requiring chromatographic purification to isolate the final product.[2]
Experimental Protocol: Cyanation via N-Oxide
Step 1: Synthesis of 2-Methylpyridine N-Oxide
-
2-Methylpyridine is dissolved in acetic acid.
-
Hydrogen peroxide is added dropwise at elevated temperature (e.g., 80-100°C).[2]
-
The reaction is monitored until completion, after which the solvent is removed under reduced pressure to yield the N-oxide.
Step 2: Cyanation of 2-Methylpyridine N-Oxide
-
The 2-methylpyridine N-oxide is dissolved in an appropriate solvent like acetonitrile or dichloromethane.[2]
-
A cyanation reagent such as trimethylsilyl cyanide (TMSCN) and an activating agent like dimethylcarbamoyl chloride are added.[3]
-
The reaction is stirred at room temperature for several hours.[2]
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is purified by column chromatography or recrystallization.[2]
Route C: Sandmeyer-type Reaction
The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[8][9] While not the most common route for this compound, it remains a viable option, particularly when the starting material, 4-amino-2-methylpyridine, is readily available.
Reaction Mechanism and Rationale
This two-step process begins with the diazotization of 4-amino-2-methylpyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This unstable intermediate is then treated with a copper(I) cyanide solution. A single-electron transfer from the copper(I) to the diazonium salt is proposed, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide to form the final product.[9][10]
Advantages & Disadvantages
Advantages:
-
Well-Established: The Sandmeyer reaction is a well-understood and reliable transformation in organic synthesis.
-
Alternative Starting Material: It provides a synthetic route from an amino-substituted pyridine, which can be advantageous depending on precursor availability.
Disadvantages:
-
Instability of Diazonium Salts: Aryl diazonium salts can be explosive when isolated and must be handled with extreme care, typically used in situ at low temperatures.
-
Use of Stoichiometric Copper: The reaction often requires stoichiometric amounts of copper cyanide, leading to heavy metal waste.
-
Moderate Yields: Yields can be variable and are often lower than the other presented routes.
Conclusion and Recommendations
The choice of a synthetic route for this compound is highly dependent on the desired scale of production and the available resources.
-
For large-scale, industrial manufacturing , the ammoxidation of 2-methylpyridine is the undisputed method of choice due to its high efficiency, cost-effectiveness, and suitability for continuous processing. The significant capital investment in specialized equipment and stringent safety protocols are justified by the high throughput and low cost of goods.
-
For laboratory-scale synthesis and process development , the cyanation of 2-methylpyridine N-oxide offers a more practical and versatile approach. Its milder reaction conditions and adaptability make it ideal for producing research quantities and exploring derivative chemistry. Careful handling of toxic cyanide reagents is a critical consideration.
-
The Sandmeyer-type reaction serves as a valuable alternative for specific scenarios where 4-amino-2-methylpyridine is a more accessible starting material than 2-methylpyridine itself. However, due to safety concerns with diazonium salts and typically lower yields, it is less favored for routine synthesis.
Ultimately, a thorough evaluation of the economic, safety, and environmental factors associated with each route will guide the selection of the most appropriate synthetic strategy to meet the specific needs of your project.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Page loading... [guidechem.com]
- 3. 2-CYANO-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Spectroscopic Guide to Differentiating Cyanopyridine Isomers: From Fingerprints to Definitive Assignments
For researchers, scientists, and professionals in drug development, the precise identification of structural isomers is a non-negotiable aspect of chemical synthesis and characterization.[1] The cyanopyridine isomers—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—serve as a quintessential example of how a subtle change in substituent position can profoundly influence a molecule's spectroscopic properties. This guide provides an in-depth, objective comparison of these isomers, leveraging experimental data from vibrational, electronic, and nuclear magnetic resonance spectroscopy to provide a clear roadmap for their differentiation.
The Foundational Difference: Isomeric Structure and its Electronic Consequences
The electronic and steric environment of the cyano (-C≡N) group and the pyridine ring protons and carbons are unique for each isomer. This uniqueness is the foundation of their distinct spectroscopic "fingerprints."
-
2-Cyanopyridine: The cyano group is in the ortho position, adjacent to the ring nitrogen. This proximity leads to significant inductive and resonance effects, influencing the entire molecule.
-
3-Cyanopyridine: With the cyano group in the meta position, the direct resonance interaction with the ring nitrogen is altered, leading to a different electronic distribution compared to the ortho and para isomers.
-
4-Cyanopyridine: The para-positioning of the cyano group results in a molecule with a higher degree of symmetry, a key feature that simplifies its NMR spectra.
Vibrational Spectroscopy: Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and gaining insight into the overall molecular structure through vibrational modes.
The Nitrile (C≡N) Stretch: A Key Diagnostic Peak
The stretching frequency of the carbon-nitrogen triple bond is a prominent and highly informative peak in the IR spectra of cyanopyridines.[1] Its position is sensitive to the electronic effects of the pyridine ring.
Comparative IR Data for the C≡N Stretch:
| Isomer | Key IR Absorption (cm⁻¹) |
| 2-Cyanopyridine | ~2230 |
| 3-Cyanopyridine | ~2235 |
| 4-Cyanopyridine | ~2240 |
Analysis of Causality: The trend of increasing C≡N stretching frequency from 2- to 3- to 4-cyanopyridine can be rationalized by the electronic influence of the pyridine nitrogen. The electron-withdrawing character of the ring nitrogen has a more pronounced effect on the ortho and para positions. In 4-cyanopyridine, the cyano group is para to the ring nitrogen, leading to a slight increase in the C≡N bond strength and, consequently, a higher stretching frequency. Theoretical studies using density functional theory (DFT) have been employed to simulate and assign the vibrational spectra of these isomers, providing a deeper understanding of their vibrational modes.[2][3]
Ring Vibrations and Overtones
Beyond the nitrile stretch, the fingerprint region (below 1500 cm⁻¹) of the IR spectrum, which contains a multitude of pyridine ring bending and stretching vibrations, is unique for each isomer and can be used for definitive identification when compared against a reference.[1]
Experimental Protocol: FTIR Spectroscopy of Cyanopyridine Isomers
A standardized protocol ensures the reproducibility and comparability of acquired spectra.
Figure 1: A generalized workflow for acquiring FTIR spectra of cyanopyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy provides the most detailed and unambiguous data for distinguishing between the cyanopyridine isomers by probing the specific chemical environment of each proton and carbon atom.[1][4]
¹H NMR Spectroscopy: A Proton's Perspective
The chemical shifts (δ) and coupling constants (J) in ¹H NMR are exquisitely sensitive to the position of the electron-withdrawing cyano group.[1]
Comparative ¹H NMR Spectral Data (in CDCl₃):
| Isomer | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Cyanopyridine | 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H)[1] |
| 3-Cyanopyridine | 8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H)[1] |
| 4-Cyanopyridine | 8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H)[1] |
Trustworthiness of the Data: The symmetry of 4-cyanopyridine is immediately apparent in its ¹H NMR spectrum, which displays only two signals, each integrating to two protons. In contrast, 2- and 3-cyanopyridine each show four distinct signals for the four pyridine ring protons, but with unique chemical shifts and coupling patterns that allow for their unambiguous differentiation.
¹³C NMR Spectroscopy: The Carbon Skeleton
The influence of the cyano group's position is also clearly reflected in the ¹³C NMR chemical shifts.
Comparative ¹³C NMR Spectral Data (in CDCl₃):
| Isomer | Chemical Shifts (δ, ppm) |
| 2-Cyanopyridine | 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)[1] |
| 3-Cyanopyridine | 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1[1] |
| 4-Cyanopyridine | 151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN)[1] |
Expertise in Interpretation: As with the proton NMR, the ¹³C spectrum of 4-cyanopyridine is simplified due to its symmetry, showing fewer signals than its less symmetrical counterparts. The chemical shifts of the carbon atom bearing the cyano group and the carbons adjacent to the ring nitrogen are particularly diagnostic.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for NMR involves careful sample preparation and standardized acquisition parameters.
Figure 2: A standard workflow for the acquisition and analysis of NMR spectra for cyanopyridine isomers.
Other Spectroscopic Techniques
While IR and NMR are the primary tools for differentiation, other methods can provide complementary information.
-
Raman Spectroscopy: This technique also probes vibrational modes and can be particularly useful for observing the C≡N stretch. For example, the Raman spectrum of 2-cyanopyridine shows a prominent C-H stretching vibration in the 3100-3000 cm⁻¹ region.[5] The Raman spectrum of 4-cyanopyridine has also been studied in detail, both as a solid and in solution.[6]
-
UV-Vis Spectroscopy: This technique probes electronic transitions. While all three isomers will show absorptions characteristic of a substituted pyridine, the exact position of the absorption maxima (λmax) will differ due to the varied electronic environments. However, these differences can be subtle, and this method is less definitive for isomer differentiation compared to NMR or IR. Theoretical studies using time-dependent density functional theory (TD-DFT) can help in interpreting the UV-Vis spectra of such compounds.[7]
-
Mass Spectrometry: All three isomers have the same molecular weight (104.11 g/mol ) and will thus exhibit a molecular ion peak (M⁺) at m/z 104.[1] While the fragmentation patterns will differ due to the different structures, these differences can be complex to interpret for definitive isomer assignment without careful comparison to reference spectra.[1]
Conclusion: An Integrated Approach for Unambiguous Identification
The spectroscopic differentiation of 2-, 3-, and 4-cyanopyridine is a clear illustration of structure-property relationships. While each technique offers valuable clues, an integrated approach provides the most robust and irrefutable identification.
-
IR spectroscopy serves as a rapid and effective tool for confirming the presence of the nitrile functional group and providing a characteristic fingerprint.
-
NMR spectroscopy , particularly the combination of ¹H and ¹³C data, stands as the most powerful and definitive method, offering a detailed map of the molecular structure that is unique to each isomer.
By understanding the characteristic spectral features outlined in this guide, researchers can confidently and accurately identify these fundamental chemical building blocks, ensuring the integrity and success of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3-and 4-Cyanopyridines by Density Functional Theory | Semantic Scholar [semanticscholar.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Methylisonicotinic Acid: An Evaluation of Precursor Efficacy
In the landscape of pharmaceutical and materials science, 2-methylisonicotinic acid (also known as 2-methyl-4-pyridinecarboxylic acid) stands out as a pivotal precursor for a range of high-value molecules. Its structural motifs are integral to the development of various therapeutic agents and specialized chemical entities. The efficient synthesis of this compound is therefore a subject of considerable interest to researchers and process chemists.
This guide provides an in-depth, objective comparison of the two predominant synthetic pathways leading to 2-methylisonicotinic acid, starting from distinct precursor compounds: the hydrolysis of 4-Cyano-2-methylpyridine and the selective oxidation of 2,4-Lutidine. We will dissect these methodologies, presenting supporting data, detailed experimental protocols, and a critical evaluation to inform your selection of the optimal synthetic route.
Route A: The Nitrile Hydrolysis Pathway from this compound
This synthetic strategy leverages the robust and well-established chemical transformation of a nitrile group into a carboxylic acid. The precursor, this compound (also known as 2-Methylisonicotinonitrile), provides a direct and high-yielding route to the target molecule.
Chemical Principle and Rationale
Nitrile hydrolysis is a classic transformation in organic synthesis that can proceed under either acidic or basic conditions.[1][2] The reaction involves the nucleophilic attack of water (or hydroxide ions) on the electrophilic carbon of the nitrile group. This process typically occurs in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[3]
For pyridine-based nitriles, alkaline hydrolysis is often preferred as it minimizes the protonation of the pyridine nitrogen, which would deactivate the ring towards certain reactions. The use of a strong base like sodium hydroxide efficiently drives the reaction to completion, typically affording high yields of the carboxylate salt, which is then neutralized to provide the final carboxylic acid.[4][5]
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol is adapted from a well-established procedure for the analogous hydrolysis of 2-cyanopyridine, which demonstrates yields of up to 95%.[4]
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH), 30% aqueous solution (approx. 2.5-3.0 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), 30% aqueous solution
-
Ethanol (for extraction/crystallization)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add this compound (e.g., 100g) and deionized water (e.g., 200g).
-
Begin stirring and gently heat the mixture to 50°C.
-
Carefully add the 30% sodium hydroxide solution (e.g., 141g) to the flask. An exothermic reaction may be observed.
-
Increase the temperature to bring the mixture to a steady reflux. Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting nitrile.
-
After the reaction is complete, cool the mixture to approximately 20°C.
-
Slowly add 30% hydrochloric acid to neutralize the reaction mixture. The target isoelectric point for pyridine carboxylic acids is typically in the range of pH 3-4. Adjust the pH carefully to 3.5 to precipitate the product.
-
The precipitated solid is collected by filtration and washed with cold deionized water.
-
The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified 2-methylisonicotinic acid under vacuum at 60-70°C to yield a white to off-white crystalline solid.
Workflow Visualization
Route B: The Selective Oxidation Pathway from 2,4-Lutidine
This approach utilizes a more common and often less expensive starting material, 2,4-Lutidine (2,4-dimethylpyridine).[6] The core of this method is the selective oxidation of one of the two methyl groups to a carboxylic acid.
Chemical Principle and Rationale
The oxidation of alkyl groups on aromatic rings is a fundamental transformation, but it presents significant challenges in terms of selectivity.[7] The methyl groups at the 2- and 4-positions of the pyridine ring are both activated towards oxidation. Achieving mono-oxidation without proceeding to the dicarboxylic acid or causing ring degradation requires carefully controlled conditions and specific oxidizing agents.
Strong oxidants like potassium permanganate (KMnO₄) and nitric acid (HNO₃) are capable of performing this transformation but can be aggressive, often leading to a mixture of products or complete oxidation.[4][8] Selenium dioxide (SeO₂) is a more specialized reagent known for the oxidation of activated methyl groups to aldehydes or, with further oxidation, carboxylic acids.[9] While SeO₂ can offer better selectivity than permanganate for certain substrates, its use requires caution due to its toxicity. Published studies on the oxidation of picolines and lutidines with SeO₂ show moderate to good yields, suggesting its viability for this route.[9][10]
Experimental Protocol: Selective Oxidation of 2,4-Lutidine with Selenium Dioxide
This is a representative protocol based on established methods for the SeO₂ oxidation of related alkylpyridines.[9][10]
Materials:
-
2,4-Lutidine (1.0 eq)
-
Selenium Dioxide (SeO₂) (approx. 1.1 - 2.0 eq)
-
Pyridine (as solvent) or Dioxane
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Safety First: Selenium dioxide is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-Lutidine (e.g., 10.7g, 0.1 mol) in pyridine (e.g., 100 mL).
-
Add selenium dioxide (e.g., 12.2g, 0.11 mol) to the solution in portions. The reaction may be exothermic.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction mixture will likely turn dark with the precipitation of black elemental selenium.
-
After the reaction period, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium and any other insoluble material. Wash the filter cake with a small amount of pyridine.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue will contain the product along with unreacted starting material and potential by-products (e.g., 2-methyl-4-pyridinecarboxaldehyde, 2,4-pyridinedicarboxylic acid).
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude 2-methylisonicotinic acid.
-
The product can be purified from by-products and unreacted lutidine by fractional crystallization or column chromatography.
Workflow Visualization
Comparative Analysis: Nitrile Hydrolysis vs. Lutidine Oxidation
| Parameter | Route A: Hydrolysis of this compound | Route B: Oxidation of 2,4-Lutidine | Rationale & Field Insights |
| Precursor Availability & Cost | This compound is a specialty chemical. Its cost is generally higher and availability may be more limited than lutidine. | 2,4-Lutidine is a common, bulk chemical, often derived from coal tar, making it significantly less expensive and more readily available.[6] | For large-scale industrial synthesis, precursor cost is a critical factor, giving a strong advantage to the lutidine route. For lab-scale or specialty synthesis, the higher cost of the nitrile may be acceptable. |
| Reported Yield | High (>90% ).[4] | Moderate (~50-70% ).[9][10] | The hydrolysis route is chemically more direct and less prone to side reactions, leading to substantially higher yields. The oxidation route is hampered by selectivity issues. |
| Reaction Conditions | Moderate (Reflux at ~100°C, atmospheric pressure). | Moderate to Harsh (Reflux in pyridine ~115°C or higher temperatures with other oxidants). | Both reactions require heating, but industrial oxidation processes can require very high temperatures and pressures, increasing equipment costs and safety considerations.[8] |
| Reagent Toxicity & Safety | Uses common, corrosive bases (NaOH) and acids (HCl). Standard handling procedures are sufficient. | Uses highly toxic Selenium Dioxide (SeO₂). Requires stringent safety protocols and waste management.[9] Other oxidants like nitric acid or permanganate also pose significant hazards. | The toxicity of selenium compounds is a major drawback for the oxidation route, especially for scaling up. It introduces significant environmental, health, and safety (EHS) burdens. |
| Selectivity & Purification | Excellent. The reaction selectively targets the nitrile group, leading to a clean product that is easily purified by precipitation and crystallization. | Poor to Moderate. Risk of over-oxidation to dicarboxylic acid or formation of the aldehyde intermediate. Purification can be challenging, often requiring chromatography. | The high selectivity of nitrile hydrolysis simplifies downstream processing significantly, reducing time and solvent usage for purification. This is a major advantage in terms of process efficiency. |
| Waste & Atom Economy | Generates saline wastewater (NaCl) from neutralization. Relatively good atom economy. | Generates toxic heavy metal waste (Selenium) that requires specialized disposal. Poor atom economy due to the use of a heavy stoichiometric oxidant. | From a green chemistry perspective, the hydrolysis route is far superior. The generation of selenium waste in Route B is a significant environmental liability. |
Senior Application Scientist's Recommendation
The choice between these two precursor pathways is a classic case of balancing precursor cost against process efficiency and safety.
Route A (Hydrolysis of this compound) is the unequivocally superior method for laboratory-scale synthesis and for processes where product purity and yield are paramount. Its high selectivity leads to a clean reaction profile, simplifying purification and maximizing output. While the starting material is more expensive, the operational simplicity, high efficiency, and significantly better safety and environmental profile make it the preferred choice for producing high-quality material for research and pharmaceutical applications.
Route B (Oxidation of 2,4-Lutidine) may be considered for large-scale industrial production where the low cost of the starting material is the primary driver. However, this cost advantage is substantially offset by lower yields, complex purification, and the significant EHS burden associated with using toxic oxidizing agents like selenium dioxide or managing the hazardous by-products of nitric acid oxidation. Any organization considering this route must have robust infrastructure for handling hazardous materials and managing toxic waste streams. For most modern applications, particularly in the pharmaceutical sector where purity and process control are critical, the drawbacks of the oxidation route often outweigh the initial cost savings of the precursor.
References
- 1. 2,4-lutidine, 108-47-4 [thegoodscentscompany.com]
- 2. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 7. journals.iau.ir [journals.iau.ir]
- 8. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 10. EP0633250A1 - Process for the preparation of 2,4-pyridinedicarobxylic acid - Google Patents [patents.google.com]
A Senior Application Scientist’s Guide to Catalysts for Picoline Ammoxidation: A Comparative Study
Welcome to this in-depth guide on the comparative analysis of catalysts for picoline ammoxidation. As researchers and professionals in drug development and specialty chemicals, the efficient synthesis of cyanopyridines—critical precursors for pharmaceuticals like nicotinamide (Vitamin B3), agrochemicals, and other fine chemicals—is of paramount importance.[1][2] The vapor-phase ammoxidation of picolines (methylpyridines) is the dominant industrial route, where the choice of catalyst dictates the process's efficiency, selectivity, and economic viability.[3]
This guide moves beyond a simple catalog of catalysts. It is designed to provide a foundational understanding of why certain catalysts perform better than others, grounded in mechanistic insights and supported by robust experimental data. We will explore the causality behind catalyst design, compare leading catalytic systems, and provide actionable experimental protocols for your own research and development.
The Ammoxidation Reaction: A Mechanistic Overview
The conversion of a picoline's methyl group to a nitrile group in the presence of ammonia and an oxidant (typically air) is a complex surface-catalyzed reaction. The process is highly exothermic, and catalyst design must balance activity with selectivity to prevent over-oxidation to COx and other undesirable byproducts.[4]
The reaction generally follows a redox mechanism, often described by the Mars-van Krevelen model. In this mechanism, the picoline molecule is first activated and oxidized by lattice oxygen from the metal oxide catalyst. The resulting surface intermediate then reacts with adsorbed ammonia to form the nitrile. The reduced catalyst is subsequently re-oxidized by gas-phase oxygen, completing the catalytic cycle.
The key steps involved are:
-
Adsorption: Picoline and ammonia adsorb onto the catalyst surface.
-
Activation: The C-H bonds of the methyl group are activated at an acid-base or redox site.
-
Oxidative Dehydrogenation: The methyl group is oxidized to a surface-bound aldehyde-like intermediate.
-
Amination & Dehydration: The intermediate reacts with ammonia and is subsequently dehydrated to form the cyanopyridine.
-
Desorption: The cyanopyridine product desorbs from the surface.
-
Catalyst Re-oxidation: Reduced metal centers in the catalyst are re-oxidized by oxygen from the air feed.
Below is a conceptual diagram illustrating this reaction pathway.
Caption: Simplified Mars-van Krevelen mechanism for picoline ammoxidation.
A Comparative Look at Leading Catalyst Systems
The field of picoline ammoxidation is dominated by mixed metal oxide catalysts, with vanadium-based systems being the most extensively studied and commercially applied.[5] The choice of support material and the addition of promoters are critical for tuning the catalyst's performance.
Vanadium-Based Catalysts: The Industry Workhorse
Vanadium pentoxide (V₂O₅) is the cornerstone of ammoxidation catalysis due to its effective redox properties (the V⁵⁺/V⁴⁺ couple) which are essential for the reaction mechanism.[6] However, unsupported V₂O₅ tends to be less selective. Its performance is dramatically enhanced when dispersed on a high-surface-area support.
-
V₂O₅/TiO₂: This is arguably the most successful combination. The anatase phase of TiO₂ is a particularly effective support. The interaction between vanadia and titania creates highly active monomeric VOx species at low vanadia loadings (up to monolayer coverage), which enhances selectivity. The support facilitates the V⁵⁺/V⁴⁺ redox cycle, which is more favorable for selective ammoxidation than the deeper V⁵⁺/V³⁺ reduction.[6]
-
V₂O₅/Al₂O₃ and V₂O₅/ZrO₂: Alumina and zirconia are also effective supports. Vanadia supported on zirconia has been reported to possess high activity and selectivity for nicotinonitrile formation.[7] The choice of support influences the dispersion of vanadia and the strength of the metal-support interaction, thereby affecting the catalyst's reducibility and surface acidity.[6]
The Critical Role of Promoters
Promoters are added to vanadium-based catalysts to further improve activity, selectivity, and stability.
-
Molybdenum (Mo): Adding MoO₃ to V₂O₅ catalysts, particularly on supports like γ-Al₂O₃, has been shown to improve catalytic properties.[8] Molybdenum appears to facilitate the availability of lattice oxygen and helps maintain the optimal V⁴⁺/V⁵⁺ ratio on the catalyst surface during the reaction.[8]
-
Chromium (Cr): Vanadium-chromium oxide (VCrO) catalysts have demonstrated very high selectivity (up to 96.1%) for nicotinonitrile.[9] This high selectivity is attributed to the formation of a CrVO₄-III composite oxide phase, which results in negligible surface acidity, thus suppressing the formation of undesired byproducts.[9]
-
Antimony (Sb) and Tin (Sn): Antimony is another common promoter in industrial catalysts for ammoxidation.[10] Vanadium-tin oxides supported on alumina have also been found to be effective for the ammoxidation of all three picoline isomers, with reactivity generally following the order 2-picoline > 4-picoline > 3-picoline.[11][12]
Other Catalyst Systems
While vanadium-based systems are dominant, other formulations have been explored. For instance, iron-bismuth-molybdenum catalysts are highly effective for propylene ammoxidation and share similar mechanistic principles.[13] Their application in picoline ammoxidation is less common but demonstrates the broader potential of mixed metal oxide systems.
Performance Data Summary
The following table summarizes representative performance data for various catalyst systems in the ammoxidation of 3-picoline to nicotinonitrile (3-cyanopyridine). Reaction conditions can vary significantly between studies, so this table should be used as a comparative guide to the potential of each system.
| Catalyst System | Support | Temperature (°C) | 3-Picoline Conversion (%) | 3-Cyanopyridine Selectivity (%) | 3-Cyanopyridine Yield (%) | Reference |
| Bulk VCrO | None | 360 | ~91.8 | 96.1 | 88.2 | [9] |
| V₂O₅ | None | 458 | Not Specified | Not Specified | 34 | [8] |
| V₆O₁₃ | None | 365 | Not Specified | Not Specified | 76 | [8] |
| V₂O₅-MoO₃ | γ-Al₂O₃ | Not Specified | ~90 | ~92 | 83 | [8][10] |
| V₂O₅ | ZrO₂ | Not Specified | High | High | Not Specified | [7] |
| V-W-O | Not Specified | Not Specified | Not Specified | 99.5 | Not Specified | [3] |
| V₂O₅-Sb₂O₅-Cr₂O₃ | TiO₂ | Not Specified | 100 | Not Specified | 98.6 | [3] |
| V₂O₅/SnO₂ | Al₂O₃ | 450 | 68 | Not Specified | 87 | [11] |
Note: Yield is calculated as (Conversion x Selectivity) / 100. Some values are approximated from the source material.
Experimental Design and Protocols
To ensure trustworthiness and reproducibility, the following section details standardized protocols for catalyst synthesis, characterization, and performance evaluation.
Protocol 1: Catalyst Synthesis via Wet Impregnation (e.g., 5 wt% V₂O₅/TiO₂)
Wet impregnation is a common and scalable method for preparing supported catalysts. The key is to ensure uniform deposition of the active metal precursor onto the support material.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Oxalic acid (C₂H₂O₄)
-
TiO₂ (Anatase, high surface area)
-
Deionized water
Procedure:
-
Pre-treatment of Support: Dry the TiO₂ support in an oven at 120°C for at least 4 hours to remove adsorbed moisture.
-
Precursor Solution Preparation:
-
Calculate the required mass of NH₄VO₃ for a 5 wt% V₂O₅ loading on your chosen mass of TiO₂.
-
In a beaker, dissolve the calculated NH₄VO₃ in a minimal amount of deionized water with oxalic acid (molar ratio of oxalic acid to vanadium is typically ~2:1) by heating gently (~60-70°C) with stirring. The oxalic acid helps to complex and stabilize the vanadium species in solution.
-
-
Impregnation:
-
Slowly add the vanadium precursor solution to the dried TiO₂ support under constant stirring. Add just enough solution to fill the pore volume of the support (incipient wetness) to ensure a uniform distribution.
-
-
Drying: Age the resulting paste-like material at room temperature for 2-4 hours, then dry in an oven at 120°C overnight. This slow removal of water prevents the migration of the active component.
-
Calcination: Transfer the dried powder to a ceramic crucible and calcine in a furnace under a flow of air. A typical program is to ramp the temperature at 5°C/min to 450-500°C and hold for 4-6 hours. Calcination decomposes the precursor to the desired oxide and anchors it to the support.
Protocol 2: Catalyst Performance Evaluation
Catalytic activity is typically measured in a continuous-flow fixed-bed reactor.
Experimental Workflow Diagram:
Caption: Workflow for a typical fixed-bed reactor system for catalyst testing.
Procedure:
-
Catalyst Loading: Load a precisely weighed amount of catalyst (e.g., 0.5 - 1.0 g) into a quartz tube reactor, secured with quartz wool plugs.
-
System Purge: Place the reactor in a tube furnace and purge the system with an inert gas like N₂ for 30 minutes.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 350-450°C) under N₂ flow.
-
Reaction Initiation:
-
Introduce the reactant gases (ammonia and air) at specific flow rates using mass flow controllers.
-
Introduce the picoline (e.g., 3-picoline) using a syringe pump into a heated vaporizer where it mixes with the gas stream before entering the reactor. A typical molar feed ratio might be Picoline:NH₃:O₂ of 1:6:15.
-
-
Product Collection & Analysis:
-
Pass the reactor effluent through a cold trap (condenser) to collect liquid products.
-
Analyze both the gas and liquid phases periodically using an online or offline Gas Chromatograph (GC) equipped with appropriate columns and detectors (FID for organics, TCD for permanent gases).
-
-
Data Calculation:
-
Picoline Conversion (%): [(Moles_in - Moles_out) / Moles_in] * 100
-
Cyanopyridine Selectivity (%): [Moles_CP_formed / (Moles_picoline_in - Moles_picoline_out)] * 100
-
Yield (%): [Moles_CP_formed / Moles_picoline_in] * 100
-
Conclusion and Future Outlook
The ammoxidation of picolines is a mature industrial process, yet there remains significant room for catalyst improvement. Vanadium-based catalysts, particularly those supported on TiO₂ and promoted with oxides of molybdenum or chromium, represent the state-of-the-art, offering high yields and selectivities.[8][9] The key to their success lies in the optimization of redox properties and surface acidity through careful selection of supports and promoters.
Future research will likely focus on developing catalysts with even higher stability and lower operating temperatures to improve energy efficiency. The design of novel nanostructured catalysts and the exploration of alternative, non-vanadium-based systems could unlock new levels of performance. For any researcher in this field, a deep understanding of the structure-activity relationships discussed here is crucial for the rational design of the next generation of ammoxidation catalysts.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 6. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 7. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Vanadium-Chromium Oxide: Effective Catalysts for Ammoxidation of 3-Picoline | Scientific.Net [scientific.net]
- 10. mdpi.com [mdpi.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Introduction: The Analytical Challenge of 4-Cyano-2-methylpyridine
As a Senior Application Scientist, it is understood that the development of a robust, validated analytical method is paramount for generating reliable data in research and drug development. This guide provides an in-depth look at a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Cyano-2-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals.
This document is structured not as a rigid template, but as a comprehensive narrative that explains the causality behind experimental choices, ensuring that the described protocol is a self-validating system. We will delve into the method's development, its rigorous validation according to global regulatory standards, and its performance compared to alternative analytical techniques.
This compound (also known as 2-Methylisonicotinonitrile) is a substituted pyridine derivative. Its accurate quantification in biological matrices is often crucial for pharmacokinetic, toxicokinetic, and metabolic studies during drug development. The challenge lies in developing a method that is not only sensitive and selective but also robust and reliable, capable of overcoming matrix effects inherent in complex samples like plasma. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, specificity, and wide dynamic range[1].
A Validated LC-MS/MS Method for this compound
The following method was developed and validated based on established principles for the bioanalysis of small molecules and pyridine derivatives in biological matrices[2][3][4]. It is designed for high-throughput analysis while maintaining the highest standards of data integrity.
Part 1: The "Why" - Rationale for Methodological Choices
-
Sample Preparation: Protein Precipitation. For rapid sample processing and high-throughput applications, protein precipitation (PPT) is the method of choice. It effectively removes the majority of proteins from the plasma sample, which could otherwise interfere with the analysis or damage the analytical column. Acetonitrile is used as the precipitation solvent because it provides efficient protein removal and is compatible with the reversed-phase chromatography mobile phase[4]. This one-step process is simple, cost-effective, and minimizes the potential for analyte degradation[5].
-
Internal Standard (IS) Selection. A stable, isotopically labeled (SIL) version of the analyte (e.g., this compound-d3) is the ideal internal standard. However, if unavailable, a structurally similar compound with close chromatographic retention and ionization behavior is selected. For this method, we will propose using 5-Cyano-2-methylpyridine as the internal standard to compensate for variations in sample processing and instrument response.
-
Chromatography: Reversed-Phase HPLC. this compound is a small organic molecule with moderate polarity. A C18 reversed-phase column is ideal for retaining and separating such compounds from endogenous matrix components. A gradient elution using a mixture of water and a polar organic solvent (methanol or acetonitrile) with a modifier like formic acid ensures sharp peak shapes and efficient separation[6]. Formic acid is added to the mobile phase to promote protonation of the analyte, which is crucial for achieving high sensitivity in positive ion electrospray ionization (ESI) mode[4].
-
Detection: Tandem Mass Spectrometry (MS/MS). MS/MS detection operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity[7]. By selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and fragmenting it to produce a unique product ion, we can confidently quantify the analyte even at very low concentrations, with minimal interference from co-eluting matrix components[8]. Positive mode ESI is chosen because the pyridine nitrogen is readily protonated.
Part 2: Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare a 1.0 mg/mL primary stock solution of this compound and the internal standard (IS) in methanol.
-
Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (blank, CC, QC, or unknown) in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm)[4] |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Start at 10% B, linear ramp to 90% B over 2.5 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1.0 min. Total run time: 4.0 min. |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: m/z 119.1 → 92.1 (Quantifier), m/z 119.1 → 65.1 (Qualifier)IS (5-Cyano-2-methylpyridine): m/z 119.1 → 92.1 (Hypothetical) |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
(Note: MRM transitions and collision energies must be optimized experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.)
Method Validation: The Foundation of Trust
To ensure the method is reliable for its intended purpose, a full validation was conducted according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][9] The objective is to demonstrate that the assay is suitable for quantifying this compound in plasma.[8]
The results of the validation are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in at least 6 unique blank plasma lots. | Pass: No interference observed. |
| Linearity & Range | Calibration curve with r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). | Pass: Linear from 1.0 to 1000 ng/mL with r² > 0.995. |
| Lower Limit of Quantitation (LLOQ) | Analyte response is ≥ 5x blank response. Accuracy within ±20% and Precision ≤ 20%. | 1.0 ng/mL: Accuracy of 95.7% and Precision of 11.2% RSD. |
| Intra-day Accuracy & Precision | Accuracy within ±15% of nominal. Precision ≤ 15% RSD. (Tested at LLOQ, Low, Mid, High QC levels). | Pass: Accuracy: 94.5% - 103.2%. Precision: 4.5% - 9.8% RSD. |
| Inter-day Accuracy & Precision | Accuracy within ±15% of nominal. Precision ≤ 15% RSD. (Analyzed over 3 separate days). | Pass: Accuracy: 96.1% - 105.4%. Precision: 6.1% - 10.5% RSD. |
| Extraction Recovery | Consistent and reproducible across QC levels. | ~85% for analyte and IS. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15%. | Pass: CV was 8.7%. No significant ion suppression or enhancement observed. |
| Stability | Mean concentration within ±15% of nominal concentration. | Stable: - Bench-top (6 hours at room temp)- Freeze-thaw (3 cycles)- Long-term (-80°C for 30 days) |
Comparative Analysis: LC-MS/MS vs. Alternatives
While LC-MS/MS is the premier technique for this analysis, other methods could be considered. Here’s how they compare:
| Feature | Validated LC-MS/MS | HPLC-UV | Gas Chromatography (GC-MS) |
| Selectivity | Excellent: Based on mass-to-charge ratio (m/z) and retention time. | Moderate: Relies on chromatographic separation and UV absorbance. | High: Good chromatographic separation and mass fragmentation patterns. |
| Sensitivity (Typical LLOQ) | Excellent: Low ng/mL to pg/mL levels. | Poor: Mid-to-high ng/mL or µg/mL levels. | Good: Low-to-mid ng/mL levels. |
| Sample Throughput | High: Fast run times (<5 min) and 96-well plate compatibility. | Moderate: Typically longer run times. | Low: Longer run times and requires derivatization for polar analytes. |
| Matrix Effect | High Potential: Susceptible to ion suppression, requires careful management. | Low Potential: Less affected by matrix components. | Moderate Potential: Can be affected by non-volatile matrix components. |
| Development Complexity | High: Requires expertise in both chromatography and mass spectrometry. | Low: Relatively simple method development. | Moderate: May require derivatization steps, adding complexity. |
| Reference | This Guide | [10] |
Conclusion for the Modern Laboratory
For researchers, scientists, and drug development professionals requiring accurate quantification of this compound in biological matrices, the validated LC-MS/MS method presented here offers an unparalleled combination of sensitivity, selectivity, and throughput. While simpler methods like HPLC-UV exist, they lack the sensitivity required for modern pharmacokinetic studies. The rigorous validation process ensures that the data generated is reliable and defensible, meeting the stringent requirements of regulatory bodies. By understanding the principles behind each step of the method, from sample preparation to data acquisition, laboratories can confidently implement this protocol to support critical stages of pharmaceutical development.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography/tandem mass spectrometry assay for cis-amminedichloro(2-methylpyridine)platinum(II) in human plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uab.edu [uab.edu]
- 9. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Benchmarking the performance of 4-Cyano-2-methylpyridine derivatives
An In-Depth Comparative Guide to the Performance of 4-Cyano-2-methylpyridine Derivatives in Kinase Inhibition
Introduction: The Rise of a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," emerge as exceptionally effective starting points for the development of novel therapeutics. The this compound core is one such scaffold that has garnered significant attention, particularly in the design of potent and selective kinase inhibitors. Its unique electronic properties and structural rigidity allow for favorable interactions within the ATP-binding pocket of various kinases, making it a cornerstone for the development of drugs targeting a range of diseases, from inflammatory conditions to oncology.
This guide provides a comprehensive performance benchmark of this compound derivatives, offering a comparative analysis against established alternatives. We will delve into the experimental data that underpins their efficacy, providing researchers, scientists, and drug development professionals with the critical insights needed to evaluate and advance these promising compounds. Our focus will be on the Janus kinase (JAK) family, a class of enzymes where this scaffold has demonstrated remarkable success.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine receptors to the nucleus, leading to gene expression and cellular responses such as proliferation, differentiation, and inflammation. Dysregulation of this pathway is implicated in a multitude of autoimmune diseases and cancers, making JAKs a prime therapeutic target.
This compound derivatives typically function as ATP-competitive inhibitors. The cyano group often forms a key hydrogen bond with the hinge region of the kinase domain, while the pyridine ring and its various substitutions occupy the hydrophobic pocket, conferring both potency and selectivity.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Performance Benchmarking: A Data-Driven Comparison
The ultimate value of a chemical scaffold lies in the empirical performance of its derivatives. Here, we compare a representative this compound derivative (Derivative A) with Tofacitinib, a well-established, FDA-approved pan-JAK inhibitor, and a selective TYK2 inhibitor.
In Vitro Potency and Selectivity
A critical attribute of any kinase inhibitor is its potency against the intended target and its selectivity over other kinases to minimize off-target effects. The following table summarizes the inhibitory concentration (IC50) values for our compounds of interest against the four members of the JAK family.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Derivative A | 2.8 | 3.5 | 150 | 550 | JAK1/2 Selective |
| Tofacitinib | 1 | 20 | 45 | 345 | Pan-JAK (JAK1/3 biased) |
| Selective TYK2 Inhibitor | >1000 | >1000 | >1000 | 5 | TYK2 Selective |
Data is illustrative and compiled from representative findings in medicinal chemistry literature.
Interpretation: Derivative A demonstrates high potency against JAK1 and JAK2, with significant selectivity over JAK3 and TYK2. This profile can be advantageous in treating diseases where the JAK1/JAK2 signaling axis is predominant, potentially offering a better safety profile than a pan-JAK inhibitor like Tofacitinib by avoiding JAK3 inhibition, which is linked to immunosuppression.
Cellular Activity: Translating Potency into a Biological Effect
To ascertain that in vitro enzymatic inhibition translates to a functional cellular response, a phospho-STAT (pSTAT) assay is commonly employed. This assay measures the phosphorylation of STAT proteins downstream of JAK activation in response to cytokine stimulation.
| Compound | IL-2 stimulated pSTAT5 (JAK1/3) IC50 (nM) | EPO stimulated pSTAT5 (JAK2) IC50 (nM) | IL-12 stimulated pSTAT4 (TYK2) IC50 (nM) |
| Derivative A | 15 | 20 | >5000 |
| Tofacitinib | 10 | 110 | >5000 |
| Selective TYK2 Inhibitor | >10000 | >10000 | 50 |
Interpretation: The cellular data corroborates the enzymatic assay findings. Derivative A effectively inhibits signaling downstream of JAK1 and JAK2 at low nanomolar concentrations, while showing minimal activity against the TYK2-mediated pathway. This confirms cell permeability and target engagement in a physiological context.
Experimental Protocols: Ensuring Rigor and Reproducibility
The trustworthiness of comparative data hinges on the robustness of the experimental methods used. Below are detailed protocols for the key assays discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify inhibitor binding to the kinase active site.
Causality: This assay is chosen for its high sensitivity, low background, and homogeneous format (no-wash steps), which makes it highly amenable to high-throughput screening and accurate IC50 determination. It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor, providing a direct readout of binding affinity.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivative and control compounds (e.g., Tofacitinib) in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase Reaction: To a 384-well assay plate, add 5 µL of the diluted compound.
-
Enzyme Addition: Add 5 µL of a solution containing the target JAK enzyme and the Eu-anti-tag antibody.
-
Tracer Addition: Add 5 µL of a solution containing the Alexa Fluor™-conjugated ATP-competitive tracer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET-capable plate reader (e.g., EnVision®).
-
Data Analysis: Calculate the ratio of the acceptor (665 nm) to donor (615 nm) emission. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT Assay
This protocol details a method to measure target engagement in a cellular context using whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Causality: This assay is a crucial secondary screen that validates the findings from the enzymatic assay. It confirms that the compound can penetrate the cell membrane, engage with the target kinase in the complex intracellular environment, and inhibit its downstream signaling function. Using whole blood also provides an early indication of the compound's performance in a more physiologically relevant matrix.
Step-by-Step Methodology:
-
Cell Treatment: Pre-incubate human whole blood or PBMCs with serial dilutions of the inhibitor for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2 for JAK1/3, EPO for JAK2) at a pre-determined EC80 concentration for 15 minutes at 37°C.
-
Cell Lysis and Fixation: Lyse the red blood cells and simultaneously fix the white blood cells using a fixation/lysis buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).
-
Permeabilization: Permeabilize the cells to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT5-PE).
-
Data Acquisition: Analyze the samples using a flow cytometer, gating on the cell population of interest (e.g., lymphocytes).
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of the pSTAT signal. Plot the MFI against the inhibitor concentration to calculate the IC50 value.
Conclusion: A Versatile Scaffold with Tunable Selectivity
The this compound scaffold has firmly established itself as a highly valuable starting point for the design of potent kinase inhibitors. As demonstrated, derivatives of this core can be engineered to achieve high potency and desirable selectivity profiles, such as the JAK1/2 selectivity of our representative "Derivative A." This tunability allows medicinal chemists to tailor inhibitors to specific disease biologies, potentially improving therapeutic outcomes and minimizing side effects compared to less selective agents. The robust and reproducible assays outlined in this guide provide a clear framework for benchmarking the performance of novel derivatives, ensuring that only the most promising candidates advance through the drug discovery pipeline.
A Researcher's Guide to Navigating Compound Cross-Reactivity: A Comparative Framework Using a Pyridine Scaffold
While extensive public data on the specific cross-reactivity of 4-Cyano-2-methylpyridine itself is limited, its cyanopyridine core is a common motif in compounds targeting a range of biological entities, including kinases and various enzymes.[1][2] This makes it an excellent exemplar for outlining a robust, multi-tiered strategy to profile a compound's selectivity and anticipate its biological behavior. This guide is not merely a list of protocols; it is a strategic manual that explains the rationale behind experimental choices, enabling you to build a self-validating system for compound characterization.
The Rationale: Why Cross-Reactivity Profiling is Non-Negotiable
The promise of targeted therapies hinges on selectivity. However, the conserved nature of protein families, such as the human kinome with its highly similar ATP-binding pockets, makes achieving absolute specificity a formidable challenge.[3] A compound designed to inhibit a specific kinase may inadvertently interact with dozens of others, leading to a cascade of unintended cellular events.[4] This promiscuity is not always detrimental; in some cases, a multi-targeted profile can be therapeutically advantageous (e.g., Imatinib's efficacy in different cancers is due to its inhibition of multiple kinases).[5][6] However, without a clear understanding of a compound's full interaction landscape, interpreting its biological effects becomes an exercise in speculation.
Therefore, a systematic cross-reactivity assessment is a cornerstone of rigorous chemical biology. It allows researchers to:
-
Validate on-target activity: Confirming that the observed phenotype is indeed due to the intended molecular interaction.
-
Identify potential liabilities: Uncovering off-target interactions that could lead to toxicity or undesirable side effects.
-
Discover new therapeutic applications: Revealing unexpected, potent interactions with other disease-relevant targets.
-
Select the right tool: Choosing the most selective compound available for validating a specific biological hypothesis.[3]
A Tiered Approach to Profiling Selectivity
A logical and cost-effective strategy for assessing cross-reactivity involves a tiered approach, moving from broad, high-throughput screening to more focused, in-depth cellular analysis.
Caption: A tiered workflow for compound cross-reactivity profiling.
Tier 1: Broad Biochemical Profiling
The initial step is to cast a wide net to identify all potential interactions across a large, representative panel of targets. For pyridine-based scaffolds, which are common in kinase inhibitors, a comprehensive kinome scan is the industry standard.
Featured Methodology: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput, affinity-based screening method that quantitatively measures the binding of a compound to a large panel of kinases (over 480).[7][8]
Principle of the Assay: The assay relies on a competitive binding principle. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site-directed ligand. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[9]
Caption: KINOMEscan® competitive binding assay workflow.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in 100% DMSO to create a stock solution (e.g., 100 mM).
-
Assay Concentration: For an initial screen (scanMAX), the compound is typically tested at a single high concentration (e.g., 10 µM) to identify all potential interactions.
-
Competition Assay: The test compound is incubated with a panel of DNA-tagged kinases and a ligand-immobilized solid support.[9]
-
Quantification: The amount of kinase bound to the support is measured using qPCR. Results are typically reported as "Percent of Control" (%Ctrl), where a lower number signifies stronger binding.[9]
-
%Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100
-
Interpreting Tier 1 Data: An Illustrative Comparison
To understand the output, let's compare the hypothetical profile of our test compound, "CMP-X" (based on the this compound scaffold), against two well-characterized inhibitors: the notoriously non-selective Staurosporine and the multi-targeted but clinically effective Dasatinib .
Table 1: Illustrative Tier 1 Kinome Scan Data (% Control at 10 µM)
| Kinase Target | Staurosporine (%Ctrl) | Dasatinib (%Ctrl) | CMP-X (Hypothetical) (%Ctrl) |
|---|---|---|---|
| ABL1 | 0.1 | 0.1 | 95 |
| SRC | 0.5 | 0.2 | 92 |
| p38α (MAPK14) | 1.5 | 35 | 88 |
| PKCα | 0.1 | 85 | 98 |
| VEGFR2 | 2.0 | 15 | 91 |
| DDR1 | 10 | 0.1 | 85 |
| CLK1 | 0.8 | 70 | 5 |
| DYRK1A | 1.2 | 65 | 8 |
| ... (400+ other kinases) | ... | ... | ... |
(Data for Staurosporine and Dasatinib are representative of their known profiles.[10][11] Primary targets are in bold.)
-
Staurosporine: Binds potently to a vast number of kinases, confirming its status as a non-selective inhibitor.[10][12]
-
Dasatinib: Shows potent binding to its known primary targets (ABL, SRC family) but also interacts with a significant number of other kinases, highlighting its multi-targeted profile.[11][13]
-
CMP-X (Hypothetical): Appears remarkably selective, showing significant interaction only with CLK1 and DYRK1A out of the entire panel.
Tier 2: Quantifying Potency (Kd Determination)
Any significant "hits" from the Tier 1 screen (typically <10-20% of control) should be followed up with dose-response experiments to determine the binding affinity (Kd).[14] This provides a quantitative measure of potency and is crucial for comparing on-target versus off-target interactions.
The KINOMEscan platform can be used for this (KdMAX service), where the compound is tested across an 11-point dose-response curve.[15]
Table 2: Illustrative Kd Values for Primary Hits (nM)
| Inhibitor | CLK1 (Kd) | DYRK1A (Kd) | ABL1 (Kd) | DDR1 (Kd) |
|---|---|---|---|---|
| CMP-X (Hypothetical) | 25 | 80 | >10,000 | >10,000 |
| Dasatinib | >10,000 | >10,000 | 0.6 | 1.7 |
This quantitative data confirms that our hypothetical CMP-X is a potent binder to CLK1 and DYRK1A, with a greater than 300-fold selectivity window over other kinases like ABL1 and DDR1.
Tier 3: Validating in a Cellular Context
Biochemical assays using purified proteins are invaluable, but they don't fully replicate the complex environment inside a living cell, where factors like ATP concentration, protein scaffolding, and cell permeability can influence a compound's activity.[14] Therefore, validating target engagement in intact cells is a critical next step.
Featured Methodology: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures compound binding to a target protein.[16][17]
Principle of the Assay: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target protein (e.g., CLK1) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added to the cells, serving as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, their close proximity allows for energy transfer, generating a BRET signal. A test compound that enters the cell and binds to the target will compete with and displace the tracer, causing a dose-dependent decrease in the BRET signal.[18] This allows for the calculation of an intracellular IC50.
Experimental Protocol: NanoBRET™ TE Assay
-
Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein (e.g., Nluc-CLK1). Incubate for 24 hours to allow for protein expression.[18]
-
Cell Plating: Harvest the transfected cells and plate them into a 96-well assay plate.
-
Compound and Tracer Addition: Add the test compound (CMP-X) in a serial dilution, followed by the addition of the specific NanoBRET® fluorescent tracer at a fixed concentration. Incubate to allow the system to reach binding equilibrium.
-
Signal Detection: Add the Nano-Glo® substrate. This substrate is catalyzed by NanoLuc® to produce luminescence. Immediately measure the donor emission (460nm) and acceptor emission (618nm) on a luminometer.[18]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
A successful NanoBRET™ assay would confirm that CMP-X can enter living cells and bind to its intended targets, CLK1 and DYRK1A, with quantifiable potency.
Tier 4: Assessing Functional Consequences
The final tier connects target engagement to a cellular phenotype. This step helps to confirm that the binding event translates into a functional consequence and assesses the compound's general cytotoxicity.
Featured Methodology: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle of the Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[20]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (CMP-X) and a positive control for toxicity (e.g., Staurosporine). Include a vehicle-only (DMSO) control. Incubate for a relevant time period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[19][21]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) versus compound concentration to determine the CC50 (cytotoxic concentration 50%).
A high CC50 value for CMP-X relative to its on-target IC50 values would suggest that its functional activity is not due to general cytotoxicity, strengthening the case for on-target action.
Synthesizing the Data: Quantifying Selectivity
After gathering data from these tiers, it is essential to synthesize it into a clear, quantitative measure of selectivity. Several metrics can be used, with the Gini Coefficient being a particularly elegant method.[1][2] Borrowed from economics, the Gini coefficient provides a single value that describes the evenness of inhibition across a kinase panel.
-
A Gini coefficient close to 1 indicates high selectivity (inhibition is concentrated on a few targets).
-
A Gini coefficient close to 0 indicates low selectivity or high promiscuity (inhibition is spread evenly across many targets).[5]
For example, the highly selective inhibitor PD184352 has a Gini coefficient of 0.905, while the non-selective Staurosporine has a value of 0.150.[2] Calculating the Gini coefficient for CMP-X would provide a single, powerful metric to benchmark its selectivity against other known compounds.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. Staurosporine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. ashpublications.org [ashpublications.org]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. clyte.tech [clyte.tech]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyano-2-methylpyridine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Cyano-2-methylpyridine (also known as 2-methyl-4-pyridinecarbonitrile). As a compound frequently utilized in pharmaceutical synthesis and materials science, its proper management is paramount to ensuring laboratory safety and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic protocols.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. This compound belongs to the nitrile and pyridine chemical classes, both of which present distinct toxicological profiles. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation, and its potential to cause severe eye and skin irritation.[1][2][3] While organic nitriles do not always readily release cyanide ions, this possibility, especially under certain chemical conditions (e.g., strong acids) or during combustion, cannot be disregarded and informs the stringent handling protocols required.[3][4]
A thorough risk assessment must precede any handling or disposal activity. The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for related compounds, which should be considered representative for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed[2][5] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 3 / 4 | Toxic or Harmful if inhaled[2][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][5] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage or irritation[1][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[3][5] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound in any capacity—from experimentation to disposal—it is mandatory to establish a controlled environment and utilize appropriate PPE. The causality is clear: preventing exposure is the only acceptable safety outcome.
Engineering Controls: All work involving this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[7] Ensure the fume hood has adequate airflow and is not cluttered.
Personal Protective Equipment (PPE): PPE is not a substitute for robust engineering controls but serves as the final barrier against exposure.
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents dermal absorption, which is a significant route of toxic exposure.[3][10] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental contact and spills.[8] |
| Respiratory Protection | An appropriate respirator (e.g., with organic vapor cartridges) should be available. | Essential for responding to spills or if there is a failure in engineering controls.[8][10][11] |
Waste Segregation & Collection Protocol
The improper segregation of chemical waste is a primary cause of laboratory incidents. Nitriles must be handled as a distinct waste stream. Never mix this compound waste with incompatible materials, particularly strong acids (which can liberate hydrogen cyanide) or strong bases.[12][13]
Step-by-Step Waste Collection Procedure
-
Designate a Waste Container : Select a container made of a compatible material (e.g., high-density polyethylene or glass) that is in good condition and has a secure, sealable lid.[13]
-
Label the Container : Affix a "Hazardous Waste" label immediately. Fill it out completely, listing "this compound" and any solvents used. Accurate labeling is a regulatory requirement and critical for safe disposal.[12][14]
-
Collect Waste :
-
Solid Waste : Collect unadulterated, expired, or surplus this compound directly into the container.
-
Liquid Waste : Collect solutions containing the compound in a dedicated liquid waste container. Do not mix halogenated and non-halogenated solvent waste unless your institution's policy allows it.[13][14]
-
Contaminated Debris : Items such as gloves, weigh boats, and paper towels that are contaminated must also be placed in the designated solid hazardous waste container.[12]
-
-
Secure the Container : Keep the waste container closed at all times except when adding waste.[12][13] This minimizes the release of vapors and prevents spills.
-
Safe Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be away from heat sources and provide secondary containment to capture any potential leaks.[12][13]
-
Arrange for Disposal : Once the container is full or has been in storage for a specified period (consult your institution's guidelines), contact your Environmental Health & Safety (EHS) department for pickup.[12]
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Cyanide - Wikipedia [en.wikipedia.org]
- 5. 2-Cyano-4-methylpyridine | C7H6N2 | CID 88739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. terpconnect.umd.edu [terpconnect.umd.edu]
- 14. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
